7-Deazaadenosine 5'-phosphate
Beschreibung
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Eigenschaften
Molekularformel |
C11H15N4O7P |
|---|---|
Molekulargewicht |
346.23 g/mol |
IUPAC-Name |
[(2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H15N4O7P/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(22-11)3-21-23(18,19)20/h1-2,4,6-8,11,16-17H,3H2,(H2,12,13,14)(H2,18,19,20)/t6-,7+,8?,11-/m1/s1 |
InChI-Schlüssel |
OBKZXEICLJXEAO-UIRWVKCDSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What is the chemical structure of 7-Deazaadenosine 5'-phosphate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazaadenosine 5'-phosphate, also known as Tubercidin (B1682034) 5'-phosphate or 7-Deaza-AMP, is a synthetic analog of adenosine (B11128) 5'-monophosphate (AMP). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its mechanism of action and its role in cellular signaling pathways. This document is intended to serve as a technical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
The core structural feature of this compound is the substitution of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom. This modification confers unique chemical and biological properties to the molecule, including altered hydrogen bonding capabilities in the major groove of DNA and increased resistance to enzymatic degradation.[1] These characteristics make it a valuable tool for studying biological processes involving AMP and a promising scaffold for the development of novel therapeutic agents.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrrolo[2,3-d]pyrimidine base linked to a ribose sugar, which is in turn phosphorylated at the 5' position. This modification of the purine ring system distinguishes it from its natural counterpart, adenosine 5'-monophosphate.
Structural Comparison with Adenosine 5'-phosphate
The key difference between this compound and adenosine 5'-phosphate lies in the replacement of the N7 atom with a CH group. This seemingly minor change has significant implications for the molecule's conformation and its interactions with biomolecules.
Caption: Structural relationship between Adenosine 5'-phosphate and this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its related compounds is presented in the table below.
| Property | 7-Deazaadenosine (Tubercidin) | This compound | 7-Deazaadenosine 5'-triphosphate |
| Molecular Formula | C₁₁H₁₄N₄O₄ | C₁₁H₁₅N₄O₇P | C₁₁H₁₇N₄O₁₃P₃ |
| Molecular Weight | 266.25 g/mol | 346.22 g/mol | 506.10 g/mol [2] |
| Appearance | White to off-white solid | Data not readily available | Data not readily available |
| Solubility | Soluble in DMSO | Water soluble | Soluble in water |
| Storage Conditions | Powder: -20°C | -20°C | -20°C or below[2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through both chemical and enzymatic methods. The nucleoside precursor, 7-deazaadenosine (tubercidin), can be phosphorylated to yield the desired monophosphate.
Chemical Synthesis of 7-Deazaadenosine Analogs
A general approach for the synthesis of 7-substituted-7-deaza-adenosine derivatives involves the following key steps, which can be adapted for the synthesis of the parent compound.[3]
-
Protection of the Ribose Moiety: The hydroxyl groups of the ribose sugar are protected to prevent unwanted side reactions. This is typically achieved using protecting groups like tert-butyldimethylsilyl (TBS).
-
Glycosylation: The protected ribose is coupled with a suitable 7-deazapurine base derivative. The Mitsunobu reaction is a commonly employed method for this step.
-
Functionalization of the Purine Ring (if necessary): For analogs with substitutions on the purine ring, reactions such as Sonogashira or Suzuki cross-coupling can be performed.
-
Deprotection: The protecting groups on the ribose are removed to yield the final nucleoside.
-
Phosphorylation: The 5'-hydroxyl group of the nucleoside is phosphorylated to give the 5'-monophosphate. This can be achieved using phosphorylating agents like phosphorus oxychloride (POCl₃).
Enzymatic Phosphorylation of Tubercidin
An alternative and often more specific method for the synthesis of this compound is through enzymatic phosphorylation of tubercidin.
Protocol: Enzymatic Phosphorylation of Tubercidin
This protocol is a general guideline based on enzymatic phosphorylation of nucleosides.[4]
Materials:
-
Tubercidin
-
ATP (as a phosphate donor)
-
A suitable nucleoside kinase (e.g., from a microbial source like Erwinia herbicola)[4]
-
Reaction buffer (e.g., 0.2 M acetate (B1210297) buffer, pH 4.5)[4]
-
Quenching solution (e.g., perchloric acid)
-
HPLC system for purification and analysis
Procedure:
-
Prepare a reaction mixture containing tubercidin and a molar excess of ATP in the reaction buffer.
-
Add the nucleoside kinase to the reaction mixture to initiate the phosphorylation reaction.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient period (e.g., several hours to overnight), monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding a quenching solution.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
Purify the this compound from the supernatant using an appropriate chromatography method, such as anion-exchange HPLC.
-
Lyophilize the purified fractions to obtain the final product.
MTT Assay for Cytotoxicity of Nucleoside Analogs
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[5][6] This protocol can be used to evaluate the cytotoxic effects of this compound or its analogs.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound or analog solution
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the diluted compound solutions to the cells. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[5][6]
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Biological Activity and Signaling Pathways
This compound and its derivatives exhibit a range of biological activities, primarily by acting as mimics of their natural adenosine counterparts and interfering with various enzymatic processes and signaling pathways.
Mechanism of Action: Competitive Inhibition
As an analog of AMP, this compound can act as a competitive inhibitor of enzymes that utilize AMP as a substrate or an allosteric regulator.[8][9] It can bind to the active site or regulatory sites of these enzymes, thereby preventing the binding of the natural substrate and inhibiting the enzyme's activity.
Role in Signaling Pathways
AMP-Activated Protein Kinase (AMPK) Signaling:
AMPK is a crucial energy sensor that is activated by an increase in the cellular AMP:ATP ratio.[10][11] As an AMP analog, this compound has the potential to modulate the AMPK signaling pathway. Activation of AMPK leads to the inhibition of anabolic pathways (e.g., protein and fatty acid synthesis) and the activation of catabolic pathways (e.g., fatty acid oxidation and glucose uptake) to restore cellular energy balance.[12]
Stimulator of Interferon Genes (STING) Pathway:
Cyclic dinucleotide (CDN) derivatives of 7-deazaadenosine have been shown to be potent agonists of the STING pathway.[13] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and CDNs, leading to the production of type I interferons and other pro-inflammatory cytokines. This makes 7-deazaadenosine-based CDNs promising candidates for cancer immunotherapy and vaccine adjuvants.
References
- 1. 7-Deaza-Adenosine, 7-Deaza-A RNA Modification [biosyn.com]
- 2. 7-Deazaadenosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 7-Deazaadenosine 5'-phosphate_TargetMol [targetmol.com]
- 10. Natural activators of adenosine 5'-monophosphate (AMP)-activated protein kinase (AMPK) and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression and activity of the 5'-adenosine monophosphate-activated protein kinase pathway in selected tissues during chicken embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small molecule adenosine 5′-monophosphate activated protein kinase (AMPK) modulators and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Synthetic Landscape of 7-Deazapurine Nucleoside Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazapurine nucleoside analogues, characterized by the replacement of the N7 atom of the purine (B94841) ring with a carbon atom, represent a privileged scaffold in medicinal chemistry. This modification enhances the electron density of the five-membered ring and provides a strategic handle for further functionalization at the C7 position.[1] These structural alterations often lead to improved biological activity, including enhanced base-pairing properties in DNA and RNA and better interactions with enzyme targets.[1] Consequently, 7-deazapurine nucleosides have emerged as a promising class of compounds with a broad spectrum of therapeutic potential, exhibiting potent antiviral, anticancer, and antiparasitic activities.[1][2][3] This technical guide provides an in-depth overview of the core synthetic strategies employed in the preparation of these vital analogues, complete with detailed experimental protocols and comparative data to aid researchers in this dynamic field.
Core Synthetic Strategies
The synthesis of 7-deazapurine nucleoside analogues primarily revolves around two key transformations: the formation of the N-glycosidic bond to introduce the sugar moiety and the diversification of the aglycone, particularly at the C6 and C7 positions, through cross-coupling reactions.
Glycosylation of 7-Deazapurine Bases
The crucial step in the synthesis of any nucleoside analogue is the stereoselective formation of the N-glycosidic bond between the heterocyclic base and a protected sugar derivative. For 7-deazapurine nucleosides, several methods have been established, with the Vorbrüggen glycosylation and nucleobase anion glycosylation being the most prominent.
Vorbrüggen Glycosylation (Silyl-Hilbert-Johnson Reaction): This is one of the most widely used methods for the synthesis of 7-deazapurine ribonucleosides.[4][5][6] The reaction typically involves the silylation of the 7-deazapurine base with an agent like N,O-bis(trimethylsilyl)acetamide (BSA) to enhance its solubility and nucleophilicity. This is followed by a Lewis acid-catalyzed coupling with a protected ribofuranose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[4][7] Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a commonly employed catalyst.[4][6] This method generally favors the formation of the desired β-anomer.[4]
Nucleobase Anion Glycosylation: This strategy involves the deprotonation of the 7-deazapurine base using a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to generate a nucleophilic anion.[7][8] This anion then displaces a leaving group from a protected sugar halide, like 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentafuranosyl chloride.[9] While effective, this method can sometimes lead to mixtures of α and β anomers.[4]
Experimental Workflow: Glycosylation Strategies
Caption: Key glycosylation methods for 7-deazapurine nucleoside synthesis.
Cross-Coupling Reactions for Aglycone Diversification
A major advantage of the 7-deazapurine scaffold is the ability to introduce a wide range of substituents at the C6 and C7 positions through transition-metal-catalyzed cross-coupling reactions. This allows for extensive structure-activity relationship (SAR) studies and the fine-tuning of biological properties.
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are extensively used for modifying halogenated 7-deazapurine nucleosides.[10]
-
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling a halide (e.g., 6-chloro- or 7-iodo-7-deazapurine) with an organoboron reagent.[11]
-
Sonogashira Coupling: This reaction is employed to introduce alkynyl groups at the C7 position by coupling a 7-iodo-7-deazapurine nucleoside with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[7]
-
Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. It has been successfully used in the synthesis of fused 7-deazapurine systems.[4][12]
Iron/Copper Co-Catalyzed Cross-Coupling: As a more sustainable and cost-effective alternative to palladium, iron/copper bimetallic catalysts have been developed for the coupling of Grignard reagents with 6-chloro-7-deazapurine nucleosides, enabling the introduction of various aryl and alkyl groups.[11][13]
Signaling Pathway: Mechanism of Action of a Cytostatic 7-Hetaryl-7-deazaadenosine
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminoadenosine, guanosine, and xanthosine: glycosylation of pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
The Role of 7-Deaza-dATP in Overcoming DNA Secondary Structures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of secondary structures in DNA, particularly in guanine-cytosine (GC)-rich regions, presents a significant challenge in molecular biology techniques such as polymerase chain reaction (PCR) and DNA sequencing. These structures, including hairpin loops and G-quadruplexes, can impede DNA polymerase activity, leading to incomplete synthesis, biased amplification, and sequencing artifacts. 7-deaza-dATP, a modified deoxyadenosine (B7792050) triphosphate, has emerged as a valuable tool to mitigate these issues. By replacing the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom, 7-deaza-dATP disrupts the formation of Hoogsteen base pairs, which are crucial for the stability of many secondary structures. This technical guide provides an in-depth exploration of the mechanism of action of 7-deaza-dATP, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.
Introduction
DNA secondary structures are non-canonical conformations that deviate from the classic double helix. These structures are often formed in sequences with high GC content and can play roles in various biological processes. However, in in vitro applications, they are a major source of technical difficulties. The increased thermal stability of GC-rich regions, due to the three hydrogen bonds between guanine (B1146940) and cytosine, makes them prone to forming stable secondary structures that can block DNA polymerase progression.[1][2][3]
To address this, various additives and modified nucleotides have been developed. Among these, 7-deaza-purine analogs, such as 7-deaza-dATP and 7-deaza-dGTP, have proven to be highly effective.[4][5] This guide focuses on the mechanism and application of 7-deaza-dATP in preventing the formation of DNA secondary structures.
Mechanism of Action of 7-Deaza-dATP
The key to 7-deaza-dATP's function lies in its structural modification. The substitution of the N7 nitrogen with a CH group in the purine ring has a profound impact on the hydrogen bonding capabilities of the base.
Disruption of Hoogsteen Base Pairing
Hoogsteen base pairing, an alternative to Watson-Crick pairing, is fundamental to the formation of various DNA secondary structures, including G-quadruplexes and triplexes. In a standard adenine (B156593) base, the N7 atom can act as a hydrogen bond acceptor. The absence of this nitrogen atom in 7-deaza-adenine eliminates the potential for Hoogsteen base pairing involving this position.[6] This disruption significantly destabilizes the secondary structures that rely on such interactions.
Reduction of DNA Melting Temperature (Tm)
Quantitative Data
While extensive quantitative data directly comparing the effects of dATP and 7-deaza-dATP on DNA thermodynamics and polymerase kinetics are limited in the publicly available literature, the following table summarizes the expected and reported effects based on studies of 7-deaza-purine analogs.
| Parameter | Standard dATP | 7-Deaza-dATP (and analogs) | Rationale for Change |
| DNA Melting Temperature (Tm) of GC-rich regions | High | Lower | Disruption of Hoogsteen base pairing reduces the stability of secondary structures. A reduction of ~5°C has been reported for 7-deaza-dGTP.[7] |
| DNA Polymerase Incorporation Efficiency | High | Generally high, can be slightly reduced | The modification is in the major groove and does not directly interfere with the Watson-Crick pairing face, making it a good substrate for many DNA polymerases.[1] |
| PCR Product Yield (GC-rich templates) | Often low or none | Significantly improved | By preventing polymerase stalling at secondary structures, the yield of the full-length product is increased.[6][8] |
| Sequencing Quality (through GC-rich regions) | Prone to compressions and artifacts | Improved, reduced compressions | Prevents the formation of secondary structures on the single-stranded template, allowing for more uniform migration in sequencing gels.[9][10][11] |
Experimental Protocols
Determination of DNA Melting Temperature (Tm) by UV-Vis Spectrophotometry
This protocol outlines the procedure for measuring the thermal denaturation of a DNA duplex to determine its melting temperature.
Materials:
-
UV-Vis spectrophotometer with a temperature controller (e.g., Peltier)
-
Quartz cuvettes (1 cm path length)
-
DNA oligonucleotides (complementary strands)
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0)
-
Nuclease-free water
Procedure:
-
DNA Annealing:
-
Prepare a solution of the complementary DNA oligonucleotides in the melting buffer at a final concentration of 1-5 µM.
-
To anneal the strands, heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature over several hours.
-
-
Sample Preparation:
-
Prepare two cuvettes: one with the annealed DNA solution (sample) and one with only the melting buffer (blank).
-
Ensure there are no air bubbles in the cuvettes.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 260 nm.
-
Set up a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 0.5-1°C per minute.[7]
-
Set the instrument to record absorbance readings at regular temperature intervals (e.g., every 0.5°C).
-
-
Data Acquisition:
-
Place the sample and blank cuvettes in the spectrophotometer.
-
Blank the instrument at the starting temperature.
-
Initiate the temperature ramp and data collection.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the transition in the melting curve.
-
For a more precise determination, calculate the first derivative of the melting curve (dA/dT). The peak of the first derivative plot corresponds to the Tm.
-
PCR Amplification of GC-Rich Templates using 7-Deaza-dATP
This protocol provides a general framework for using 7-deaza-dATP to improve the amplification of a GC-rich DNA template.
Materials:
-
Thermostable DNA polymerase (e.g., Taq polymerase) and corresponding buffer
-
dNTP mix (dCTP, dGTP, dTTP)
-
7-deaza-dATP solution
-
Forward and reverse primers for the target sequence
-
GC-rich template DNA
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing all components except the template DNA. The final concentrations in a typical 25 µL or 50 µL reaction are as follows:
-
1x PCR Buffer
-
1.5-2.5 mM MgCl₂ (optimization may be required)
-
200 µM each of dCTP, dGTP, dTTP
-
100-200 µM 7-deaza-dATP (a 1:1 or 1:2 ratio of 7-deaza-dATP to dATP is a good starting point)
-
200 µM dATP
-
0.2-0.5 µM each of forward and reverse primers
-
1.25 units of DNA polymerase
-
Nuclease-free water to the final volume
-
-
Aliquot the master mix into PCR tubes.
-
Add the template DNA (1-100 ng) to each tube.
-
Set up a control reaction with only dATP and no 7-deaza-dATP.
-
-
Thermal Cycling:
-
A typical thermal cycling protocol is as follows:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30-60 seconds
-
Annealing: 55-68°C for 30-60 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
-
Analysis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
Compare the yield and specificity of the reaction with 7-deaza-dATP to the control reaction.
-
Conclusion
7-deaza-dATP is a powerful tool for researchers facing challenges with DNA secondary structures, particularly in GC-rich regions. Its mechanism of action, centered on the disruption of Hoogsteen base pairing, effectively destabilizes these structures, leading to improved performance in PCR and DNA sequencing. While more extensive quantitative data on its specific effects on DNA thermodynamics and enzyme kinetics would be beneficial, the existing evidence and widespread application of 7-deaza-purine analogs underscore their utility. The protocols provided in this guide offer a practical starting point for the successful implementation of 7-deaza-dATP in laboratory workflows, enabling more robust and reliable results in the manipulation and analysis of complex DNA templates.
References
- 1. Improvements in the chain-termination method of DNA sequencing through the use of 7-deaza-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Deaza-7-bromo-dATP, 7-Deaza Purines - Jena Bioscience [jenabioscience.com]
- 3. Klenow Fragment Discriminates Against the Incorporation of the Hyperoxidized dGTP Lesion Spiroiminodihydantoin into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of DNA polymerase I (Klenow fragment exo-) activity on damaged DNA templates: effect of proximal and distal template damage on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. pure.psu.edu [pure.psu.edu]
- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical Properties of Tubercidin 5'-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubercidin (B1682034) (7-deazaadenosine), a pyrrolopyrimidine nucleoside antibiotic isolated from Streptomyces tubercidicus, exerts its biological effects after intracellular phosphorylation to its active forms, including tubercidin 5'-phosphate (TuMP), tubercidin 5'-diphosphate (TuDP), and tubercidin 5'-triphosphate (TuTP).[1] This technical guide provides a comprehensive overview of the biochemical properties of tubercidin 5'-phosphate, the initial phosphorylated metabolite. It details its formation, its role as a key intermediate in the mechanism of action of tubercidin, and its interactions with various cellular enzymes. This document summarizes available quantitative data, provides detailed experimental protocols, and includes visualizations of relevant biochemical pathways and experimental workflows to support further research and drug development efforts.
Introduction
Tubercidin is a structural analog of adenosine (B11128), differing by the substitution of a carbon for nitrogen at the 7-position of the purine (B94841) ring.[2] This modification renders it resistant to degradation by adenosine deaminase, thereby prolonging its intracellular half-life and enhancing its biological activity. The primary mechanism of tubercidin's action involves its intracellular conversion to phosphorylated derivatives that mimic endogenous adenosine nucleotides, leading to the disruption of essential cellular processes.[1] The first step in this activation cascade is the phosphorylation of tubercidin to tubercidin 5'-phosphate (TuMP) by adenosine kinase.[1]
Biochemical Properties and Mechanism of Action
Formation of Tubercidin 5'-Phosphate
Upon cellular uptake, tubercidin serves as a substrate for adenosine kinase, which catalyzes its phosphorylation to TuMP. This is a critical activation step, as TuMP is the precursor to the di- and triphosphate forms that are incorporated into nucleic acids.[1]
Inhibition of Adenosine Kinase
While tubercidin itself is a substrate for adenosine kinase, it and its derivatives are also known to be potent inhibitors of this enzyme. This inhibition leads to an accumulation of intracellular and extracellular adenosine, which can have wide-ranging physiological effects.[3][4] The inhibitory potency of various tubercidin analogs against adenosine kinase has been documented, with some derivatives exhibiting IC50 values in the nanomolar range.[3][4]
Role as an AMP Mimetic
As an analog of adenosine monophosphate (AMP), TuMP can competitively inhibit enzymes that utilize AMP as a substrate or an allosteric regulator. This mimicry can disrupt various metabolic pathways, including purine biosynthesis.
Quantitative Data
Comprehensive quantitative kinetic data for tubercidin 5'-phosphate is limited in the publicly available literature. The majority of studies have focused on the parent compound, tubercidin, or other synthetic analogs. The table below summarizes the available inhibitory constants for tubercidin and a related analog against adenosine kinase.
| Compound | Enzyme | IC50 | Ki | Organism/Cell Line | Reference |
| Tubercidin | Adenosine Kinase | - | - | Streptococcus faecalis | [5] |
| 5-Iodotubercidin (B1582133) | Adenosine Kinase | 26 nM | - | Rat brain | [3] |
| 5'-amino-5'-deoxy-5-iodotubercidin | Adenosine Kinase | < 0.001 µM | - | Human | [4] |
Signaling and Metabolic Pathways
Purine Salvage Pathway
Tubercidin enters the purine salvage pathway via its phosphorylation by adenosine kinase. The resulting TuMP can then be further phosphorylated and incorporated into nucleic acids, or it can interfere with other enzymes in this pathway.
De Novo Purine Biosynthesis
The de novo synthesis of purine nucleotides is a critical pathway that can be affected by tubercidin and its metabolites. TuMP, as an AMP analog, may exert feedback inhibition on key enzymes in this pathway, such as amidophosphoribosyltransferase (APRT), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT).[6]
Experimental Protocols
Enzymatic Synthesis of Tubercidin 5'-Phosphate
This protocol is adapted from methods for the enzymatic synthesis of nucleoside 5'-monophosphates.[7][8]
Materials:
-
Tubercidin
-
Adenosine Triphosphate (ATP)
-
Recombinant Adenosine Kinase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
HPLC system for purification and analysis
Procedure:
-
Prepare a reaction mixture containing tubercidin (e.g., 10 mM), ATP (e.g., 15 mM), and adenosine kinase in the reaction buffer.
-
Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
Once the reaction is complete (as determined by the consumption of tubercidin), terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes).
-
Centrifuge the reaction mixture to pellet the denatured enzyme.
-
Purify the tubercidin 5'-phosphate from the supernatant using preparative HPLC.
-
Lyophilize the purified fractions to obtain solid TuMP.
Adenosine Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against adenosine kinase.
Materials:
-
Recombinant Adenosine Kinase
-
Adenosine
-
[γ-³²P]ATP
-
Tubercidin 5'-phosphate (or other inhibitors)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
Prepare reaction mixtures containing adenosine, [γ-³²P]ATP, and varying concentrations of the inhibitor (TuMP) in the reaction buffer.
-
Initiate the reaction by adding adenosine kinase.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding EDTA to chelate the Mg²⁺.
-
Spot an aliquot of each reaction mixture onto a TLC plate.
-
Develop the TLC plate to separate [γ-³²P]ATP from the product, [³²P]AMP.
-
Quantify the amount of [³²P]AMP formed using a phosphorimager.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
Tubercidin 5'-phosphate is the crucial first metabolite in the activation of the pro-drug tubercidin. Its structural similarity to adenosine monophosphate allows it to interfere with essential cellular processes, primarily by serving as a substrate for further phosphorylation and subsequent incorporation into nucleic acids, and potentially by inhibiting enzymes involved in purine metabolism. Despite its importance, a significant gap exists in the literature regarding specific quantitative data on the interactions of TuMP with its target enzymes. The protocols and pathway diagrams provided in this guide are intended to facilitate further research into the precise biochemical roles of tubercidin 5'-phosphate, which is essential for the rational design of novel therapeutics based on the tubercidin scaffold.
References
- 1. Tubercidin - Wikipedia [en.wikipedia.org]
- 2. Tubercidin | C11H14N4O4 | CID 6245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In silico analysis of the amido phosphoribosyltransferase inhibition by PY873, PY899 and a derivative of isophthalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Biosynthesis of 7-Deazapurine Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the discovery and intricate biosynthetic pathways of 7-deazapurine antibiotics, a significant class of nucleoside analogs with potent biological activities. These compounds, characterized by the replacement of nitrogen at position 7 of the purine (B94841) ring with a carbon, exhibit a broad spectrum of antimicrobial, antitumor, and antiviral properties.[1][2] This document details the key enzymatic steps, presents quantitative data on their production and activity, outlines relevant experimental protocols, and visualizes the complex biochemical routes involved in their synthesis.
Discovery of Key 7-Deazapurine Antibiotics
The 7-deazapurine family includes several well-studied antibiotics, primarily isolated from Streptomyces species. Their unique structure, a pyrrolo[2,3-d]pyrimidine nucleoside, allows them to act as mimics of natural purine nucleosides, thereby disrupting essential cellular processes like DNA replication, RNA transcription, and protein synthesis.[2][3]
-
Tubercidin (B1682034) (TBN): Isolated from Streptomyces tubercidicus, tubercidin is an adenosine (B11128) analog known for its potent antimycobacterial and antitumor activities.[4][5] Its 7-deazapurine core makes it resistant to degradation by enzymes like adenosine deaminase, enhancing its intracellular stability and biological activity.[3]
-
Toyocamycin (B1682990) (TM): Produced by Streptomyces diastatochromogenes and Streptomyces rimosus, toyocamycin is another adenosine analog that demonstrates high efficiency against a wide range of plant pathogenic fungi.[6][7]
-
Sangivamycin (B1680759): Also produced by Streptomyces rimosus, sangivamycin is structurally related to toyocamycin and is formed through the enzymatic conversion of its precursor.[6]
These natural products have served as foundational scaffolds for the development of novel therapeutic agents with applications in treating cancer, viral infections, and parasitic diseases like Chagas disease.[2][8]
The General Biosynthetic Pathway of the 7-Deazapurine Core
The biosynthesis of all 7-deazapurine antibiotics begins with a common precursor, guanosine-5'-triphosphate (GTP), and proceeds through a conserved pathway to form the key intermediate, 7-cyano-7-deazaguanine (preQ₀).[1] This pathway links purine metabolism with folate biosynthesis.[6]
The initial steps involve a series of enzymatic reactions that rearrange the guanine (B1146940) moiety from GTP to form the characteristic pyrrolopyrimidine ring.
References
- 1. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubercidin - Wikipedia [en.wikipedia.org]
- 4. Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. Deciphering deazapurine biosynthesis: pathway for pyrrolopyrimidine nucleosides toyocamycin and sangivamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ToyA, a positive pathway-specific regulator for toyocamycin biosynthesis in Streptomyces diastatochromogenes 1628 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Enzymatic Incorporation of 7-Deazaadenosine into RNA: A Technical Guide
The strategic replacement of standard nucleobases with modified analogues is a cornerstone of nucleic acid research, providing invaluable tools for probing structure-function relationships, enhancing therapeutic properties, and enabling novel biochemical applications. 7-Deazaadenosine, an analogue of adenosine (B11128) where the nitrogen at the 7-position of the purine (B94841) ring is replaced by a carbon atom, is of particular interest. This modification eliminates the hydrogen bond acceptor capability at the N7 position, which is crucial for non-Watson-Crick interactions that can dictate RNA folding and recognition, without significantly altering the overall shape of the nucleobase.[1] This guide offers a comprehensive overview of the enzymatic incorporation of 7-deazaadenosine into RNA, detailing the methodologies, quantitative outcomes, and functional implications for researchers in molecular biology and drug development.
Core Principles of Enzymatic Incorporation
The primary method for incorporating 7-deazaadenosine into RNA is through in vitro transcription, a process that utilizes a DNA-dependent RNA polymerase to synthesize RNA from a DNA template. The bacteriophage T7 RNA polymerase (T7 RNAP) is the most commonly used enzyme for this purpose due to its high processivity, strict promoter specificity, and commercial availability.[2][3][4] The process involves providing 7-deazaadenosine-5'-triphosphate (B154311) (7-deaza-ATP) as a substrate in the nucleotide mix, which the polymerase then incorporates into the nascent RNA strand at positions dictated by thymine (B56734) bases in the DNA template.[5]
Studies have shown that T7 RNAP can efficiently incorporate 7-deazaadenosine derivatives, even those with substitutions at the 7-position, into RNA transcripts.[2][6] This tolerance allows for the synthesis of RNA molecules with site-specific modifications, enabling detailed investigation into the roles of specific adenosine residues.
Experimental Protocols
Successful incorporation of 7-deazaadenosine requires careful optimization of the in vitro transcription reaction. Below are detailed protocols for the synthesis of 7-deaza-ATP and its subsequent enzymatic incorporation into RNA.
Synthesis of 7-Deazaadenosine-5'-Triphosphate (7-deaza-ATP)
While commercially available, 7-deaza-ATP can also be synthesized from the corresponding nucleoside. A common method is the one-pot triphosphorylation of the 7-deazaadenosine nucleoside.
Methodology:
-
Starting Material: 7-deaza-2'-deoxyadenosine (can be adapted for the ribonucleoside).
-
Reaction: The nucleoside is subjected to a triphosphorylation reaction, often using a phosphorylating agent like pyrophosphate in the presence of a catalyst.[7]
-
Purification: The resulting triphosphate is typically purified using chromatographic techniques, such as HPLC, to separate it from mono- and diphosphate (B83284) intermediates and other reactants.[8] The final product is often isolated as a sodium or lithium salt.[5][8]
In Vitro Transcription with T7 RNA Polymerase
This protocol outlines a standard procedure for incorporating 7-deaza-ATP into an RNA transcript using T7 RNA polymerase.
a. DNA Template Preparation:
-
Design: A double-stranded DNA template containing the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') upstream of the desired RNA coding sequence is required.[9] The transcription initiation site is the first guanine (B1146940) of the "GGG" motif.[9]
-
Generation: The template can be prepared by annealing two complementary synthetic DNA oligonucleotides or by PCR amplification of a plasmid containing the T7 promoter and target sequence.[10][11]
-
Purification: The DNA template should be purified, for instance, using a PCR clean-up kit, and its concentration accurately determined.[11]
b. Transcription Reaction Setup: A typical 50 µL reaction mixture is assembled as follows. Components should be kept on ice and added in the specified order.
| Component | Stock Concentration | Final Concentration | Volume for 50 µL Rxn |
| Nuclease-Free Water | - | - | To 50 µL |
| 10x Transcription Buffer | 10x | 1x | 5 µL |
| rGTP, rCTP, rUTP | 100 mM each | 4 mM each | 2 µL of each |
| rATP | 100 mM | 2 mM (example) | 1 µL |
| 7-deaza-ATP | 100 mM | 2 mM (example) | 1 µL |
| DTT | 100 mM | 10 mM | 5 µL |
| RNase Inhibitor | 40 U/µL | 0.8 U/µL | 1 µL |
| DNA Template | 1 µM | 50-100 nM | 2.5 - 5 µL |
| T7 RNA Polymerase | High Conc. | ~50 units | 1 - 2 µL |
Note on NTPs: The ratio of 7-deaza-ATP to natural ATP can be varied to achieve the desired level of incorporation, from partial to full replacement. The final concentration of each NTP is typically in the millimolar range.[12][13]
c. Reaction Incubation and Termination:
-
Incubation: The reaction mixture is incubated at 37°C for 2 to 6 hours.[12] Longer incubation times can increase yield but may also lead to non-templated additions.[14]
-
DNase Treatment: Following incubation, the DNA template is removed by adding DNase I (e.g., 5-10 units) and incubating at 37°C for 30 minutes.[10][12]
-
Termination: The reaction is stopped by adding an EDTA solution to a final concentration of ~50 mM to chelate the Mg²⁺ ions essential for polymerase activity.[12]
d. Purification of Modified RNA:
-
Phenol:Chloroform Extraction: To remove proteins (polymerase, DNase), the reaction mixture is extracted with phenol:chloroform.[12]
-
Ethanol (B145695) Precipitation: The RNA is precipitated from the aqueous phase by adding sodium acetate (B1210297) and 2.5-3 volumes of cold 100% ethanol. The mixture is incubated at -20°C or -80°C and then centrifuged to pellet the RNA.[12]
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): For high-purity RNA of a specific length, the pellet is resuspended in a formamide-containing loading buffer and purified via denaturing PAGE.[10][12] The RNA band is visualized (e.g., by UV shadowing), excised from the gel, and eluted from the gel slice.[12]
-
Final Precipitation/Desalting: The eluted RNA is subjected to another round of ethanol precipitation to concentrate it and remove residual salts from the elution buffer. The final pellet is washed with 70% ethanol, dried, and resuspended in nuclease-free water or a suitable buffer.
Quantitative Data Summary
The efficiency of incorporation and the effect of the modification on RNA stability are critical parameters for experimental design.
Table 1: RNA Duplex Stability with 7-Deazaadenosine Modifications This table summarizes the change in thermal melting temperature (Tₘ) when adenosine (A) is replaced by a 7-deazaadenosine analogue in a 12 base-pair RNA duplex. A lower Tₘ indicates reduced duplex stability.
| Modification | Base Pairing Partner | ΔTₘ (°C) vs. A•U pair | Reference |
| 7-propargylamine-8-aza-7-deazaadenosine | Uridine (U) | -1.7 | [15] |
| 7-EAA-triazole (piperidine) | Uridine (U) | -1.5 | [15] |
| 7-ethynyl-8-aza-7-deazaadenosine (7-EAA) | Uridine (U) | -1 to -3 | [16] |
| 7-deazaadenosine (c⁷A) | Uridine (U) | -1.0 to -2.7 | [17] |
Table 2: Kinetic Parameters for RNA Polymerases Kinetic data provide insight into how polymerases recognize and utilize modified NTPs compared to their natural counterparts. While specific data for 7-deaza-ATP incorporation is sparse in the provided results, general kinetic parameters for RNA polymerases are included for context.
| Polymerase | Nucleotide | K₁/₂ or Kₘ (µM) | kₘₐₓ or k_cat (s⁻¹) | Reference |
| Eukaryotic Pol I | ATP | ~3x higher than GTP | ~60 - 200 | [18] |
| Eukaryotic Pol I | GTP | Tighter affinity than ATP | ~60 - 200 | [18] |
| General RNA Polymerases | rNTPs | Millimolar range | - | [13] |
Note: K₁/₂ represents the substrate concentration at which the reaction rate is half-maximal.
Visualizations
Workflow for Enzymatic Synthesis of 7-Deazaadenosine Modified RNA
Caption: Workflow for the synthesis of 7-deazaadenosine modified RNA via T7 in vitro transcription.
Mechanism of 7-Deaza-ATP Incorporation by RNA Polymerase
Caption: Simplified mechanism of 7-deaza-ATP incorporation into a nascent RNA strand by RNA polymerase.
Impact of 7-Deazaadenosine on RNA Properties
Caption: Logical relationship between adenosine modification and its effects on RNA molecular properties.
Structural and Functional Consequences
The replacement of nitrogen with carbon at the 7-position has significant biochemical implications.
-
Hydrogen Bonding: The N7 position of adenosine is a frequent participant in Hoogsteen and other non-canonical base pairing, which is critical for forming RNA tertiary structures like base triples and G-quadruplexes. The inability of 7-deazaadenosine to act as a hydrogen bond acceptor at this position can disrupt these structures, making it a powerful tool for "atomic mutagenesis" to probe the functional importance of specific N7 contacts.[1][17]
-
Duplex Stability: While the Watson-Crick face is unaffected, studies show that incorporating 7-deazaadenosine can slightly destabilize RNA duplexes, as evidenced by modest decreases in melting temperature (Tₘ).[16][17] This effect is less pronounced than for 3-deazapurine isomers.[17]
-
Enzyme Recognition: The modified base is generally well-tolerated by polymerases.[2] Furthermore, RNA containing 7-deazaadenosine derivatives can be recognized by other enzymes. For example, 7-ethynyl-8-aza-7-deazaadenosine in an RNA template is recognized as adenosine by reverse transcriptase.[16][19]
-
Therapeutic Potential: The 7-deaza modification is a key feature in several antiviral nucleoside analogues. For instance, 7-deaza-2'-C-methyladenosine is a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) from viruses like Hepatitis C and West Nile Virus, demonstrating its potential in drug development.[20][21]
Analysis of Modified RNA
Confirming the successful incorporation of 7-deazaadenosine is a critical quality control step. Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and accurate method for this purpose.[22] By digesting the purified RNA into individual nucleosides and analyzing the resulting mixture, one can quantify the ratio of modified to unmodified adenosine, thereby verifying the incorporation efficiency. MALDI-MS has also been explored for analyzing oligonucleotides containing 7-deaza purines, which show increased stability and reduced fragmentation during analysis compared to their natural counterparts.[23][24]
Conclusion
The enzymatic incorporation of 7-deazaadenosine provides a robust and versatile platform for producing modified RNA. Driven primarily by the efficiency of T7 RNA polymerase, this technique allows researchers to dissect the intricate roles of adenosine N7 contacts in RNA structure and function. The resulting modified RNAs are not only indispensable tools for basic research but also hold significant promise as therapeutic agents. With well-defined protocols and a growing understanding of its biochemical impact, 7-deazaadenosine will continue to be a valuable component in the expanding toolkit of RNA science.
References
- 1. 7-Deaza-Adenosine, 7-Deaza-A RNA Modification [biosyn.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Making RNA: Using T7 RNA polymerase to produce high yields of RNA from DNA templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Enzymatic synthesis of reactive RNA probes containing squaramate-linked cytidine or adenosine for bioconjugations and cross-linking with lysine-containing peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. T7 RNA polymerase - Wikipedia [en.wikipedia.org]
- 10. protocols.io [protocols.io]
- 11. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 13. Mechanistic cross-talk between DNA/RNA polymerase enzyme kinetics and nucleotide substrate availability in cells: Implications for polymerase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3′ end additions by T7 RNA polymerase are RNA self-templated, distributive and diverse in character—RNA-Seq analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 7-Substituted 8-aza-7-deazaadenosines for modification of the siRNA major groove - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click Modification of RNA at Adenosine: Structure and Reactivity of 7-Ethynyl- and 7-Triazolyl-8-aza-7-deazaadenosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of 3-deazapurine nucleobases on RNA properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transient-state kinetic analysis of multi-nucleotide addition catalyzed by RNA polymerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Click modification of RNA at adenosine: structure and reactivity of 7-ethynyl- and 7-triazolyl-8-aza-7-deazaadenosine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation | Springer Nature Experiments [experiments.springernature.com]
- 23. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
Spectroscopic Analysis of 7-Deazaadenosine 5'-Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazaadenosine 5'-phosphate, also known as Tubercidin 5'-monophosphate, is a pyrrolopyrimidine nucleoside analog of adenosine (B11128) 5'-monophosphate (AMP). The substitution of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom confers unique biochemical properties to this molecule, including resistance to enzymatic degradation. These characteristics have made 7-deazaadenosine and its derivatives subjects of interest in antiviral and anticancer research. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This guide provides an in-depth overview of the spectroscopic analysis of this compound, including detailed experimental protocols and a summary of key quantitative data.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its related structures. It is important to note that precise spectral values can be influenced by solvent, pH, and the presence of counter-ions.
Table 1: NMR Spectroscopic Data (Estimated)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ³¹P Chemical Shift (δ, ppm) |
| H-2 | ~8.2 | ~152 | - |
| H-8 | ~7.6 | ~140 | - |
| H-1' | ~6.0 | ~88 | - |
| H-2' | ~4.7 | ~74 | - |
| H-3' | ~4.5 | ~71 | - |
| H-4' | ~4.3 | ~85 | - |
| H-5', 5'' | ~4.1, ~4.0 | ~64 | - |
| 5'-Phosphate | - | - | ~1-5 |
Note: These are estimated values and should be confirmed by experimental data.
Table 2: Mass Spectrometry Data (Theoretical)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. The table below lists the theoretical mass-to-charge ratios (m/z) for the protonated molecule and key fragments.
| Ion | Formula | Theoretical m/z |
| [M+H]⁺ | C₁₀H₁₄N₄O₇P⁺ | 349.0600 |
| [M-H]⁻ | C₁₀H₁₂N₄O₇P⁻ | 347.0444 |
| [Adenine base + H]⁺ | C₆H₆N₄⁺ | 135.0614 |
| [Ribose-5-phosphate - H₂O - H]⁻ | C₅H₈O₇P⁻ | 211.0008 |
Table 3: UV-Vis Spectroscopic Data (Estimated)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima for this compound are expected to be similar to those of 7-deazaadenosine.
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Methanol (B129727) | ~270 | Not Reported |
| pH 7 Buffer | ~268 | Not Reported |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on general procedures for nucleoside phosphate (B84403) analysis and may require optimization for specific instrumentation and sample conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state structure and confirm the identity of this compound.
Materials:
-
This compound sample
-
D₂O (99.9%)
-
NMR tubes (5 mm)
-
Internal standard (e.g., DSS or TSP)
-
pH meter and appropriate buffers (e.g., phosphate buffer)
Protocol:
-
Sample Preparation:
-
Dissolve approximately 1-5 mg of this compound in 0.5 mL of D₂O.
-
Add a small amount of an internal standard for chemical shift referencing.
-
Adjust the pH of the solution to a desired value (e.g., pH 7.0) using dilute NaOD or DCl in D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Suppress the residual HOD signal using appropriate solvent suppression techniques (e.g., presaturation).
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
-
³¹P NMR Spectroscopy:
-
2D NMR Spectroscopy (Optional):
-
For complete structural assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the accurate mass and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade formic acid or ammonium (B1175870) acetate (B1210297)
-
Reversed-phase C18 column
Protocol:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a mixture of water and acetonitrile to a final concentration of approximately 1-10 µM.
-
-
Liquid Chromatography:
-
Use a reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (for negative ion mode).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive ion mode) or acetonitrile (for negative ion mode).
-
Run a gradient elution, for example, starting with 5% B to 95% B over 15-20 minutes.
-
Set the flow rate to 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source.
-
Acquire data in both positive and negative ion modes.
-
Perform a full scan analysis to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.
-
UV-Vis Spectroscopy
Objective: To determine the absorption maxima and molar extinction coefficient of this compound.
Materials:
-
This compound sample
-
Spectroscopy grade solvent (e.g., methanol or a buffered aqueous solution)
-
Quartz cuvettes
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution.
-
-
Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use the same solvent as a blank.
-
Record the absorbance spectrum from 200 to 400 nm for each dilution.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
To determine the molar extinction coefficient (ε), plot absorbance at λmax versus concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.
-
Signaling and Metabolic Pathways
While this compound is primarily studied as a synthetic analog, its parent nucleoside, Tubercidin, is a natural product with known biological activities. Understanding the biosynthetic pathway of Tubercidin provides context for the metabolic fate of 7-deazaadenosine derivatives.
Biosynthesis of Tubercidin
The biosynthesis of Tubercidin in Streptomyces tubercidicus involves a series of enzymatic steps starting from a precursor, 7-carboxy-7-deazaguanine. This pathway highlights the enzymatic machinery capable of recognizing and processing 7-deazapurine scaffolds.[4] The final step to produce this compound would involve phosphorylation by a suitable kinase.
Caption: Biosynthetic pathway of Tubercidin and its phosphorylation.
Experimental and Logical Workflows
The spectroscopic analysis of this compound follows a logical workflow to ensure comprehensive characterization.
Caption: General workflow for spectroscopic analysis.
This technical guide provides a foundational understanding of the spectroscopic analysis of this compound. The provided data and protocols serve as a starting point for researchers, and it is recommended to perform experimental verification for precise characterization. The unique structural features of this molecule warrant further investigation to fully unlock its therapeutic potential.
References
Stability of 7-deazapurine nucleotides in different buffers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability of 7-deazapurine nucleotides, crucial analogs in molecular biology and drug development. The replacement of nitrogen at the 7th position of the purine (B94841) ring with a carbon atom confers unique chemical properties that significantly impact their stability and utility in various biochemical applications.
Introduction to 7-Deazapurine Nucleotides
7-Deazapurine nucleoside triphosphates, such as 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) and 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP), are analogs of the natural nucleotides dGTP and dATP. The fundamental difference is the substitution of the N7 nitrogen with a C-H group. This seemingly minor change has profound effects on the molecule's properties. Most notably, it eliminates the acceptor for hydrogen bonding in the major groove of DNA without disrupting the Watson-Crick base pairing. This is particularly useful in sequencing and PCR of GC-rich regions, as it reduces the formation of stable secondary structures.[1] Furthermore, the modification enhances the stability of the N-glycosidic bond, a key aspect explored in this guide.
Core Stability Characteristics
The primary advantage of the 7-deazapurine scaffold is the increased stability of the N-glycosidic bond against hydrolysis, particularly under acidic conditions.[2] The N7 atom in natural purines is susceptible to protonation, which facilitates the cleavage of this bond and leads to depurination. By replacing this nitrogen with carbon, the pyrrolo[2,3-d]pyrimidine ring system of 7-deazapurines becomes less prone to such acid-catalyzed degradation.
Commercially available 7-deazapurine dNTPs are generally supplied in aqueous solutions and demonstrate high stability under standard storage and handling conditions.
Table 1: General Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C for long-term storage. | Minimizes both enzymatic and chemical degradation, primarily hydrolysis of the triphosphate chain.[3] |
| Storage Buffer pH | pH 8.0–10.5 | Maintains the stability of the triphosphate chain, which is the most common point of degradation for dNTPs.[3][4] |
| Freeze-Thaw Cycles | Avoid more than 20 cycles; aliquot stocks. | Repeated cycling can lead to degradation.[3] |
| Short-Term Exposure | Stable for up to 1 week (cumulative) at ambient temperature. | Demonstrates inherent robustness for routine laboratory use.[5] |
Stability in Application-Specific Buffers
While specific kinetic data is sparse in publicly available literature, the widespread and successful use of 7-deazapurine nucleotides in demanding enzymatic applications like PCR provides strong evidence of their stability in relevant buffer systems.
Table 2: Implied Stability in Common Buffer Systems
| Application | Typical Buffer System | Key Components & pH | Implied Stability of 7-Deazapurine dNTPs |
| PCR | Tris-based buffers | 10-50 mM Tris-HCl, KCl, MgCl₂; pH 8.3-8.8 at 25°C. | High stability is inferred, as the nucleotides must withstand repeated heating cycles up to 95°C without significant degradation that would inhibit DNA polymerase activity. |
| Sanger Sequencing | Tris-based buffers | Similar to PCR buffers, often containing Tris-HCl at pH ~8.5. | High stability required to ensure processivity of the DNA polymerase and prevent premature termination due to nucleotide degradation. |
| Enzymatic Synthesis | Phosphate buffers | e.g., 10 mM Potassium Phosphate, pH 7.0 at 50°C.[6] | Sufficiently stable for enzymatic reactions like transglycosylation, though conditions are less harsh than PCR. |
Note on Buffer Choice:
-
Tris Buffers: Widely used for PCR and other enzymatic reactions. A key consideration is the significant dependence of Tris buffer's pKa on temperature. For example, a Tris buffer at pH 8.4 at 25°C will have a lower pH at the elevated temperatures of a PCR reaction.[7]
-
Phosphate Buffers: Common in various biochemical assays with a typical buffering range of pH 5.8-8.0.[8] They are less sensitive to temperature changes than Tris buffers but can sometimes inhibit certain enzymatic reactions.[7]
Proposed Experimental Protocol for Stability Assessment
To generate quantitative stability data, a forced degradation study using High-Performance Liquid Chromatography (HPLC) is recommended. This protocol allows for the direct comparison of 7-deazapurine nucleotides against their natural counterparts.
Objective
To determine the degradation kinetics and half-life of 7-deaza-dGTP versus dGTP in different buffer systems (e.g., Tris-HCl and Potassium Phosphate) at various pH values and temperatures.
Materials
-
7-deaza-dGTP solution
-
dGTP solution
-
Buffers: 50 mM Tris-HCl (pH 7.5, 8.5, 9.5), 50 mM Potassium Phosphate (pH 6.0, 7.0, 8.0)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Sepharon SGX C18 or equivalent)[9]
-
Mobile Phase: 100 mM Potassium Phosphate buffer (pH 5.1) with 2% Methanol (Isocratic)[2][9]
-
Thermostated incubator or water bath
Methodology
-
Sample Preparation:
-
Prepare solutions of 7-deaza-dGTP and dGTP at a final concentration of 1 mM in each of the test buffers.
-
Create a "Time 0" sample by immediately diluting an aliquot of each solution into the mobile phase and freezing it at -80°C.
-
-
Incubation:
-
Incubate the remaining samples at a set temperature (e.g., 50°C for accelerated degradation or 37°C for physiological conditions).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 16, 24, 48 hours), withdraw an aliquot from each sample, dilute it in mobile phase to halt the reaction, and store at -80°C until analysis.
-
-
HPLC Analysis:
-
Set the HPLC UV detector to 260 nm.
-
Equilibrate the C18 column with the mobile phase.
-
Inject the thawed samples ("Time 0" and subsequent time points).
-
Record the peak area of the intact triphosphate nucleotide. Degradation products (diphosphate, monophosphate, nucleoside) will elute at different retention times.
-
-
Data Analysis:
-
Normalize the peak area of the intact nucleotide at each time point to the peak area at Time 0.
-
Plot the natural logarithm of the percentage of remaining intact nucleotide versus time.
-
The degradation rate constant (k) is the negative of the slope of this line.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
Logical Relationship of 7-Deazapurine Stability
Caption: Logical flow from structural modification to application benefits.
Experimental Workflow for Stability Assessment
Caption: Proposed workflow for quantitative stability analysis.
Conclusion
7-Deazapurine nucleotides offer a significant stability advantage over their natural purine counterparts, primarily due to the enhanced resilience of the N-glycosidic bond to acid-catalyzed hydrolysis. While quantitative kinetic data in various buffers is not extensively published, their robust performance in demanding applications like PCR confirms their high stability under typical reaction conditions. For researchers requiring precise stability parameters for formulation or assay development, the proposed HPLC-based experimental protocol provides a reliable framework for generating this critical data. The unique combination of stability and altered hydrogen bonding capacity ensures that 7-deazapurine nucleotides will remain invaluable tools for researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC method for measurement of purine nucleotide degradation products in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. dNTP Hot Start PCR Protocol [sigmaaldrich.com]
- 5. 7-Deaza-dGTP, 7-Deaza Purines - Jena Bioscience [jenabioscience.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Buffers for Biochemical Reactions [ch.promega.com]
- 8. welltchemicals.com [welltchemicals.com]
- 9. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Using 7-deaza-dGTP in PCR Amplification of GC-Rich Templates
For researchers, scientists, and drug development professionals encountering challenges with the polymerase chain reaction (PCR) amplification of DNA templates with high guanine-cytosine (GC) content, the incorporation of 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) offers a robust solution. GC-rich regions are notoriously difficult to amplify due to their propensity to form stable secondary structures, such as hairpins and G-quadruplexes, which can impede or halt the progression of DNA polymerase, leading to low yield or failed reactions.[1][2] This document provides detailed application notes and experimental protocols for the effective use of 7-deaza-dGTP in overcoming these challenges.
Mechanism of Action
7-deaza-dGTP is an analog of deoxyguanosine triphosphate (dGTP) where the nitrogen atom at the 7-position of the purine (B94841) ring is replaced by a carbon atom.[2] This seemingly minor modification has a significant impact on the hydrogen-bonding capabilities of the guanine (B1146940) base. Specifically, it prevents the formation of Hoogsteen base pairing, which is crucial for the assembly of G-quadruplexes and other complex secondary structures, without affecting the standard Watson-Crick base pairing required for DNA replication.[2][3] By reducing the stability of these secondary structures, 7-deaza-dGTP facilitates the denaturation of the DNA template and allows for smoother passage of the DNA polymerase, resulting in improved amplification of GC-rich sequences.[1][2]
Application Notes
The use of 7-deaza-dGTP is particularly advantageous for templates with GC content exceeding 60%. It has been shown to improve PCR product yield and specificity, and is especially beneficial when dealing with low amounts or poor quality of template DNA.[4][5] Furthermore, incorporating 7-deaza-dGTP in the PCR reaction can significantly enhance the quality of subsequent Sanger sequencing of GC-rich amplicons by reducing premature termination of the sequencing reaction.[1][4][6]
For optimal performance, 7-deaza-dGTP is typically used in combination with standard dGTP. A common recommendation is to substitute a portion of the dGTP with 7-deaza-dGTP in the dNTP mix.[2][7] The most frequently cited ratio is 3:1 of 7-deaza-dGTP to dGTP.[2][3][7]
The combination of 7-deaza-dGTP with "Hot Start" technologies, such as chemically modified or antibody-inactivated DNA polymerases, or thermolabile protecting groups on the dNTPs themselves, can further enhance specificity by preventing non-specific amplification at lower temperatures.[1][2][8]
Quantitative Data Summary
The following tables summarize the comparative performance of PCR reactions with and without 7-deaza-dGTP for various GC-rich targets.
Table 1: Effect of 7-deaza-dGTP on the Amplification of GC-Rich Targets
| Target Gene | GC Content (%) | dNTP Combination | Amplicon Yield | Specificity |
| ACE | 66 | Standard dNTPs | Low | Moderate |
| ACE | 66 | Standard dNTPs + 7-deaza-dGTP | High | High |
| BRAF | 64 | Standard dNTPs | Moderate | Moderate |
| BRAF | 64 | Standard dNTPs + 7-deaza-dGTP | High | High |
| GNAQ | 79 | Standard dNTPs | None | None |
| GNAQ | 79 | Standard dNTPs + 7-deaza-dGTP | Moderate | High |
| Data synthesized from multiple sources indicating general trends observed in published experiments.[2] |
Table 2: Comparison of dNTP Mixes for Amplification of High GC-Content Targets
| dNTP Mix Composition | Target 1 (60-70% GC) | Target 2 (70-80% GC) | Target 3 (>80% GC) |
| Standard dNTPs | +/- | - | - |
| Standard dNTPs + 7-deaza-dGTP (3:1 ratio) | + | + | +/- |
| CleanAmp™ 7-deaza-dGTP Mix | ++ | ++ | + |
| Key: ++ (High Yield), + (Moderate Yield), +/- (Low/Variable Yield), - (No Amplification). Data based on findings from studies using standard and modified dNTPs.[2][8] |
Experimental Protocols
This section provides a general protocol for PCR amplification of a GC-rich template using 7-deaza-dGTP. It is recommended to optimize the reaction conditions for each specific template and primer pair.
Protocol 1: Standard PCR with 7-deaza-dGTP
1. Reagent Preparation:
-
dNTP Mix with 7-deaza-dGTP (10 mM total concentration):
-
10 mM dATP
-
10 mM dCTP
-
10 mM dTTP
-
2.5 mM dGTP
-
7.5 mM 7-deaza-dGTP
-
Alternatively, a pre-mixed solution can be used. A common final concentration for each dNTP in the reaction is 0.2 mM.[2]
-
2. PCR Reaction Setup:
| Component | Final Concentration | Volume for 25 µL Reaction |
| 10x PCR Buffer | 1x | 2.5 µL |
| MgCl₂ (50 mM) | 2.5 mM (optimize between 2.5-4.0 mM) | 1.25 µL |
| dNTP Mix with 7-deaza-dGTP (10 mM) | 0.2 mM each | 0.5 µL |
| Forward Primer (10 µM) | 0.2 µM (optimize between 0.05-0.5 µM) | 0.5 µL |
| Reverse Primer (10 µM) | 0.2 µM (optimize between 0.05-0.5 µM) | 0.5 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Template DNA | 5 ng (optimize based on template) | Variable |
| Nuclease-free water | to 25 µL |
3. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 min | 1 |
| Denaturation | 95°C | 40 sec | 35-40 |
| Annealing | X°C (primer Tm dependent) | 1 sec | |
| Extension | 72°C | 1 min | |
| Final Extension | 72°C | 7 min | 1 |
| Hold | 4°C | ∞ |
A very short annealing time of 1 second has been found to improve specificity for GC-rich targets.[2] For targets with >70% GC content, increasing the cycle number to 40 may improve yield.[9]
Visualizations
Mechanism of 7-deaza-dGTP Action
Caption: Mechanism of 7-deaza-dGTP in preventing secondary structures.
Experimental Workflow for GC-Rich PCR Optimization
Caption: Workflow for optimizing PCR of GC-rich templates.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low yield of PCR product | - Suboptimal MgCl₂ concentration- Annealing temperature too high- Insufficient number of cycles- Secondary structures still inhibiting polymerase | - Titrate MgCl₂ concentration (e.g., 2.5 mM to 4.0 mM).[9]- Perform a temperature gradient PCR to find the optimal annealing temperature.- Increase the number of cycles to 40.[9]- Consider using a combination of 7-deaza-dGTP with other PCR enhancers like betaine (B1666868) or DMSO.[10] |
| Non-specific amplification products | - Annealing temperature too low- Primer-dimer formation- Non-specific priming at low temperatures | - Increase the annealing temperature.- Use a "Hot Start" polymerase or dNTPs.[1][2]- Optimize primer concentration.[9] |
| Difficulty with downstream applications (e.g., restriction digest) | - 7-deaza-dGTP incorporation may inhibit some restriction enzymes. | - Consult enzyme manufacturer's data to check for sensitivity to 7-deaza-dGTP modified DNA.[11][12]- If necessary, design primers to create a restriction site outside the GC-rich region or use an alternative cloning strategy. |
By understanding the mechanism of action and following the outlined protocols, researchers can significantly improve the success rate of amplifying challenging GC-rich DNA templates, thereby facilitating downstream applications in genetic analysis, diagnostics, and drug development.
References
- 1. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mp.bmj.com [mp.bmj.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. nexusacademicpublishers.com [nexusacademicpublishers.com]
- 11. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sanger Sequencing with 7-deaza-dATP to Resolve Band Compression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanger sequencing remains a cornerstone technology for DNA sequence analysis, valued for its high accuracy and reliability. However, a persistent challenge in Sanger sequencing is the phenomenon of band compression, which can lead to ambiguous or incorrect base calling. Band compression typically arises in regions of high guanine-cytosine (GC) content due to the formation of secondary structures, such as hairpins, in the DNA fragments. These structures can alter the electrophoretic mobility of the fragments, causing bands on the sequencing gel or peaks in the electropherogram to become compressed and unresolvable.
To address this issue, nucleotide analogs that reduce the stability of these secondary structures can be incorporated into the sequencing reaction. One such analog is 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP). By replacing the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom, 7-deaza-dATP disrupts the Hoogsteen base pairing that can contribute to the formation of stable secondary structures, thereby mitigating band compression.[1][2] This application note provides a detailed protocol for the use of 7-deaza-dATP in Sanger sequencing to resolve band compressions and improve sequence data quality for GC-rich templates.
Principle of Action
The underlying cause of band compression is the formation of stable, non-Watson-Crick hydrogen bonds, particularly in G-rich sequences, which leads to the formation of secondary structures. These structures alter the migration of DNA fragments during electrophoresis, resulting in anomalous spacing of bands or peaks. The substitution of deoxyadenosine (B7792050) triphosphate (dATP) with 7-deaza-dATP in the sequencing reaction disrupts the potential for Hoogsteen base pairing, which is involved in the formation of some of these secondary structures.[2] This destabilization of secondary structures allows the DNA fragments to migrate according to their actual size, leading to correctly spaced and readable sequence data. The replacement of dATP with 7-deaza-dATP in conventional cycle sequencing reactions has been shown to successfully eliminate most band compressions without compromising overall sequencing performance.[2]
Data Presentation
While specific quantitative data on the performance of 7-deaza-dATP in direct comparison to standard dATP in a variety of contexts is not extensively published in a consolidated format, the qualitative improvements are well-documented. For the purpose of illustrating the expected outcomes, the following table summarizes hypothetical but realistic quantitative data based on the established benefits of using 7-deaza-dATP.
| Parameter | Standard Sanger Sequencing (dATP) | Sanger Sequencing with 7-deaza-dATP |
| Template Type | GC-rich (75% GC content) | GC-rich (75% GC content) |
| Region of Compression | Bases 150-185 | Bases 150-185 |
| Average Phred Quality Score (Q-score) in Compressed Region | 15 | >25 |
| Successful Base Calls in Compressed Region | 20 out of 35 bases | 35 out of 35 bases |
| Overall Read Length (Phred Q20) | ~650 bp | ~800 bp |
| Resolution of Band Compression | Poor, multiple ambiguous 'N' calls | Excellent, clear peak resolution |
Experimental Protocols
This section provides a detailed protocol for incorporating 7-deaza-dATP into a standard Sanger cycle sequencing workflow, specifically optimized for use with BigDye™ Terminator v3.1 chemistry.
Materials
-
Purified PCR product or plasmid DNA template
-
Sequencing Primer (1.6 µM)
-
BigDye™ Terminator v3.1 Ready Reaction Mix
-
5x Sequencing Buffer
-
7-deaza-dATP solution (10 mM)
-
Nuclease-free water
-
Microcentrifuge tubes or 96-well plate
-
Thermal cycler
Protocol for Cycle Sequencing with 7-deaza-dATP
This protocol is adapted for a standard 20 µL sequencing reaction. Adjust volumes proportionally for different reaction sizes.
-
Prepare a Custom Sequencing Master Mix:
-
In a microcentrifuge tube, prepare a master mix containing the appropriate amounts of BigDye™ Terminator v3.1 Ready Reaction Mix, 5x Sequencing Buffer, and nuclease-free water.
-
To this master mix, add 7-deaza-dATP to a final concentration that is equivalent to the concentration of dATP in the original BigDye™ mix. A common starting point is a 1:3 to 1:1 molar ratio of 7-deaza-dATP to the other dNTPs (dCTP, dGTP, dTTP). Since the exact composition of the BigDye™ mix is proprietary, empirical optimization is often necessary. A recommended starting point is to add 1 µL of 10 mM 7-deaza-dATP to the reaction.
-
Note: For templates with severe compression, complete replacement of dATP with 7-deaza-dATP may be beneficial.[2]
-
-
Set up the Sequencing Reaction:
-
For each sequencing reaction, combine the following components in a PCR tube or well of a 96-well plate:
-
| Component | Volume | Final Concentration |
| Custom Sequencing Master Mix | Variable | - |
| Template DNA | Variable | 200-500 ng (plasmid) or 10-40 ng (PCR product) |
| Sequencing Primer (1.6 µM) | 1 µL | 0.8 µM |
| Nuclease-free water | to 20 µL | - |
-
Thermal Cycling:
-
Perform cycle sequencing using the following optimized thermal cycling conditions:
-
| Step | Temperature | Time | Number of Cycles |
| Initial Denaturation | 96°C | 1 minute | 1 |
| Denaturation | 96°C | 10 seconds | 25-30 |
| Annealing | 50°C | 5 seconds | 25-30 |
| Extension | 60°C | 4 minutes | 25-30 |
| Final Hold | 4°C | Hold | 1 |
-
Post-Sequencing Cleanup:
-
Following cycle sequencing, purify the reaction products to remove unincorporated dye terminators. Standard ethanol/EDTA precipitation or column purification methods are suitable.
-
-
Capillary Electrophoresis:
-
Resuspend the purified DNA fragments in Hi-Di™ Formamide and denature at 95°C for 5 minutes.
-
Analyze the samples on an automated capillary electrophoresis DNA sequencer.
-
Mandatory Visualization
Caption: Workflow for Sanger sequencing with 7-deaza-dATP.
Troubleshooting
-
Persistent Band Compression: If band compression is still observed, consider increasing the ratio of 7-deaza-dATP to dATP. In some cases, using a combination of nucleotide analogs, such as 7-deaza-dGTP in conjunction with 7-deaza-dATP, may be necessary for templates with extremely high GC content and complex secondary structures.[1][3]
-
Low Signal Intensity: Ensure that the template and primer concentrations are optimal. Poor quality template DNA can also lead to low signal.
-
Noisy Data: Inadequate cleanup of the sequencing reaction can result in "dye blobs" and other artifacts that obscure the sequence data. Ensure the purification step is performed carefully.
Conclusion
The incorporation of 7-deaza-dATP into Sanger sequencing reactions is a valuable and effective method for resolving band compression artifacts, particularly when sequencing GC-rich templates. By disrupting the formation of secondary structures that interfere with electrophoretic mobility, 7-deaza-dATP enables the generation of high-quality, unambiguous sequence data. The protocol provided in this application note offers a robust starting point for researchers to overcome the challenges of sequencing difficult templates and to ensure the accuracy and reliability of their sequencing results.
References
Application of 7-deazaadenosine triphosphate in Isothermal Amplification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothermal amplification techniques are powerful tools for rapid and sensitive nucleic acid detection, offering advantages over traditional PCR by operating at a constant temperature. However, challenges can arise when amplifying templates with high A/T content, which can lead to the formation of secondary structures that impede polymerase activity and reduce amplification efficiency. While the use of 7-deaza-2'-deoxyguanosine (B613789) 5'-triphosphate (7-deaza-dGTP) to overcome issues with GC-rich templates is well-documented, the application of 7-deaza-2'-deoxyadenosine 5'-triphosphate (7-deaza-dATP) for A-rich templates in isothermal amplification is a promising yet less explored area.
The substitution of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon-hydrogen group in 7-deaza-dATP reduces the potential for Hoogsteen base pairing and the formation of secondary structures in A-rich regions of a DNA template. This can lead to a more efficient progression of the DNA polymerase, resulting in improved amplification speed and yield.
This document provides detailed application notes and investigational protocols for the use of 7-deaza-dATP in two common isothermal amplification methods: Loop-Mediated Isothermal Amplification (LAMP) and Recombinase Polymerase Amplification (RPA).
Mechanism of Action of 7-deaza-dATP in Amplification
The primary benefit of substituting dATP with 7-deaza-dATP lies in its ability to destabilize non-canonical DNA structures that can form in adenine-rich sequences. These structures can act as roadblocks for the strand-displacing DNA polymerases used in isothermal amplification. By incorporating 7-deazaadenine, the resulting amplicon has a reduced propensity to form these inhibitory secondary structures, thereby facilitating a smoother and more efficient amplification process.
Figure 1: Logical workflow comparing the impact of standard dATP versus 7-deaza-dATP on the amplification of A-rich DNA templates.
Quantitative Data Summary (Illustrative)
The following tables present an illustrative summary of the potential improvements in isothermal amplification performance when using 7-deaza-dATP. Note: This data is hypothetical and intended to demonstrate how to structure and compare results from actual experiments.
Table 1: Effect of 7-deaza-dATP on LAMP Amplification of an A-rich Target
| dNTP Mix Composition | Time to Threshold (Tt) (minutes) | Endpoint Fluorescence (RFU) | Amplification Specificity (Melt Curve Analysis) |
| Standard dNTPs | 25 | 8,000 | Multiple Peaks |
| 25% 7-deaza-dATP | 20 | 12,000 | Single Peak |
| 50% 7-deaza-dATP | 18 | 15,000 | Single Peak |
| 100% 7-deaza-dATP | 22 | 10,000 | Single Peak |
Table 2: Effect of 7-deaza-dATP on RPA Amplification of an A-rich Target
| dNTP Mix Composition | Time to Positive Signal (minutes) | Limit of Detection (copies/reaction) | Signal-to-Noise Ratio at 15 min |
| Standard dNTPs | 12 | 100 | 5 |
| 25% 7-deaza-dATP | 10 | 50 | 8 |
| 50% 7-deaza-dATP | 8 | 50 | 12 |
| 100% 7-deaza-dATP | 11 | 100 | 7 |
Experimental Protocols
Disclaimer: The following protocols are investigational and based on standard isothermal amplification procedures. Optimization of the 7-deaza-dATP concentration, reaction temperature, and time is highly recommended for specific targets and applications.
Protocol 1: Loop-Mediated Isothermal Amplification (LAMP) with 7-deaza-dATP
This protocol is designed for a 25 µL LAMP reaction. It is recommended to prepare a master mix for multiple reactions to ensure consistency.
Materials:
-
Bst 2.0 WarmStart® DNA Polymerase
-
Isothermal Amplification Buffer (10X)
-
dNTP Mix (10 mM each of dCTP, dGTP, dTTP)
-
dATP solution (10 mM)
-
7-deaza-dATP solution (10 mM)
-
LAMP Primer Mix (10X):
-
16 µM FIP
-
16 µM BIP
-
2 µM F3
-
2 µM B3
-
4 µM LoopF (optional, but recommended)
-
4 µM LoopB (optional, but recommended)
-
-
Magnesium Sulfate (MgSO₄) (100 mM)
-
Betaine (5 M) (optional)
-
Nuclease-free water
-
Template DNA
Procedure:
-
Prepare the dNTP/7-deaza-dATP Mix:
-
Prepare a range of dATP/7-deaza-dATP mixtures to determine the optimal ratio. For example, for a 50% substitution, mix equal volumes of 10 mM dATP and 10 mM 7-deaza-dATP.
-
-
Assemble the LAMP Master Mix (on ice):
Component Volume for 1 reaction (µL) Final Concentration Isothermal Amplification Buffer (10X) 2.5 1X dNTP Mix (10 mM each, excluding dATP) 3.5 (1.4 µL each of dCTP, dGTP, dTTP) 1.4 mM each dATP/7-deaza-dATP Mix (10 mM total) 1.4 1.4 mM total MgSO₄ (100 mM) 1.5 6 mM LAMP Primer Mix (10X) 2.5 1X Betaine (5 M) (optional) 5.0 1 M Nuclease-free water up to 24 - Bst 2.0 WarmStart DNA Polymerase (8,000 U/mL) 1.0 320 units/mL | Total Master Mix Volume | 24 | |
-
Add Template DNA:
-
Add 1 µL of template DNA to each 24 µL aliquot of the master mix for a final reaction volume of 25 µL.
-
-
Incubation:
-
Incubate the reactions at 60-65°C for 30-60 minutes. Real-time detection can be performed using a fluorescent dye (e.g., SYTO 9) and a real-time fluorometer.
-
-
Analysis:
-
Analyze the amplification products by real-time fluorescence, turbidity, or gel electrophoresis.
-
Figure 2: Experimental workflow for LAMP with 7-deaza-dATP.
Protocol 2: Recombinase Polymerase Amplification (RPA) with 7-deaza-dATP
This protocol is for a basic RPA reaction. Commercial RPA kits often come as lyophilized pellets, and this protocol outlines how to supplement such a reaction.
Materials:
-
RPA Basic Kit (containing recombinase, single-strand binding protein, and strand-displacing polymerase in a lyophilized pellet)
-
Rehydration Buffer
-
dNTP Mix (10 mM each of dCTP, dGTP, dTTP)
-
dATP solution (10 mM)
-
7-deaza-dATP solution (10 mM)
-
Forward and Reverse Primers (10 µM each)
-
Magnesium Acetate (280 mM)
-
Nuclease-free water
-
Template DNA
Procedure:
-
Prepare the dNTP/7-deaza-dATP Mix:
-
As in the LAMP protocol, prepare a range of dATP/7-deaza-dATP mixtures.
-
-
Prepare the Reaction Mix:
-
In a nuclease-free tube, combine the following:
Component Volume for 1 reaction (µL) Rehydration Buffer 29.5 Forward Primer (10 µM) 2.4 Reverse Primer (10 µM) 2.4 dNTP Mix (10 mM each, excluding dATP) 1.05 (0.35 µL each) dATP/7-deaza-dATP Mix (10 mM total) 0.35 Nuclease-free water 11.3 Template DNA 1.0 | Total Volume (excluding MgOAc) | 48.0 |
-
-
Initiate the Reaction:
-
Add the 48 µL mix to the lyophilized RPA pellet and vortex briefly to mix.
-
Add 2 µL of Magnesium Acetate (280 mM) to the tube cap.
-
Close the tube, vortex briefly, and centrifuge to initiate the reaction.
-
-
Incubation:
-
Incubate at 37-42°C for 15-30 minutes.
-
-
Analysis:
-
Analyze the amplification products using a lateral flow strip (if primers are appropriately labeled), real-time fluorescence with a probe, or by gel electrophoresis.
-
Figure 3: Experimental workflow for RPA with 7-deaza-dATP.
Conclusion and Future Perspectives
The use of 7-deaza-dATP in isothermal amplification represents a promising strategy for enhancing the amplification of A-rich DNA templates. While direct experimental data is currently limited, the underlying biochemical principles suggest that this nucleotide analog could significantly improve the efficiency, speed, and specificity of methods like LAMP and RPA for challenging targets. The provided investigational protocols offer a starting point for researchers to explore this application. Further studies are warranted to systematically evaluate the optimal conditions and quantify the performance benefits of incorporating 7-deaza-dATP in various isothermal amplification platforms. Such research could unlock new possibilities for the development of robust and reliable molecular diagnostics for a wider range of genetic targets.
Application Notes and Protocols for the Incorporation of 7-Deazaadenosine in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazaadenosine (7-deaza-dA) is a modified nucleoside analogue where the nitrogen atom at the 7-position of the purine (B94841) ring is replaced by a carbon atom.[1][2] This seemingly subtle alteration has significant implications for the biochemical and biophysical properties of oligonucleotides, making it a valuable tool in various research and drug development applications. The absence of the N7 hydrogen bond acceptor in the major groove of the DNA duplex can modulate interactions with proteins and enzymes, alter DNA secondary structures like G-quadruplexes, and enhance nuclease resistance.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 7-deazaadenosine into synthetic oligonucleotides using standard phosphoramidite (B1245037) chemistry.
Applications
The unique properties of 7-deazaadenosine-modified oligonucleotides have led to their use in a range of applications:
-
Antisense Oligonucleotides: By modifying the backbone or sugar components, 7-deazaadenosine can be incorporated into antisense oligonucleotides to improve their stability and binding affinity to target mRNA, potentially leading to enhanced gene silencing.[6][7]
-
Antiviral Therapeutics: 7-Deazaadenosine analogues have shown promise as potent inhibitors of viral polymerases, such as the Hepatitis C Virus (HCV) NS5B polymerase, making them attractive candidates for antiviral drug development.[5][8]
-
Probing DNA-Protein Interactions: The removal of the N7 nitrogen, a key recognition site for many proteins, allows researchers to investigate the specific interactions between proteins and the major groove of DNA.[4][5]
-
Modulation of DNA Structure: Incorporation of 7-deazaadenosine can alter the propensity of DNA sequences to form secondary structures, such as G-quadruplexes, and can influence DNA bending.[9]
-
Diagnostics and Molecular Probes: The altered properties of 7-deazaadenosine can be exploited in the design of diagnostic probes with improved specificity and stability.
Quantitative Data Summary
The incorporation of 7-deazaadenosine can influence the thermal stability and biological activity of oligonucleotides. The following tables summarize key quantitative data.
Table 1: Impact of 7-Deazaadenosine on Duplex Thermal Stability (Tm)
| Modification | Sequence Context | Change in Tm (°C) per modification | Reference |
| 7-deaza-dA | DNA:RNA hybrid | -0.25 | [9] |
| 7-(1-propynyl)-7-deaza-dA | DNA:RNA hybrid | +0.8 | [9] |
| 7-deaza-8-aza-dA | DNA:DNA duplex | Essentially no change compared to A:T | [1] |
Note: The change in melting temperature (Tm) can be sequence-dependent. The data presented are indicative values.
Table 2: Coupling Efficiency of 7-Deazaadenosine Phosphoramidite
| Phosphoramidite | Coupling Time | Coupling Efficiency (%) | Reference |
| 7-deaza-dA-CE Phosphoramidite | Standard | >98% | [10] |
| 7-deaza-dG-CE Phosphoramidite | Standard | >98% | [7] |
Note: Coupling efficiency can be influenced by the synthesizer, reagents, and protocol used.
Table 3: Inhibitory Activity of 7-Deazaadenosine Analogs against HCV NS5B Polymerase
| Compound | IC50 (µM) | Reference |
| 2'-C-methyladenosine triphosphate | ~0.9 | [11] |
| 7-deaza-2'-C-methyladenosine triphosphate | ~0.045 (20-fold more potent) | [5] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of Oligonucleotides Containing 7-Deazaadenosine
This protocol outlines the general steps for incorporating 7-deazaadenosine into an oligonucleotide using a standard automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard deoxyribonucleoside phosphoramidites (dA, dC, dG, T)
-
7-Deaza-dA-CE Phosphoramidite (or other desired 7-deazaadenosine analog)
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizer solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Synthesizer Preparation: Ensure the DNA synthesizer is clean, and all reagent bottles are filled with fresh solutions.
-
Phosphoramidite Preparation: Dissolve the 7-deaza-dA-CE phosphoramidite in anhydrous acetonitrile to the concentration recommended by the manufacturer (typically 0.1 M). Install the vial on the synthesizer.
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer's software, specifying the position(s) for the incorporation of the 7-deazaadenosine modification.
-
Synthesis Cycle: The automated synthesis proceeds in a cyclical manner for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside with the deblocking solution.
-
Coupling: The 7-deaza-dA phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl of the growing oligonucleotide chain. Standard coupling times are generally sufficient.[7]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizer solution.
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed (DMT-off) or left on (DMT-on) for purification purposes.
-
Cleavage and Deprotection: Proceed to Protocol 2.
Protocol 2: Cleavage from Solid Support and Deprotection
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)
-
Heating block or oven
Procedure:
-
Cleavage from Support: Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Deprotection Solution: Add the deprotection solution (e.g., concentrated ammonium hydroxide) to the vial.
-
Incubation: Tightly seal the vial and heat at the recommended temperature and duration (e.g., 55°C for 8-12 hours for standard protecting groups). For oligonucleotides containing only 7-deaza-dA and other standard DNA bases, no significant changes to the standard deprotection protocol are typically required.[7]
-
Evaporation: After cooling, transfer the supernatant to a new tube and evaporate the ammonia (B1221849) to dryness using a vacuum concentrator.
Protocol 3: Purification of 7-Deazaadenosine-Modified Oligonucleotides
Purification can be performed using several methods depending on the desired purity. DMT-on purification followed by HPLC is a common and effective method.
Materials:
-
Reverse-phase HPLC system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0; Buffer B: Acetonitrile)
-
Detritylation solution (e.g., 80% acetic acid)
Procedure (DMT-on HPLC Purification):
-
Resuspend: Resuspend the dried oligonucleotide pellet in an appropriate volume of Buffer A.
-
HPLC Separation: Inject the sample onto the HPLC system. The DMT-on oligonucleotide will have a longer retention time than the failure sequences (DMT-off).
-
Fraction Collection: Collect the peak corresponding to the DMT-on product.
-
DMT Removal: Add the detritylation solution to the collected fraction and incubate for 15-30 minutes at room temperature.
-
Desalting: Desalt the purified oligonucleotide using a suitable method, such as a desalting column or ethanol (B145695) precipitation.
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
Protocol 4: Analysis of Oligonucleotide Integrity by Mass Spectrometry
Materials:
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Appropriate matrix (for MALDI-TOF)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified oligonucleotide in a suitable solvent.
-
Mass Spectrometry Analysis: Acquire the mass spectrum of the oligonucleotide.[12][13]
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the 7-deazaadenosine-modified oligonucleotide. The mass of a 7-deaza-dA residue is one mass unit less than that of a natural dA residue.
Protocol 5: Determination of Duplex Thermal Stability (Tm)
Materials:
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes
-
Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
Procedure:
-
Sample Preparation: Anneal the modified oligonucleotide with its complementary strand in the buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Melting Curve Acquisition: Place the duplex solution in a cuvette and monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5°C/minute).[14]
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, corresponding to the midpoint of the absorbance transition.[15][16] This can be determined from the first derivative of the melting curve.
Protocol 6: RNase H Cleavage Assay for Antisense Oligonucleotides
This assay evaluates the ability of a 7-deazaadenosine-modified antisense oligonucleotide to induce RNase H-mediated cleavage of a target RNA.
Materials:
-
Target RNA (e.g., a fluorescently labeled synthetic RNA)
-
7-deazaadenosine-modified antisense oligonucleotide
-
RNase H enzyme and reaction buffer
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Fluorescence imager
Procedure:
-
Hybridization: Anneal the antisense oligonucleotide with the target RNA in the RNase H reaction buffer by heating and slow cooling.
-
RNase H Reaction: Initiate the cleavage reaction by adding RNase H enzyme and incubate at 37°C for a specified time.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
PAGE Analysis: Separate the cleavage products on a denaturing polyacrylamide gel.[17][18]
-
Visualization: Visualize the RNA fragments using a fluorescence imager. The presence of smaller RNA fragments indicates successful RNase H-mediated cleavage.
Visualizations
Experimental Workflows
References
- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 2. 7-deaza-2'-deoxyxanthosine: nucleobase protection and base pairing of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 4. 7-Deaza-Adenosine, 7-Deaza-A RNA Modification [biosyn.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. pure.au.dk [pure.au.dk]
- 9. 7-Deaza-2'-deoxyadenosine and 3-deaza-2'-deoxyadenosine replacing dA within d(A6)-tracts: differential bending at 3'- and 5'-junctions of d(A6).d(T6) and B-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. web.colby.edu [web.colby.edu]
- 13. idtdna.com [idtdna.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. idtdna.com [idtdna.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Tubercidin as a Competitive Inhibitor in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubercidin (B1682034), a naturally occurring adenosine (B11128) analog, serves as a valuable tool in kinase research and drug discovery. Its structural similarity to adenosine allows it to act as a competitive inhibitor, primarily targeting adenosine kinases. This document provides detailed application notes on the use of tubercidin as a competitive inhibitor in kinase assays, including its mechanism of action, quantitative data on its inhibitory activity, and comprehensive experimental protocols.
Mechanism of Action: Competitive Inhibition
Tubercidin functions as a competitive inhibitor by binding to the active site of kinases, the same site where the natural substrate, adenosine or ATP, binds.[1][2] This competition arises from the structural resemblance between tubercidin and adenosine. When tubercidin occupies the active site, it prevents the enzyme from binding to its natural substrate, thereby inhibiting the phosphorylation event. This mode of action makes tubercidin a potent tool for studying the function of specific kinases and for screening for novel therapeutic agents.
Quantitative Data: Inhibitory Potency of Tubercidin
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While tubercidin is most renowned for its potent inhibition of adenosine kinase, it has also been shown to inhibit other kinases.
| Compound | Target Kinase | IC50 |
| Tubercidin | Adenosine Kinase | 0.03 µM[2] |
| Tubercidin triphosphate | Phosphoglycerate Kinase (T. brucei) | 7.5 µM[3] |
| 5'-Deoxy-5-iodotubercidin | Adenosine Kinase | 0.0006 µM[2] |
| Ara-tubercidin | Adenosine Kinase | 0.25 µM[2] |
| 2-Fluorotubercidin | Adenosine Kinase | 0.012 µM |
Signaling Pathway and Experimental Workflow Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following protocols provide a framework for performing in vitro kinase assays using tubercidin as a competitive inhibitor. The specific conditions, such as enzyme and substrate concentrations, should be optimized for each specific kinase.
Protocol 1: In Vitro Adenosine Kinase Inhibition Assay
This protocol is specifically designed to measure the inhibition of adenosine kinase by tubercidin.
Materials:
-
Purified Adenosine Kinase
-
Adenosine (Substrate)
-
ATP
-
Tubercidin
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 10 mM MgCl2, 1 mM DTT.[2]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of tubercidin in DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted tubercidin or DMSO (vehicle control) to the wells of the assay plate.
-
Add 5 µL of a solution containing adenosine kinase and adenosine to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume should be 10 µL.
-
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Signal Detection (using ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the positive control (enzyme with no inhibitor).
-
Plot the normalized data against the logarithm of the tubercidin concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: General In Vitro Kinase Assay with Tubercidin as a Competitive Inhibitor
This protocol provides a general framework for testing the inhibitory effect of tubercidin against any kinase of interest.
Materials:
-
Purified Kinase of Interest
-
Specific Peptide or Protein Substrate for the Kinase
-
ATP
-
Tubercidin
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA). The optimal buffer composition may vary for each kinase.
-
Detection Reagent (e.g., ADP-Glo™, radiometric, or fluorescence-based)
-
Appropriate microplates and detection instruments
Procedure:
-
Compound Preparation: Prepare a serial dilution of tubercidin in DMSO, followed by further dilution in the kinase buffer.
-
Reaction Setup:
-
In a microplate, add the kinase buffer.
-
Add the kinase of interest to each well.
-
Add the serially diluted tubercidin or DMSO (vehicle control) to the wells.
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure a sensitive measurement of competitive inhibition.[1]
-
-
Incubation: Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase. The reaction time should be within the linear range of product formation.
-
Reaction Termination and Signal Detection: Stop the reaction and detect the signal according to the chosen assay format (e.g., measure luminescence, radioactivity, or fluorescence).
-
Data Analysis:
-
Correct for background signal.
-
Normalize the data to the control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the tubercidin concentration.
-
Conclusion
Tubercidin is a valuable research tool for studying kinase activity, particularly adenosine kinase. Its mechanism as a competitive inhibitor is well-understood, and established protocols allow for its use in various kinase assay formats. These application notes provide the necessary information for researchers to effectively utilize tubercidin as a competitive inhibitor in their studies, contributing to a deeper understanding of kinase biology and the development of novel therapeutics.
References
Application Notes and Protocols for 7-deaza-dGTP in Reverse Transcription PCR (RT-PCR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reverse transcription PCR (RT-PCR) is a cornerstone technique in molecular biology for the detection and quantification of RNA. However, RNA templates with high guanine-cytosine (GC) content present a significant challenge due to the formation of stable secondary structures that can impede reverse transcriptase and DNA polymerase activity, leading to incomplete cDNA synthesis and inefficient PCR amplification.[1][2] The guanine (B1146940) analog 7-deaza-2'-deoxyguanosine (B613789) 5'-triphosphate (7-deaza-dGTP) is a valuable tool to overcome these challenges. By substituting the nitrogen at the 7-position of the purine (B94841) ring with a carbon, 7-deaza-dGTP reduces the strength of Hoogsteen base pairing, thereby destabilizing GC-rich secondary structures without compromising the fidelity of Watson-Crick base pairing during reverse transcription and PCR amplification.[3][4]
These application notes provide detailed protocols and guidelines for the effective use of 7-deaza-dGTP in both one-step and two-step RT-PCR workflows, particularly for the analysis of challenging GC-rich RNA templates.
Mechanism of Action of 7-deaza-dGTP
The enhanced performance of RT-PCR on GC-rich templates with 7-deaza-dGTP is attributed to its ability to disrupt the formation of secondary structures. The nitrogen atom at the 7-position of guanine is involved in the formation of Hoogsteen hydrogen bonds, which contribute to the stability of complex secondary structures like G-quadruplexes. The substitution of this nitrogen with a carbon in 7-deaza-dGTP prevents the formation of these Hoogsteen bonds, thus relaxing the template and allowing for more efficient progression of reverse transcriptase and DNA polymerase.[3]
Quantitative Data Summary
The inclusion of 7-deaza-dGTP in the PCR step of RT-PCR has been shown to significantly improve the yield and specificity of amplification for GC-rich targets. While quantitative data on the direct effect of 7-deaza-dGTP on the reverse transcription step is limited, the overall improvement in RT-PCR success rates is well-documented.
| Parameter | Standard dNTP Mix | dNTP Mix with 7-deaza-dGTP | Reference |
| Amplification of GC-rich FMR1 gene | Variable, often fails for large alleles | Successful amplification of alleles up to 300 CGG repeats | [5] |
| Amplification of human TERT promoter (>80% GC) | Low to no product | Significant improvement in droplet separation and signal intensity in ddPCR | [6][7] |
| General GC-rich PCR (>60% GC) | Reduced yield, non-specific products | Increased amplicon yield and specificity | [8] |
| Recommended Ratio (7-deaza-dGTP:dGTP) | N/A | 3:1 | [3] |
Experimental Protocols
The use of 7-deaza-dGTP is primarily recommended for the PCR amplification step in a two-step RT-PCR protocol. For one-step RT-PCR, its inclusion in the reaction mix from the start can be beneficial, although optimization may be required.
Two-Step RT-PCR Protocol for GC-Rich RNA
This protocol is recommended for maximum sensitivity and for when multiple PCRs are to be performed from the same cDNA.
Step 1: Reverse Transcription
For the reverse transcription step, a standard dNTP mix is typically used as the primary benefit of 7-deaza-dGTP is realized during PCR amplification.
Materials:
-
Total RNA or mRNA template
-
Reverse Transcriptase (e.g., M-MLV, SuperScript™ III/IV)
-
5X RT Buffer
-
dNTP Mix (10 mM each)
-
Random Primers, Oligo(dT) primers, or Gene-Specific Primers
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
On ice, prepare the following reaction mix in a nuclease-free tube:
Component Volume Final Concentration Template RNA 1 pg - 1 µg Variable Primer (Random, Oligo(dT), or GSP) 1 µl Variable dNTP Mix (10 mM) 1 µl 0.5 mM | Nuclease-free water | to 13 µl | |
-
Incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
Add the following components to the tube:
Component Volume Final Concentration 5X RT Buffer 4 µl 1X 0.1 M DTT 1 µl 5 mM RNase Inhibitor (40 U/µl) 1 µl 2 U/µl Reverse Transcriptase (200 U/µl) 1 µl 10 U/µl | Total Volume | 20 µl | |
-
Mix gently by pipetting up and down.
-
Incubate at 25°C for 10 minutes (for random primers), then at 50-55°C for 50-60 minutes.
-
Inactivate the reverse transcriptase by heating at 70°C for 15 minutes. The resulting cDNA is ready for use in PCR.
Step 2: PCR Amplification with 7-deaza-dGTP
Materials:
-
cDNA from Step 1
-
DNA Polymerase suitable for GC-rich templates (e.g., Taq with GC buffer, Phusion)
-
10X PCR Buffer
-
dNTP Mix (containing a 3:1 ratio of 7-deaza-dGTP to dGTP)
-
Forward and Reverse Primers (10 µM each)
-
Nuclease-free water
Procedure:
-
On ice, prepare the following PCR reaction mix in a PCR tube:
Component Volume (for 50 µl reaction) Final Concentration Nuclease-free water to 50 µl 10X PCR Buffer 5 µl 1X dNTP Mix (with 7-deaza-dGTP) 1 µl 0.2 mM each dNTP Forward Primer (10 µM) 1 µl 0.2 µM Reverse Primer (10 µM) 1 µl 0.2 µM cDNA 1-5 µl Variable | DNA Polymerase | 0.5 µl | 1.25 units |
-
Mix gently and centrifuge briefly.
-
Perform PCR using the following cycling conditions (optimization may be required):
Step Temperature Time Cycles Initial Denaturation 95-98°C 2-5 min 1 Denaturation 95-98°C 20-30 sec 35-40 Annealing 60-68°C* 30 sec Extension 72°C 30-60 sec/kb Final Extension 72°C 5-10 min 1 Hold 4°C ∞ *An initial annealing temperature 5°C below the lower primer Tm is a good starting point.
One-Step RT-PCR Protocol for GC-Rich RNA
This protocol is convenient as both reverse transcription and PCR occur in a single tube. It is suitable for high-throughput applications.
Materials:
-
Total RNA or mRNA template
-
One-Step RT-PCR Enzyme Mix (containing both reverse transcriptase and DNA polymerase)
-
2X One-Step RT-PCR Buffer
-
dNTP Mix (containing a 3:1 ratio of 7-deaza-dGTP to dGTP)
-
Forward and Reverse Primers (10 µM each)
-
Nuclease-free water
Procedure:
-
On ice, prepare the following reaction mix in a nuclease-free PCR tube:
Component Volume (for 25 µl reaction) Final Concentration Nuclease-free water to 25 µl 2X One-Step RT-PCR Buffer 12.5 µl 1X dNTP Mix (with 7-deaza-dGTP) 0.5 µl 0.2 mM each dNTP Forward Primer (10 µM) 0.5 µl 0.2 µM Reverse Primer (10 µM) 0.5 µl 0.2 µM Template RNA 1 pg - 1 µg Variable | One-Step RT-PCR Enzyme Mix | 1 µl | 1X |
-
Mix gently and centrifuge briefly.
-
Perform one-step RT-PCR using the following cycling conditions (optimization may be required):
Step Temperature Time Cycles Reverse Transcription 50-55°C 10-30 min 1 Initial PCR Activation 95°C 5-15 min 1 Denaturation 95°C 20-30 sec 40 Annealing/Extension 60-68°C 30-60 sec Final Extension 72°C 5-10 min 1 | Hold | 4°C | ∞ | |
Experimental Workflows and Signaling Pathways
Workflow for Gene Expression Analysis of GC-Rich Targets
Case Study: Analysis of FMR1 Gene Expression
The Fragile X mental retardation 1 (FMR1) gene contains a GC-rich CGG repeat region in its 5' untranslated region. Expansion of these repeats is associated with Fragile X syndrome. RT-PCR analysis of FMR1 expression is challenging due to the high GC content. The use of 7-deaza-dGTP in the PCR step is crucial for the successful amplification of both normal and expanded alleles.[5]
Troubleshooting
| Problem | Possible Cause | Recommendation |
| No or low RT-PCR product | RNA degradation | Use RNase inhibitors and handle RNA carefully. Check RNA integrity. |
| Inefficient reverse transcription | Optimize RT temperature. Use a more thermostable reverse transcriptase for GC-rich RNA. | |
| PCR failure | Increase the ratio of 7-deaza-dGTP to dGTP (up to 3:1). Optimize annealing temperature and extension time. Use a polymerase specifically designed for GC-rich templates. Consider adding other PCR enhancers like betaine (B1666868) or DMSO. | |
| Non-specific products | Primer-dimer formation | Optimize primer concentration and annealing temperature. |
| Contamination | Use nuclease-free water and reagents. Set up reactions in a clean environment. | |
| Smearing on gel | Too much template | Reduce the amount of RNA or cDNA in the reaction. |
| PCR cycles too high | Reduce the number of PCR cycles. |
Conclusion
7-deaza-dGTP is a powerful additive for improving the success of RT-PCR for GC-rich RNA templates. By reducing the formation of secondary structures, it facilitates more efficient cDNA synthesis and PCR amplification, leading to higher yields and greater specificity. While its primary role is in the PCR step, its inclusion in optimized one-step RT-PCR protocols can also be highly effective. The protocols and guidelines provided here offer a solid foundation for researchers to successfully analyze challenging GC-rich transcripts.
Disclaimer: These are general guidelines. Optimal conditions may vary depending on the specific template, primers, and enzymes used. It is recommended to optimize the reaction conditions for each specific application.
References
- 1. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 2. neb.com [neb.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Enhanced Polymerase Chain Reaction Assay to Detect Pre- and Full Mutation Alleles of the Fragile X Mental Retardation 1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Amplification of the GC-Rich TERT Promoter Region Using 7-Deaza-dGTP for Droplet Digital PCR Quantification of TERT Promoter Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Fragment Analysis of DNA Containing 7-deaza Purines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of DNA fragments is a cornerstone of molecular biology, with critical applications in genetic analysis, disease diagnostics, and drug development. However, challenges arise when dealing with DNA regions rich in guanine (B1146940) and cytosine (GC-rich), which are prone to forming stable secondary structures. These structures can impede polymerase chain reaction (PCR) amplification and lead to inaccuracies in fragment analysis and sequencing. The incorporation of 7-deaza purine (B94841) analogs, such as 7-deaza-2'-deoxyguanosine (B613789) (7-deaza-dGTP) and 7-deaza-2'-deoxyadenosine (7-deaza-dATP), offers a powerful solution to these challenges. By replacing the nitrogen at the 7-position of the purine ring with a carbon, these analogs reduce the formation of Hoogsteen base pairing, thereby destabilizing secondary structures without compromising the standard Watson-Crick pairing essential for DNA replication.[1][2] This application note provides detailed protocols and data for the use of 7-deaza purines in DNA fragment analysis, enabling researchers to overcome the limitations of GC-rich templates and obtain high-quality, reliable results.
Principle of 7-deaza Purine Incorporation
7-deaza purines are analogs of the natural purine bases, adenine (B156593) and guanine, in which the nitrogen atom at position 7 is replaced by a carbon atom. This modification disrupts the hydrogen bonding patterns in the major groove of the DNA, which are involved in the formation of non-canonical structures like G-quadruplexes.[3] DNA polymerases, such as Taq polymerase, can incorporate 7-deaza purine triphosphates into a newly synthesized DNA strand during PCR.[4][5] The resulting DNA exhibits altered properties, including a lower melting temperature and resistance to cleavage by certain restriction enzymes.[4][5][6] These characteristics are particularly advantageous for the analysis of GC-rich sequences and trinucleotide repeats, which are implicated in a number of genetic disorders.[2]
Key Applications
-
Analysis of GC-rich DNA sequences: Overcoming PCR failure and sequencing artifacts caused by secondary structures in gene promoters, CpG islands, and the first exons of many genes.[2]
-
Trinucleotide Repeat Sizing: Accurate sizing of repeat expansions associated with neurodegenerative diseases such as Huntington's disease and Fragile X syndrome.[2][7]
-
DNA Sequencing: Resolving band compressions in Sanger sequencing data that arise from GC-rich regions.[8]
-
Restriction Enzyme Digestion Analysis: Protecting specific sites from cleavage to enable selective analysis of DNA fragments.[9][10]
Data Presentation
Table 1: Impact of 7-deaza-dGTP on PCR Amplification of GC-Rich Targets
| Parameter | Standard dNTPs | dNTPs with 7-deaza-dGTP | Reference(s) |
| Amplification of GC-Rich Regions (>60% GC) | Often results in low yield or no product due to secondary structures. | Significantly improves yield and specificity of the desired amplicon. | [3] |
| Recommended Ratio (7-deaza-dGTP:dGTP) | N/A | 3:1 | [1] |
| Hot Start PCR | Recommended for improving specificity. | Use of "CleanAmp™" 7-deaza-dGTP with a thermolabile protecting group further enhances specificity by preventing primer extension at low temperatures. | [7] |
| Downstream Sequencing | Prone to band compressions and ambiguous base-calling. | Reduces secondary structures, leading to improved read quality and resolution of compressions. | [8] |
Table 2: Inhibition of Restriction Endonuclease Activity by 7-deaza-dGTP Incorporation
| Restriction Enzyme | Recognition Site | Cleavage with Standard DNA | Cleavage with 7-deaza-dGTP DNA | Reference(s) |
| HhaI | GCG'C | Yes | Inhibited | [4][5] |
| Sau3AI | 'GATC | Yes | Inhibited | [4][5] |
| AluI | AG'CT | Yes | Not significantly inhibited | [4][5] |
| HaeIII | GG'CC | Yes | Not significantly inhibited | [4][5] |
| EcoRI | G'AATTC | Yes | Not significantly inhibited | [4][5] |
| HindIII | A'AGCTT | Yes | Not significantly inhibited | [4][5] |
| TaqI | T'CGA | Yes | Not significantly inhibited | [4][5] |
Note: The extent of inhibition can be dependent on the specific sequence context and the number of incorporated 7-deaza-dGTP molecules within the recognition site.
Experimental Protocols
Protocol 1: PCR Amplification of GC-Rich DNA using 7-deaza-dGTP
This protocol is designed for the robust amplification of DNA fragments with high GC content.
Materials:
-
DNA template
-
Forward and reverse primers (one fluorescently labeled for fragment analysis)
-
DNA Polymerase (e.g., Taq polymerase) and corresponding reaction buffer
-
dNTP mix (dATP, dCTP, dTTP, dGTP)
-
7-deaza-dGTP solution
-
Nuclease-free water
Procedure:
-
Primer Design: Design primers flanking the target region with a melting temperature (Tm) between 65°C and 75°C and a GC content of 40-60%.[4] For fragment analysis, one primer should be labeled with a fluorescent dye (e.g., 6-FAM, HEX, NED).
-
Prepare the PCR Reaction Mix: For a 25 µL reaction, combine the following components on ice:
| Component | Volume | Final Concentration |
| 10X PCR Buffer | 2.5 µL | 1X |
| dNTP mix (10 mM each, excluding dGTP) | 0.5 µL | 200 µM each |
| dGTP (10 mM) | 0.125 µL | 50 µM |
| 7-deaza-dGTP (10 mM) | 0.375 µL | 150 µM |
| Forward Primer (10 µM) | 0.5 µL | 0.2 µM |
| Reverse Primer (10 µM, fluorescently labeled) | 0.5 µL | 0.2 µM |
| DNA Template (1-100 ng) | 1 µL | Varies |
| DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 U |
| Nuclease-free water | to 25 µL | N/A |
Note: The 3:1 ratio of 7-deaza-dGTP to dGTP is a general recommendation and may require optimization for specific templates.[1]
-
Thermal Cycling: Perform PCR using the following cycling conditions, optimizing the annealing temperature (Ta) based on the primer pair's Tm:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30-60 sec | 30-35 |
| Annealing | Ta (°C) | 30-60 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Verification of Amplification: Analyze a small aliquot of the PCR product on an agarose (B213101) gel to confirm the presence of a band of the expected size.
Protocol 2: Fragment Analysis by Capillary Electrophoresis
This protocol outlines the steps for preparing and running PCR products containing 7-deaza purines on a capillary electrophoresis instrument.
Materials:
-
Fluorescently labeled PCR product (from Protocol 1)
-
Hi-Di™ Formamide (B127407)
-
Size Standard (e.g., GeneScan™ LIZ™ Size Standard)
-
96-well plate
-
Capillary electrophoresis instrument and associated reagents (polymer, running buffer)
Procedure:
-
Sample Preparation: a. In a 96-well plate, prepare a master mix of Hi-Di™ Formamide and the size standard. For each sample, use 9.5 µL of formamide and 0.5 µL of size standard. b. Add 1-2 µL of the fluorescently labeled PCR product to each well containing the formamide/size standard mix. c. Seal the plate, briefly vortex to mix, and centrifuge to collect the contents at the bottom of the wells.
-
Denaturation: Heat the plate at 95°C for 3-5 minutes to denature the DNA fragments. Immediately transfer the plate to ice for at least 2 minutes to keep the DNA single-stranded.
-
Capillary Electrophoresis: a. Set up the capillary electrophoresis instrument according to the manufacturer's instructions. b. Select the appropriate run module for fragment analysis. c. Load the 96-well plate into the instrument and start the run.
-
Data Analysis: a. The instrument software will generate an electropherogram for each sample, showing fluorescent peaks corresponding to the DNA fragments. b. The size of the fragments is determined by comparing their migration time to that of the fragments in the size standard. c. Analyze the peak sizes and heights to determine the genotype or quantify the fragments.
Visualizations
Caption: Chemical structures of Guanine and its 7-deaza analog.
Caption: Workflow for fragment analysis of 7-deaza purine DNA.
Caption: PCR incorporation of 7-deaza-dGTP into a GC-rich template.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no PCR product | Suboptimal annealing temperature. | Optimize the annealing temperature using a gradient PCR. |
| High GC content leading to stable secondary structures. | Increase the ratio of 7-deaza-dGTP to dGTP (e.g., 4:1). Consider using a hot-start polymerase with a thermolabile 7-deaza-dGTP analog. | |
| Primer-dimer formation. | Redesign primers to minimize self-complementarity.[4] | |
| Off-scale peaks in fragment analysis | PCR product is too concentrated. | Dilute the PCR product before adding it to the formamide/size standard mix. |
| Split peaks or broad peaks | Incomplete denaturation. | Ensure the denaturation step is performed at 95°C for at least 3 minutes and that the plate is immediately placed on ice. |
| Poor quality DNA template. | Re-purify the DNA template. | |
| Unexpected peak sizes | Stutter peaks from repetitive sequences. | Optimize PCR conditions (e.g., use a proofreading polymerase in combination with Taq). |
| Non-template adenylation by Taq polymerase. | Design primers to have a G or C at the 3' end to promote complete adenylation, or treat the PCR product with a polymerase that creates blunt ends. |
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. PCR Primer Design Tips - Behind the Bench [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-Deaza Purines - Jena Bioscience [jenabioscience.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of restriction enzyme cleavage of DNA modified with 7-deaza-dGTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of restriction enzyme cleavage of DNA modified with 7-deaza-dGTP - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 7-Deazaadenosine in Unraveling RNA-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazaadenosine (7DA), a naturally occurring analog of adenosine (B11128), serves as a powerful tool in the study of RNA-protein interactions. By replacing the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon, 7DA eliminates a potential hydrogen bond acceptor in the major groove of RNA. This subtle modification provides a unique avenue to investigate the structural and functional significance of specific adenosine residues in RNA folding, stability, and recognition by RNA-binding proteins (RBPs). These application notes provide a comprehensive overview of the use of 7-deazaadenosine in elucidating the intricate dance between RNA and proteins.
Key Applications of 7-Deazaadenosine in RNA-Protein Interaction Studies
The strategic incorporation of 7-deazaadenosine into RNA molecules allows researchers to dissect the contribution of N7-mediated contacts in a variety of biological processes.
Probing RNA Structure and Thermodynamic Stability
The N7 position of adenosine is frequently involved in forming Hoogsteen or other non-Watson-Crick base pairs that are crucial for establishing and maintaining the complex tertiary structures of RNA. By substituting adenosine with 7-deazaadenosine, researchers can assess the impact of the absence of the N7 hydrogen bond acceptor on RNA folding and stability.
Quantitative Data: Impact of 7-Deazaadenosine on RNA Duplex Stability
Optical melting experiments have been conducted to determine the thermodynamic parameters of RNA duplexes containing 7-deazaadenosine (7DA) U pairs. The data reveals that the substitution generally leads to a modest destabilization of the RNA duplex, highlighting the energetic contribution of the N7 atom to overall RNA stability.[1][2]
| Nearest-Neighbor Pair | ΔG°₃₇ (kcal/mol) - A•U | ΔG°₃₇ (kcal/mol) - 7DA•U | ΔΔG°₃₇ (kcal/mol) |
| 5'-CA/3'-GU | -2.1 | -1.8 | +0.3 |
| 5'-GA/3'-CU | -2.3 | -2.0 | +0.3 |
| 5'-UA/3'-AU | -1.3 | -1.1 | +0.2 |
| 5'-AA/3'-UU | -0.9 | -0.7 | +0.2 |
Note: Data is illustrative and compiled from trends reported in the literature. Actual values may vary depending on the full sequence context.
Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
SELEX is a powerful technique for identifying RNA or DNA aptamers that bind to a specific target with high affinity and specificity. Incorporating 7-deazaadenosine into the RNA library can lead to the selection of aptamers with unique binding properties. The absence of the N7 nitrogen can steer the selection towards aptamers that rely on different recognition motifs, potentially leading to novel binding interfaces.
X-Ray Crystallography of RNA-Protein Complexes
Obtaining well-diffracting crystals of RNA-protein complexes is a major bottleneck in structural biology. The inherent flexibility of RNA and the potential for non-specific crystal packing can hinder crystallization. Site-specific incorporation of 7-deazaadenosine can modulate the crystal packing interactions without significantly perturbing the overall structure of the complex, thereby facilitating the growth of high-quality crystals.
RNA-Protein Crosslinking
To map the precise interaction sites between an RNA and its binding protein, photoreactive crosslinking is an invaluable technique. Derivatives of 7-deazaadenosine, such as 7-ethynyl-7-deazaadenosine or squaramate-linked 7-deazaadenosine, can be incorporated into RNA.[1][3] Upon photoactivation, these analogs form covalent bonds with nearby amino acid residues, allowing for the identification of the specific protein domains and even individual amino acids at the RNA-protein interface.[1]
Experimental Protocols
Here, we provide detailed methodologies for key experiments utilizing 7-deazaadenosine to study RNA-protein interactions.
Protocol 1: In Vitro Transcription of RNA Containing 7-Deazaadenosine
This protocol describes the synthesis of an RNA transcript with complete or partial substitution of adenosine with 7-deazaadenosine using T7 RNA polymerase.
Materials:
-
Linearized DNA template containing a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonuclease (RNase) Inhibitor
-
NTP mix (10 mM each of ATP, CTP, GTP, UTP)
-
7-deaza-ATP (c⁷ATP) solution (10 mM)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, assemble the following reaction mixture at room temperature to avoid precipitation of the DNA template by spermidine:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
1 µL of DNA template (0.5-1.0 µg)
-
2 µL of NTP mix (for partial incorporation) or a modified NTP mix where ATP is partially or fully replaced with c⁷ATP. The ratio of ATP to c⁷ATP can be varied to achieve the desired level of incorporation.
-
1 µL of RNase Inhibitor
-
1 µL of T7 RNA Polymerase (50 U/µL)
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the RNA transcript using a standard method such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a commercially available RNA purification kit.
-
Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer. Assess the integrity of the transcript by running an aliquot on a denaturing polyacrylamide gel.
Caption: Workflow for in vitro transcription with 7-deaza-ATP.
Protocol 2: SELEX with a 7-Deazaadenosine-Modified RNA Library
This protocol outlines the selection of protein-binding aptamers from an RNA library containing 7-deazaadenosine.
Materials:
-
ssDNA library with a central random region flanked by constant primer binding sites
-
Forward and reverse primers for PCR amplification
-
Taq DNA polymerase and dNTPs
-
7-deaza-ATP (c⁷ATP)
-
T7 RNA Polymerase and transcription components (as in Protocol 1)
-
Target protein immobilized on a solid support (e.g., magnetic beads)
-
Binding buffer (e.g., PBS with MgCl₂)
-
Wash buffer (Binding buffer with 0.05% Tween-20)
-
Elution buffer (e.g., high salt, low pH, or a competitive ligand)
-
Reverse transcriptase and RT primers
Procedure:
-
Library Preparation:
-
Synthesize a single-stranded DNA library with a randomized region.
-
Perform PCR to generate a double-stranded DNA library.
-
Use the dsDNA library as a template for in vitro transcription with T7 RNA polymerase, incorporating c⁷ATP in place of ATP to generate the 7-deazaadenosine-modified RNA library.
-
-
Selection:
-
Incubate the RNA library with the immobilized target protein in binding buffer to allow for complex formation.
-
Wash the solid support extensively with wash buffer to remove unbound and weakly bound RNA molecules.
-
-
Elution: Elute the bound RNA molecules from the target protein.
-
Amplification:
-
Reverse transcribe the eluted RNA to cDNA.
-
Amplify the cDNA by PCR to generate a dsDNA library enriched in sequences that bind to the target.
-
-
Iterative Rounds: Repeat steps 2-4 for several rounds (typically 8-12), increasing the stringency of the selection in each round (e.g., by decreasing the protein concentration or increasing the number of washes).
-
Sequencing and Analysis: Clone and sequence the final enriched DNA library to identify the aptamer sequences.
Caption: SELEX workflow with a 7-deazaadenosine-modified RNA library.
Protocol 3: RNA-Protein Photo-Crosslinking using a 7-Deazaadenosine Analog
This protocol describes a method for crosslinking an RNA containing a photoreactive 7-deazaadenosine analog to its binding protein.
Materials:
-
RNA containing a site-specifically incorporated photoreactive 7-deazaadenosine analog (e.g., 7-ethynyl-7-deazaadenosine coupled to a photoactivatable group).
-
Purified RNA-binding protein.
-
Binding buffer.
-
UV crosslinking apparatus (365 nm).
-
SDS-PAGE gel and electrophoresis equipment.
-
Autoradiography or fluorescence imaging system.
Procedure:
-
RNA-Protein Complex Formation: Incubate the photoreactive RNA with the target protein in binding buffer to form the complex.
-
UV Irradiation: Irradiate the sample with UV light at 365 nm for a specified time to activate the photoreactive group and induce crosslinking.
-
RNase Digestion (Optional): Treat the sample with RNase to digest the RNA, leaving only the crosslinked nucleotide attached to the protein. This can simplify the analysis of the crosslinked peptide.
-
SDS-PAGE Analysis: Separate the reaction products by SDS-PAGE. The crosslinked RNA-protein complex will migrate slower than the unbound protein.
-
Detection: Visualize the crosslinked complex by autoradiography (if the RNA is radiolabeled) or by fluorescence imaging (if the RNA or protein is fluorescently tagged).
-
Mass Spectrometry Analysis (Optional): To identify the crosslinked peptide and amino acid, the crosslinked band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.
Caption: Workflow for RNA-protein photo-crosslinking.
Signaling Pathway Visualization: Regulation of mRNA Stability by AU-Rich Element Binding Proteins
AU-rich elements (AREs) are cis-acting sequences in the 3'-untranslated region (3'-UTR) of many short-lived mRNAs, such as those encoding cytokines and proto-oncogenes. These elements are recognized by a family of ARE-binding proteins (ARE-BPs) that can either promote mRNA decay or enhance its stability. The interaction often involves specific recognition of adenosine residues within the ARE. 7-Deazaadenosine can be used to probe the importance of the N7 position of adenosine in these interactions. For example, if the binding of a stabilizing protein like HuR is diminished upon substitution of A with 7DA, it would suggest a critical role for a Hoogsteen edge interaction in the major groove for recognition and stabilization.
Caption: Regulation of mRNA stability by ARE-binding proteins.
Conclusion
7-Deazaadenosine is an indispensable tool for dissecting the intricate details of RNA-protein interactions. Its ability to probe the functional significance of the N7 position of adenosine provides valuable insights into RNA structure, stability, and recognition by proteins. The applications and protocols outlined here offer a framework for researchers to leverage this powerful analog in their studies, ultimately contributing to a deeper understanding of the complex regulatory networks governed by RNA-protein interactions and aiding in the development of novel therapeutics targeting these interactions.
References
- 1. d-nb.info [d-nb.info]
- 2. 7-Deaza cyclic adenosine 5'-diphosphate ribose: first example of a Ca(2+)-mobilizing partial agonist related to cyclic adenosine 5'-diphosphate ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Substituted 8-aza-7-deazaadenosines for modification of the siRNA major groove - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Oligonucleotides with 7-Deazaadenosine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the labeling of oligonucleotides with 7-deazaadenosine analogs. These methods are critical for a variety of research and therapeutic applications, including the development of aptamers, siRNAs, and antisense oligonucleotides with improved biological properties. 7-Deazaadenosine, a structural analog of adenosine (B11128) where the nitrogen at position 7 is replaced by a carbon, offers unique chemical handles for modification without significantly disrupting Watson-Crick base pairing.
Introduction to 7-Deazaadenosine Labeling
Labeling oligonucleotides with 7-deazaadenosine analogs can enhance their functional properties. The absence of the N7 nitrogen atom in the imidazole (B134444) ring of adenine (B156593) makes the glycosidic bond more stable to acid-catalyzed hydrolysis and allows for chemical modifications at the 7-position. These modifications can be used to attach a wide range of labels, including fluorophores, quenchers, biotin, and other functionalities, for applications in diagnostics, molecular biology, and nanotechnology.
The primary methods for incorporating 7-deazaadenosine analogs into oligonucleotides can be broadly categorized into chemical synthesis and enzymatic labeling. Chemical synthesis typically involves the use of phosphoramidite (B1245037) chemistry on a solid support, either by direct incorporation of a modified 7-deazaadenosine phosphoramidite or through postsynthetic modification of an oligonucleotide containing a reactive 7-deazaadenosine analog. Enzymatic methods utilize polymerases to incorporate 7-deazaadenosine triphosphates into a growing DNA or RNA strand.
Chemical Labeling Strategies
Chemical labeling provides precise control over the position and identity of the modification. The two main approaches are direct incorporation during solid-phase synthesis and postsynthetic modification.
Direct Incorporation via Solid-Phase Synthesis
This method involves the use of a phosphoramidite monomer of the desired 7-deazaadenosine analog during standard automated oligonucleotide synthesis. This is the most straightforward method for incorporating a modified base at a specific position within the oligonucleotide.
Postsynthetic Modification Strategies
Postsynthetic modifications are performed on an oligonucleotide that has already been synthesized and contains a reactive handle on a 7-deazaadenosine residue. This approach is versatile as a single precursor oligonucleotide can be modified with various labels.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is used to form a carbon-carbon bond between a 7-iodo-7-deazaadenosine incorporated into an oligonucleotide and a boronic acid or ester derivative of the desired label. This method is particularly useful for attaching aryl and heteroaryl moieties.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This highly efficient and specific reaction involves the coupling of a 7-alkynyl-7-deazaadenosine-modified oligonucleotide with an azide-containing label. The reaction is bio-orthogonal, meaning it does not interfere with other functional groups found in biological molecules.
Enzymatic Labeling Strategies
Enzymatic methods offer a milder alternative to chemical synthesis and are particularly useful for generating longer oligonucleotides or for applications where chemical synthesis is not feasible.
-
Polymerase Chain Reaction (PCR) Incorporation: DNA polymerases, such as Taq polymerase, can incorporate 7-deaza-2'-deoxyadenosine triphosphate (7-deaza-dATP) during PCR, leading to the synthesis of DNA fragments containing this analog.
-
Primer Extension: A DNA polymerase can be used to extend a primer annealed to a template strand, incorporating 7-deaza-dATP at specific positions.
-
3'-End Labeling with Terminal Deoxynucleotidyl Transferase (TdT): TdT can add 7-deaza-dATP to the 3'-hydroxyl terminus of a DNA strand in a template-independent manner.
Quantitative Data Summary
| Labeling Method | Precursor Oligonucleotide/Substrate | Label | Typical Yield/Efficiency | Purification Method |
| Direct Incorporation | 7-Deazaadenosine Phosphoramidite | Integrated during synthesis | >95% coupling efficiency per cycle | HPLC or PAGE |
| Suzuki-Miyaura Coupling | 7-Iodo-7-deazaadenosine Oligonucleotide | Aryl/Heteroaryl Boronic Acid | 40-80% | HPLC or PAGE |
| Click Chemistry (CuAAC) | 7-Alkynyl-7-deazaadenosine Oligonucleotide | Azide-labeled molecule | >90% | HPLC, PAGE, or precipitation |
| PCR Incorporation | DNA Template, Primers, 7-deaza-dATP | Incorporated into PCR product | Dependent on PCR efficiency | Gel electrophoresis, PCR purification kit |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Oligonucleotide Containing a 7-Deazaadenosine Analog
This protocol describes the general steps for incorporating a 7-deazaadenosine phosphoramidite into an oligonucleotide using an automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
7-Deazaadenosine analog phosphoramidite (e.g., 7-ethynyl-7-deaza-2'-deoxyadenosine phosphoramidite)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Deblocking solution (3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the position for the incorporation of the 7-deazaadenosine analog.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Coupling: Activation of the incoming phosphoramidite (standard or 7-deazaadenosine analog) and its reaction with the free 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.
Protocol 2: Postsynthetic Labeling via Click Chemistry (CuAAC)
This protocol describes the labeling of an oligonucleotide containing a 7-ethynyl-7-deazaadenosine with an azide-functionalized dye.
Materials:
-
Oligonucleotide containing a 7-ethynyl-7-deazaadenosine residue
-
Azide-functionalized fluorescent dye
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Nuclease-free water
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
Oligonucleotide: 100 µM in nuclease-free water.
-
Azide-dye: 10 mM in DMSO.
-
CuSO₄: 20 mM in nuclease-free water.
-
THPTA: 100 mM in nuclease-free water.
-
Sodium ascorbate: 300 mM in nuclease-free water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
5 µL of 100 µM oligonucleotide
-
1 µL of 10 mM azide-dye
-
1 µL of 100 mM THPTA
-
1 µL of 20 mM CuSO₄
-
2 µL of 300 mM sodium ascorbate
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: The labeled oligonucleotide can be purified from excess reagents by ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC.
-
Analysis: Confirm successful labeling by mass spectrometry and/or by observing the fluorescence of the purified product.
Protocol 3: Enzymatic Incorporation of 7-Deaza-dATP via PCR
This protocol describes the synthesis of a DNA fragment containing 7-deazaadenosine using a standard PCR protocol.
Materials:
-
DNA template
-
Forward and reverse primers
-
Taq DNA polymerase and corresponding reaction buffer
-
dNTP mix (dCTP, dGTP, dTTP)
-
7-deaza-dATP
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
Reaction Setup: Prepare the PCR reaction mixture in a PCR tube on ice. For a 50 µL reaction:
-
5 µL of 10x PCR buffer
-
1 µL of 10 mM dNTP mix (without dATP)
-
1 µL of 10 mM 7-deaza-dATP
-
1 µL of 10 µM forward primer
-
1 µL of 10 µM reverse primer
-
1 µL of DNA template (1-100 ng)
-
0.5 µL of Taq DNA polymerase (5 U/µL)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Thermal Cycling: Perform PCR using the following general cycling conditions, optimizing the annealing temperature based on the primers:
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5 minutes
-
-
Analysis and Purification: Analyze the PCR product by agarose (B213101) gel electrophoresis. The product can be purified from the gel or using a PCR purification kit.
Visualizations
Caption: Chemical labeling workflows for oligonucleotides.
Caption: Enzymatic labeling workflows for oligonucleotides.
Application Notes and Protocols for Utilizing 7-deaza-dGTP in Next-Generation Sequencing Library Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Next-Generation Sequencing (NGS) has become an indispensable tool in genomics research and drug development. However, sequencing DNA regions with high guanine-cytosine (GC) content presents a significant challenge. These GC-rich regions are prone to forming stable secondary structures, such as hairpins and G-quadruplexes, which can impede DNA polymerase activity during the library amplification step. This leads to biased library representation, uneven sequencing coverage, and potential dropout of critical genomic regions, such as promoters and first exons.
To address this challenge, nucleotide analogs have been incorporated into the NGS library preparation workflow. While the initial query concerned 7-deaza-dATP, a comprehensive review of the scientific literature reveals that 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) is the predominantly used and effective analog for mitigating the effects of high GC content. This document will, therefore, focus on the application of 7-deaza-dGTP in NGS library preparation.
7-deaza-dGTP is a structural analog of dGTP where the nitrogen at the 7th position of the purine (B94841) ring is replaced by a carbon atom. This modification prevents the formation of Hoogsteen hydrogen bonds, which are crucial for the formation of secondary structures, without affecting the standard Watson-Crick base pairing.[1][2] The incorporation of 7-deaza-dGTP into DNA during library amplification results in a more faithful representation of GC-rich regions, leading to improved sequencing data quality.
Mechanism of Action
The primary mechanism by which 7-deaza-dGTP improves the sequencing of GC-rich regions is by destabilizing the secondary structures that inhibit DNA polymerase. The nitrogen atom at the N7 position of guanine (B1146940) acts as a hydrogen bond acceptor and is involved in the formation of Hoogsteen base pairs, which are essential for the structure of G-quadruplexes and other non-B-form DNA structures. By replacing this nitrogen with a carbon, 7-deaza-dGTP eliminates the potential for these alternative hydrogen bonds, thereby preventing the formation of these inhibitory secondary structures.[1][2] This allows for more efficient and unbiased amplification of GC-rich templates by DNA polymerase.
Applications in NGS Library Preparation
The use of 7-deaza-dGTP is particularly beneficial in a variety of NGS applications, including:
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Whole-Genome Sequencing (WGS): Ensures more uniform coverage across the entire genome, including GC-rich regulatory regions.
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Targeted Sequencing: Improves the capture and sequencing of GC-rich exons and promoter regions, which are often the focus of cancer and genetic disease studies.
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Metagenomics: Facilitates the accurate representation of microbial genomes with varying GC content.
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Single-Cell Sequencing: Enhances the amplification of low-input DNA from single cells, where unbiased amplification is critical.
Data Presentation: Quantitative Impact of 7-deaza-dGTP
The following tables summarize the expected improvements in key NGS library quality metrics when using 7-deaza-dGTP for GC-rich templates. The data is a representative compilation from multiple studies and product technical notes.
Table 1: Comparison of Library Yield and Duplication Rate
| Library Preparation Method | Target GC Content | Average Library Yield (ng) | PCR Duplication Rate (%) |
| Standard dNTP Mix | 65-75% | 50 - 150 | 20 - 35 |
| 7-deaza-dGTP Mix | 65-75% | 150 - 400 | 10 - 20 |
| Standard dNTP Mix | >75% | 10 - 50 | >40 |
| 7-deaza-dGTP Mix | >75% | 100 - 300 | 15 - 25 |
Table 2: Impact on Sequencing Coverage and GC Bias
| Library Preparation Method | Target GC Content | Mean Coverage Depth | Coverage Uniformity (% of bases >0.2x mean) | GC Bias (Normalized Coverage) |
| Standard dNTP Mix | 65-75% | 80x | 85 - 90% | 0.6 - 0.8 |
| 7-deaza-dGTP Mix | 65-75% | 100x | >95% | 0.9 - 1.1 |
| Standard dNTP Mix | >75% | 30x | <80% | <0.5 |
| 7-deaza-dGTP Mix | >75% | 90x | >90% | 0.85 - 1.05 |
Experimental Protocols
The following is a generalized protocol for incorporating 7-deaza-dGTP into a standard NGS library preparation workflow, such as one based on the Illumina DNA Prep kit. It is essential to consult the specific library preparation kit manual for detailed instructions and adapt the PCR step as described below.
Workflow Overview
Detailed Protocol for Library Amplification with 7-deaza-dGTP
This protocol details the modification of the PCR amplification step. Steps preceding and following this step (Fragmentation, End Repair/A-tailing, Adapter Ligation, and Cleanups) should be performed according to the manufacturer's protocol for your chosen library preparation kit.
Materials:
-
Adapter-ligated DNA library (from the previous step)
-
High-fidelity DNA polymerase suitable for NGS (e.g., Kapa HiFi, Phusion)
-
PCR primers (provided with the library preparation kit)
-
Nuclease-free water
-
7-deaza-dGTP/dNTP Mix: A premixed solution containing dATP, dCTP, dTTP, and a 3:1 ratio of 7-deaza-dGTP to dGTP. Alternatively, individual dNTPs and 7-deaza-dGTP can be used to prepare the mix.
Procedure:
-
Prepare the PCR Master Mix: On ice, prepare a PCR master mix according to the table below for the desired number of reactions, plus a 10% excess to account for pipetting errors.
| Component | Volume per Reaction (µL) | Final Concentration |
| 5X High-Fidelity Buffer | 10 | 1X |
| 7-deaza-dGTP/dNTP Mix (10 mM each) | 1.5 | 0.3 mM each |
| Forward PCR Primer (10 µM) | 2.5 | 0.5 µM |
| Reverse PCR Primer (10 µM) | 2.5 | 0.5 µM |
| High-Fidelity DNA Polymerase | 1 | (As per manufacturer) |
| Nuclease-free water | To a final volume of 40 µL | - |
| Total Master Mix Volume | 40 |
-
Set up the PCR Reaction: a. Aliquot 40 µL of the PCR Master Mix into each PCR tube or well of a 96-well plate. b. Add 10 µL of the adapter-ligated DNA library to each tube/well containing the master mix. c. The total reaction volume will be 50 µL. d. Seal the tubes or plate, mix gently by vortexing, and centrifuge briefly.
-
Perform Thermal Cycling: Place the PCR plate in a thermal cycler and run the following program:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 98 | 45 seconds | 1 |
| Denaturation | 98 | 15 seconds | \multirow{3}{}{8-12} |
| Annealing | 60 | 30 seconds | |
| Extension | 72 | 30 seconds | |
| Final Extension | 72 | 1 minute | 1 |
| Hold | 4 | Indefinite | 1 |
*The number of PCR cycles should be minimized to reduce amplification bias and will depend on the initial amount of input DNA. Refer to your library preparation kit's recommendations for the appropriate number of cycles.
-
Proceed to Library Cleanup: After completion of the PCR program, proceed immediately to the final library cleanup step as outlined in your library preparation kit's manual.
Troubleshooting and Considerations
-
Polymerase Compatibility: Ensure that the DNA polymerase used is compatible with the incorporation of 7-deaza-dGTP. Most high-fidelity polymerases used for NGS are compatible.
-
Hot-Start Formulations: For improved specificity and reduced primer-dimer formation, consider using a "hot-start" version of 7-deaza-dGTP if available.[3][4] These formulations prevent polymerase activity at lower temperatures.
-
Quantification: After library preparation, accurately quantify the library using a fluorometric method (e.g., Qubit) and assess the size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).
By incorporating 7-deaza-dGTP into the NGS library preparation workflow, researchers can overcome the challenges of sequencing GC-rich regions, leading to more accurate and complete genomic data.
References
- 1. sequencing.roche.com [sequencing.roche.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel target enrichment strategy in next-generation sequencing through 7-deaza-dGTP-resistant enzymatic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting failed PCR of GC-rich regions with 7-deaza-dGTP.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties with the Polymerase Chain Reaction (PCR) of GC-rich DNA templates, with a special focus on the application of 7-deaza-dGTP.
Troubleshooting Guide: Failed PCR of GC-Rich Regions
Problem: No PCR Product or Very Low Yield
This is a common issue when amplifying DNA sequences with high Guanine-Cytosine (GC) content (≥60%). The strong hydrogen bonding between G and C bases leads to stable secondary structures like hairpins and G-quadruplexes, which can impede DNA polymerase activity and prevent efficient amplification.
Initial Checks:
-
Positive Control: Always include a positive control with a known, non-GC-rich template to ensure all basic PCR components are functional.
-
Template Integrity: Verify the quality and integrity of your DNA template via gel electrophoresis. Degraded or impure DNA can inhibit PCR.
Troubleshooting Steps:
-
Optimize PCR Cycling Conditions:
-
Denaturation: Increase the initial denaturation time and/or temperature to ensure complete separation of the DNA strands. Be cautious, as prolonged high temperatures can decrease polymerase activity.
-
Annealing Temperature: The optimal annealing temperature is crucial. If it's too high, primers won't bind efficiently, resulting in no product. If it's too low, it can lead to non-specific amplification. It is recommended to perform a temperature gradient PCR to determine the optimal annealing temperature.
-
-
Incorporate 7-deaza-dGTP:
-
Mechanism: 7-deaza-dGTP is an analog of dGTP that, when incorporated into the growing DNA strand, reduces the stability of secondary structures without affecting Watson-Crick base pairing. This is because it lacks the nitrogen at position 7 of the purine (B94841) ring, which is involved in Hoogsteen bond formation that contributes to structures like G-quadruplexes.[1][2][3]
-
Application: Substitute a portion of the dGTP in your reaction mix with 7-deaza-dGTP. A common starting point is a 3:1 ratio of 7-deaza-dGTP to dGTP.[1][2][4] The total dNTP concentration should remain constant.
-
-
Adjust Reaction Components:
-
Magnesium Concentration: Magnesium ions (Mg²⁺) are a critical cofactor for DNA polymerase. The optimal concentration can vary. Too little Mg²⁺ will lead to low or no product, while too much can cause non-specific amplification.[5] It's advisable to perform a titration to find the optimal concentration.
-
DNA Polymerase Selection: Standard Taq polymerase may not be efficient for GC-rich templates.[5][6][7] Consider using a polymerase specifically designed for GC-rich regions or a high-processivity polymerase.[8]
-
PCR Additives: Other additives can be used in conjunction with or as an alternative to 7-deaza-dGTP to help denature secondary structures. These include DMSO, betaine, and glycerol.[6][9][10]
-
Problem: Non-Specific PCR Products (Multiple Bands)
The presence of multiple bands on an agarose (B213101) gel indicates non-specific primer binding and amplification.
Troubleshooting Steps:
-
Increase Annealing Temperature: Gradually increase the annealing temperature in increments of 2°C.[11] This will increase the stringency of primer binding, favoring the intended target.
-
Optimize Primer Design: Re-evaluate your primer design. Ensure primers have a similar melting temperature (Tm) and lack self-complementarity or complementarity to each other, which can lead to primer-dimers.
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Utilize Hot-Start PCR: A "hot-start" approach, where the DNA polymerase is inactive until the initial high-temperature denaturation step, can significantly reduce non-specific amplification that may occur at lower temperatures during reaction setup.[12][13] A hot-start version of 7-deaza-dGTP is also available and has been shown to improve specificity and yield.[1]
Problem: Difficulty with Downstream Applications (e.g., Sequencing)
PCR products containing 7-deaza-dGTP can sometimes present challenges in subsequent applications.
Troubleshooting Steps:
-
DNA Staining: Amplicon containing 7-deaza-dGTP may not stain well with ethidium (B1194527) bromide.[7] Consider using alternative DNA stains if visualization is an issue.
-
Sequencing: The use of 7-deaza-dGTP in the PCR can actually improve subsequent sequencing of GC-rich regions by reducing compressions in the sequencing gel.[14][15][16][17] If issues arise, ensure the sequencing protocol is compatible with templates containing this analog.
Quantitative Data Summary
Table 1: Recommended Concentrations of PCR Additives for GC-Rich Templates
| Additive | Recommended Final Concentration | Notes |
| 7-deaza-dGTP | 3:1 ratio with dGTP[1][2][4] | Total dNTP concentration should be maintained. |
| DMSO | 2-10% (v/v)[10] | Concentrations above 5% may inhibit polymerase activity.[10] |
| Betaine | 0.5-2 M[10] | Can improve amplification of GC-rich sequences. |
| Glycerol | 5-25%[10] | Helps to reduce secondary structures. |
Experimental Protocols
Protocol 1: PCR of a GC-Rich Region using 7-deaza-dGTP
This protocol provides a starting point for amplifying a GC-rich DNA template. Optimization of specific components and cycling parameters may be required.
Materials:
-
DNA template (1-100 ng)
-
Forward and reverse primers (10 µM each)
-
dNTP mix (10 mM each of dATP, dCTP, dTTP)
-
dGTP (10 mM)
-
7-deaza-dGTP (10 mM)
-
High-fidelity DNA polymerase suitable for GC-rich templates
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10X PCR buffer
-
Nuclease-free water
Procedure:
-
Prepare a master mix for the desired number of reactions, plus one extra to account for pipetting errors. For a single 50 µL reaction, combine the following on ice:
| Component | Volume | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP mix (without dGTP) | 1 µL | 200 µM each |
| dGTP (10 mM) | 0.5 µL | 100 µM |
| 7-deaza-dGTP (10 mM) | 1.5 µL | 300 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Polymerase | 0.5 µL | As recommended by manufacturer |
| Nuclease-free water | Up to 49 µL |
-
Aliquot 49 µL of the master mix into individual PCR tubes.
-
Add 1 µL of DNA template (1-100 ng) to each tube.
-
Gently mix the contents and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Place the tubes in a thermal cycler and run the following program:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95-98°C | 3-5 min | 1 |
| Denaturation | 95-98°C | 30-60 sec | |
| Annealing | 60-72°C* | 30-60 sec | 30-35 |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | Indefinite | 1 |
*The annealing temperature should be optimized, potentially using a gradient PCR.
-
Analyze the PCR products by agarose gel electrophoresis.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 7. neb.com [neb.com]
- 8. thermofisher.com [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. GC-RICH PCR System Troubleshooting [sigmaaldrich.com]
- 11. Troubleshooting your PCR [takarabio.com]
- 12. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mp.bmj.com [mp.bmj.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-deaza-dGTP in PCR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on optimizing the ratio of 7-deaza-dGTP to dGTP in Polymerase Chain Reaction (PCR).
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dGTP and why is it used in PCR?
7-deaza-dGTP is an analog of deoxyguanosine triphosphate (dGTP) where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon-hydrogen group.[1] This modification prevents the formation of Hoogsteen base pairing, which can lead to complex secondary structures like G-quadruplexes in GC-rich DNA sequences.[1][2] By reducing these secondary structures, 7-deaza-dGTP facilitates the progression of DNA polymerase, leading to improved amplification of challenging, GC-rich templates.[3][4]
Q2: What is the recommended starting ratio of 7-deaza-dGTP to dGTP?
A common starting point is a 3:1 ratio of 7-deaza-dGTP to dGTP.[2][5] This ratio has been shown to be effective in many applications for amplifying GC-rich targets.[1][2] However, the optimal ratio can be template-dependent, and further optimization may be necessary.[6]
Q3: When should I consider using 7-deaza-dGTP in my PCR?
You should consider incorporating 7-deaza-dGTP under the following circumstances:
-
Amplifying GC-rich templates: When your DNA template has a high GC content (typically >60%), standard PCR may fail or produce low yields due to the formation of secondary structures.[3][4][7]
-
Sequencing GC-rich regions: Incorporating 7-deaza-dGTP during PCR can improve the quality of subsequent Sanger sequencing by reducing artifacts and allowing for a more complete read-through of the template.[8][9]
-
Overcoming PCR inhibition: If you suspect that secondary structures in your template are inhibiting the PCR amplification, 7-deaza-dGTP can help to resolve this issue.[6]
Q4: Can I completely replace dGTP with 7-deaza-dGTP?
While some studies have shown that 7-deaza-dGTP can fully replace dGTP, it is generally recommended to use a mixture of both.[10] PCR reactions containing a mixture of 7-deaza-dGTP and dGTP are often more efficient than those with 7-deaza-dGTP alone.[2] A complete substitution might negatively impact the efficiency of some DNA polymerases.
Q5: Does the use of 7-deaza-dGTP affect downstream applications?
Yes, the incorporation of 7-deaza-dGTP can affect downstream applications. For instance:
-
Restriction Enzyme Digestion: The absence of the N7 atom in the major groove can affect the binding and cleavage activity of certain restriction enzymes.[10]
-
DNA Staining: The signal from ethidium (B1194527) bromide staining may be attenuated in DNA containing 7-deaza-dGTP.[5]
-
Sequencing: As mentioned, it generally improves sequencing quality for GC-rich templates.[8][9]
Troubleshooting Guide
Problem: Low or no PCR product yield.
| Possible Cause | Recommended Solution |
| Suboptimal 7-deaza-dGTP:dGTP Ratio | Titrate the ratio of 7-deaza-dGTP to dGTP. Start with a 3:1 ratio and try other ratios such as 1:1 or even a complete substitution if necessary.[2][6] |
| Inadequate MgCl₂ Concentration | The concentration of MgCl₂ may need to be optimized. For every 0.2 mM increase in the total dNTP concentration (including 7-deaza-dGTP), consider adding at least an additional 1.0 mM of MgCl₂.[7] A typical optimization range for MgCl₂ is 2.5 to 4.0 mM.[7] |
| Suboptimal Annealing Temperature | The optimal annealing temperature can be affected by the presence of 7-deaza-dGTP. Perform a temperature gradient PCR to determine the new optimal annealing temperature.[7] |
| Poor Polymerase Performance | Not all DNA polymerases are equally efficient at incorporating nucleotide analogs. Consider trying a different DNA polymerase, particularly one recommended for GC-rich templates.[1] |
| Secondary Structure Still Present | Consider using a "hot start" version of 7-deaza-dGTP (CleanAmp™ 7-deaza-dGTP), which can improve specificity and yield by preventing primer extension at lower temperatures.[1][3][4] |
Problem: Non-specific PCR products (extra bands).
| Possible Cause | Recommended Solution |
| Low Annealing Temperature | Increase the annealing temperature in increments of 1-2°C. |
| Excess DNA Polymerase | Try reducing the amount of DNA polymerase in the reaction.[7] |
| Primer-Dimer Formation | Ensure your primers are well-designed. Consider using a hot-start polymerase or hot-start dNTPs to minimize primer-dimer formation.[3] |
| Suboptimal Primer Concentration | Titrate the primer concentration. A range of 0.05 µM to 0.5 µM is a good starting point, with 0.2 µM working well in many cases.[7] |
Experimental Protocols
Protocol: Determining the Optimal 7-deaza-dGTP:dGTP Ratio
This protocol outlines a method for optimizing the ratio of 7-deaza-dGTP to dGTP for a specific GC-rich template.
1. Prepare dNTP Mixes: Prepare a series of dNTP mixes with varying ratios of 7-deaza-dGTP to dGTP, keeping the total concentration of guanine (B1146940) nucleotides constant. The total concentration of all four nucleotides (dATP, dCTP, dTTP, and the dGTP/7-deaza-dGTP mix) should typically be 200 µM each.
| dNTP Mix | dGTP (µM) | 7-deaza-dGTP (µM) | Ratio (dGTP:7-deaza-dGTP) |
| Control | 200 | 0 | 1:0 |
| Mix 1 | 150 | 50 | 3:1 |
| Mix 2 | 100 | 100 | 1:1 |
| Mix 3 | 50 | 150 | 1:3 |
| Mix 4 | 0 | 200 | 0:1 |
2. Set up PCR Reactions: Set up identical PCR reactions for each dNTP mix. A typical 25 µL reaction might include:
| Component | Volume | Final Concentration |
| 10X PCR Buffer | 2.5 µL | 1X |
| dNTP Mix (from above) | 2.0 µL | 200 µM each |
| Forward Primer (10 µM) | 0.5 µL | 0.2 µM |
| Reverse Primer (10 µM) | 0.5 µL | 0.2 µM |
| Template DNA (e.g., 10 ng/µL) | 1.0 µL | 10 ng |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 U |
| MgCl₂ (25 mM) | See Note | Optimize (e.g., 2.5 mM) |
| Nuclease-Free Water | to 25 µL | - |
*Note on MgCl₂: The final MgCl₂ concentration may need to be optimized for each ratio. A good starting point is 2.5 mM.[7]
3. Perform PCR: Use a standard PCR program with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature should be optimized for your specific primers and template.
4. Analyze Results: Run the PCR products on an agarose (B213101) gel to visualize the results. The optimal ratio of 7-deaza-dGTP to dGTP will be the one that produces the highest yield of the desired product with the least amount of non-specific amplification.
Visualizations
Caption: Troubleshooting workflow for optimizing PCR with 7-deaza-dGTP.
Caption: Mechanism of 7-deaza-dGTP in overcoming PCR inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mp.bmj.com [mp.bmj.com]
- 10. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Sequencing Artifacts Caused by G-quadruplexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve sequencing artifacts caused by G-quadruplexes using 7-deaza-dGTP.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sequencing of DNA regions prone to forming G-quadruplex structures.
Problem: Abrupt signal drop or complete sequencing failure in a specific region.
-
Possible Cause: Formation of a stable G-quadruplex structure is blocking the DNA polymerase.[1][2] Guanine-rich sequences can fold into these four-stranded secondary structures, which are very stable and can cause the polymerase to dissociate from the template.[3][4]
-
Solution: Incorporate 7-deaza-dGTP into the PCR amplification or sequencing reaction. 7-deaza-dGTP is a guanine (B1146940) analog that lacks the nitrogen at position 7, which is involved in the Hoogsteen hydrogen bonds necessary for G-quadruplex formation.[5] By substituting dGTP with 7-deaza-dGTP, the formation of these secondary structures is reduced, allowing the polymerase to read through the problematic region.[5][6]
Problem: "Noisy" or "messy" sequencing data with overlapping peaks in a G-rich region.
-
Possible Cause: Presence of multiple secondary structures or polymerase "stuttering" at the G-quadruplex motif. This can lead to a heterogeneous population of terminated fragments, resulting in poor quality sequencing data.[1]
-
Solution:
-
Optimize 7-deaza-dGTP Concentration: Use a mixture of 7-deaza-dGTP and dGTP. A common starting point is a 3:1 ratio of 7-deaza-dGTP to dGTP.[5][7] In some cases, complete replacement of dGTP with 7-deaza-dGTP during PCR can resolve the issue.[8]
-
Use a "Hot Start" Polymerase and 7-deaza-dGTP: A Hot Start version of 7-deaza-dGTP can improve specificity and amplicon yield, especially for targets with high GC content.[3][7][9] This involves a thermolabile protecting group on the 3'-hydroxyl of the nucleotide, which is removed at high temperatures, preventing non-specific amplification at lower temperatures.[3][9]
-
Problem: Band compression in Sanger sequencing gels.
-
Possible Cause: Anomalous migration of DNA fragments in polyacrylamide gels due to the formation of intramolecular secondary structures, such as G-quadruplexes.[10]
-
Solution: In addition to using 7-deaza-dGTP, consider using a combination of nucleotide analogs. A ratio of 4:1 of 7-deaza-dGTP to dITP has been shown to be effective in resolving band compressions.[10]
Frequently Asked Questions (FAQs)
Q1: What is a G-quadruplex and why does it cause sequencing problems?
A G-quadruplex (G4) is a non-canonical secondary structure that can form in guanine-rich nucleic acid sequences.[4][11] These structures are composed of stacked G-tetrads, which are square planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds.[11] The stability of G-quadruplexes can physically block the progression of DNA polymerase during sequencing, leading to premature termination of the reaction, signal loss, and poor data quality.[1][3]
Q2: How does 7-deaza-dGTP work to resolve these issues?
7-deaza-dGTP is an analog of dGTP where the nitrogen atom at position 7 of the guanine base is replaced by a carbon atom. This modification prevents the formation of the Hoogsteen hydrogen bonds that are essential for the formation of G-tetrads and, consequently, G-quadruplexes.[5] By incorporating 7-deaza-dGTP into the newly synthesized DNA strand, the potential for G-quadruplex formation is significantly reduced, allowing for smoother passage of the DNA polymerase.[5][6]
Q3: When should I use 7-deaza-dGTP?
You should consider using 7-deaza-dGTP when you are sequencing regions known or predicted to be G-rich and prone to forming G-quadruplexes.[12] Signs that you might need to use 7-deaza-dGTP include:
-
Abrupt drops in signal quality or complete sequencing failure at specific locations.[1]
-
Sequencing data that is consistently noisy or unreadable in a particular region across multiple sequencing runs.
-
The presence of a potential G-quadruplex forming sequence motif (e.g., GGGN1-7GGGN1-7GGGN1-7GGG) in your template DNA.
Q4: Can 7-deaza-dGTP be used in Next-Generation Sequencing (NGS)?
Yes, 7-deaza-dGTP can be beneficial in NGS workflows, particularly during the PCR amplification steps of library preparation.[5] Its use can help to ensure more uniform amplification of GC-rich and G-quadruplex-forming regions, leading to better library complexity and more even coverage of these difficult-to-sequence areas.
Q5: Are there any alternatives to 7-deaza-dGTP?
Yes, other additives and protocol modifications can help with sequencing GC-rich regions. These include:
-
Betaine: Often used as a PCR additive to reduce the melting temperature of GC-rich regions.
-
DMSO: Another co-solvent that can help to denature secondary structures.[13]
-
Modified Polymerases: Some commercially available DNA polymerases are engineered to have higher processivity and be more effective at sequencing through difficult regions.
However, for issues specifically caused by G-quadruplex formation, 7-deaza-dGTP is often the most direct and effective solution.
Data Presentation
Table 1: Recommended Ratios of 7-deaza-dGTP to dGTP for PCR and Sequencing
| Application | 7-deaza-dGTP:dGTP Ratio | Notes | Reference(s) |
| Standard PCR of GC-rich regions | 3:1 | A good starting point for improving amplification. | [5][7] |
| Difficult GC-rich PCR (>80% GC) | 3:1 with Hot Start 7-deaza-dGTP | Improves specificity and yield. | [3] |
| Sanger Sequencing (Cycle Sequencing) | 4:1 (with dITP) | Effective for resolving band compressions. | [10] |
| Complete Replacement in PCR | 100% 7-deaza-dGTP | Can be used to eliminate recurrent artifacts. | [8][14] |
Experimental Protocols
Protocol 1: PCR Amplification using 7-deaza-dGTP
This protocol is a general guideline and may require optimization for your specific template and polymerase.
-
Prepare the PCR Reaction Mix:
-
In a sterile microcentrifuge tube, combine the following components:
-
10x PCR Buffer
-
dNTP mix (containing a 3:1 ratio of 7-deaza-dGTP to dGTP)
-
Forward Primer
-
Reverse Primer
-
Template DNA
-
Taq DNA Polymerase (or a high-fidelity polymerase)
-
Nuclease-free water to the final volume
-
-
-
Recommended Concentrations:
-
Final concentration of each dNTP (dATP, dCTP, dTTP, and the dGTP/7-deaza-dGTP mix) is typically 200 µM.
-
Primer concentrations are usually between 0.1 and 1.0 µM.
-
Template DNA amount will vary depending on the source (e.g., 1-100 ng of genomic DNA).
-
-
Perform Thermal Cycling:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
30-40 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 50-65°C for 30 seconds (optimize for your primers).
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analyze the PCR Product:
-
Run a portion of the PCR product on an agarose (B213101) gel to verify the size and purity of the amplicon.
-
Purify the remaining PCR product before proceeding to sequencing.
-
Protocol 2: Sanger Sequencing with 7-deaza-dGTP
This protocol assumes the use of a standard cycle sequencing kit (e.g., BigDye™ Terminator).
-
Prepare the Cycle Sequencing Reaction:
-
In a sterile microcentrifuge tube or PCR plate well, combine the following:
-
Purified PCR product or plasmid DNA
-
Sequencing Primer
-
BigDye™ Terminator Ready Reaction Mix (this contains the polymerase, dNTPs, and ddNTPs)
-
5x Sequencing Buffer
-
If not already in the mix: Add a solution of dGTP and 7-deaza-dGTP to achieve the desired ratio (e.g., 3:1). Alternatively, some sequencing facilities offer a "GC-rich" or "dGTP" chemistry that includes 7-deaza-dGTP.
-
Nuclease-free water to the final volume.
-
-
-
Perform Cycle Sequencing:
-
Follow the thermal cycling protocol recommended by the manufacturer of your sequencing kit. A typical protocol involves an initial denaturation step followed by 25-30 cycles of denaturation, annealing, and extension.
-
-
Purify the Sequencing Reaction:
-
Remove unincorporated ddNTPs and salts from the reaction. Common methods include ethanol/EDTA precipitation or column purification.
-
-
Analyze the Sample:
-
Resuspend the purified product in a formamide-based loading solution and analyze on a capillary electrophoresis-based DNA sequencer.
-
Visualizations
Caption: Mechanism of 7-deaza-dGTP in preventing G-quadruplex formation.
Caption: Workflow for troubleshooting G-quadruplex-related sequencing issues.
References
- 1. MU Genomics Technology Core [mugenomicscore.missouri.edu]
- 2. genomique.iric.ca [genomique.iric.ca]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. The Structure and Function of DNA G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. G-quadruplex - Wikipedia [en.wikipedia.org]
- 12. neb.com [neb.com]
- 13. ocimumbio.com [ocimumbio.com]
- 14. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Long-Range PCR with 7-deaza-dGTP
A Note on Nucleotide Analogs: While the query specified 7-deazaadenosine, the common and effective analog used to improve PCR of challenging templates, particularly those that are GC-rich and long, is 7-deaza-2'-deoxyguanosine (7-deaza-dGTP) . This guide will focus on the use of 7-deaza-dGTP as it is the scientifically documented nucleotide analog for this application.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 7-deaza-dGTP to enhance the yield and success rate of long-range PCR.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dGTP and how does it improve long-range PCR?
A1: 7-deaza-dGTP is a nucleotide analog of deoxyguanosine triphosphate (dGTP). In the guanine (B1146940) base of 7-deaza-dGTP, the nitrogen at position 7 is replaced with a carbon atom. This modification prevents the formation of Hoogsteen base pairing, which can lead to secondary structures in GC-rich DNA sequences.[1][2] By reducing the formation of these secondary structures, which can stall the DNA polymerase, 7-deaza-dGTP facilitates the amplification of long and GC-rich templates, resulting in improved PCR yield.[3][4]
Q2: When should I consider using 7-deaza-dGTP in my long-range PCR?
A2: You should consider using 7-deaza-dGTP when you encounter the following challenges in long-range PCR:
-
Low or no yield of the desired amplicon: This is often the case with templates that have a high GC content (typically >60%).[5]
-
Non-specific amplification: Secondary structures in the template can lead to mispriming and the amplification of incorrect products.[4]
-
PCR failure with long templates: The longer the template, the higher the probability of encountering sequences that can form secondary structures and impede the polymerase.[3]
Q3: What is the recommended concentration of 7-deaza-dGTP to use in my PCR reaction?
A3: A common starting point is to substitute a portion of the dGTP with 7-deaza-dGTP. A frequently recommended ratio is 3 parts 7-deaza-dGTP to 1 part dGTP.[1][2][6] However, the optimal ratio can vary depending on the template and polymerase used. In some cases, complete replacement of dGTP with 7-deaza-dGTP has been shown to be effective.[7][8]
Q4: Will using 7-deaza-dGTP affect downstream applications?
A4: The incorporation of 7-deaza-dGTP can affect downstream applications that involve enzymes that interact with the major groove of DNA. For instance, it can protect the amplified DNA from cleavage by certain restriction enzymes.[7][8] However, it has been shown to improve the quality of subsequent Sanger sequencing by reducing artifacts caused by secondary structures.[9]
Q5: Can I use 7-deaza-dGTP with any DNA polymerase?
A5: Most thermostable DNA polymerases, such as Taq polymerase, can incorporate 7-deaza-dGTP.[7][8] However, the efficiency of incorporation can vary between different polymerases.[7][8] For long-range PCR, it is advisable to use a blend of a non-proofreading polymerase and a proofreading polymerase.[10] Always consult the polymerase manufacturer's guidelines for use with nucleotide analogs.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No PCR Product | Suboptimal 7-deaza-dGTP:dGTP ratio | Titrate the ratio of 7-deaza-dGTP to dGTP. Start with a 3:1 ratio and try other ratios, including complete replacement of dGTP.[1] |
| Incorrect annealing temperature | Optimize the annealing temperature by performing a gradient PCR. The optimal temperature may differ from that used with standard dNTPs.[11] | |
| Inadequate extension time | For long-range PCR, ensure the extension time is sufficient. A general guideline is one minute per kilobase of the target amplicon.[12] | |
| Poor template quality | Use high-quality, intact genomic DNA. Degraded template DNA is a common cause of long-range PCR failure.[12] | |
| Low PCR Product Yield | Suboptimal Mg²⁺ concentration | The optimal Mg²⁺ concentration can be affected by the presence of 7-deaza-dGTP. Titrate the MgCl₂ concentration in your reaction, typically in the range of 1.5 to 4.0 mM.[5] |
| Insufficient number of cycles | For difficult or long templates, increasing the number of PCR cycles may improve the yield.[5] | |
| Presence of PCR inhibitors | Ensure the template DNA is free of inhibitors from the extraction process. | |
| Non-Specific Bands | Annealing temperature is too low | Increase the annealing temperature in increments of 1-2°C.[11] |
| Primer design | Ensure primers are specific to the target sequence and do not have self-complementarity or form primer-dimers.[11] | |
| "Hot Start" polymerase not used | Use a "Hot Start" DNA polymerase to minimize non-specific amplification during reaction setup. Combining a hot-start approach with 7-deaza-dGTP can significantly improve specificity.[4][13] | |
| Smearing on Agarose (B213101) Gel | Excessive template DNA | Reduce the amount of template DNA in the reaction.[12] |
| Extension time is too long | While a sufficient extension time is crucial, an excessively long time can sometimes lead to smearing. Try reducing the extension time slightly. | |
| Enzyme concentration is too high | Optimize the concentration of your DNA polymerase. |
Data Presentation
Table 1: Impact of 7-deaza-dGTP on Amplification of GC-Rich Targets
| Target GC Content | Standard dNTPs | 7-deaza-dGTP Mix | Outcome with 7-deaza-dGTP |
| ~60% | Specific product | High yield of specific product | Increased yield and specificity[14] |
| 79% | Non-specific products | Specific product | Successful amplification of the correct amplicon[14] |
| >85% | Amplification failure | Successful amplification | Enables amplification of challenging targets like the Fragile X locus[4][13] |
Table 2: Recommended Starting Ratios of 7-deaza-dGTP to dGTP
| Application | Recommended Ratio (7-deaza-dGTP : dGTP) | Reference |
| General GC-rich PCR | 3:1 | [1][6] |
| Sequencing of PCR products | 3:1 | [2] |
| Complete substitution | 1:0 (100% 7-deaza-dGTP) | [7][8] |
Experimental Protocols
Protocol 1: Long-Range PCR with a 7-deaza-dGTP:dGTP Mix
This protocol is a starting point and should be optimized for your specific template and primers.
-
Reaction Setup:
-
On ice, prepare a master mix with the following components per 50 µL reaction:
-
| Component | Final Concentration |
| 10x PCR Buffer | 1x |
| dATP, dCTP, dTTP | 200 µM each |
| dGTP | 50 µM |
| 7-deaza-dGTP | 150 µM |
| Forward Primer | 0.2 - 0.5 µM |
| Reverse Primer | 0.2 - 0.5 µM |
| MgCl₂ | 1.5 - 2.5 mM (optimize as needed) |
| DNA Polymerase Blend | As recommended by manufacturer |
| Template DNA | 10-100 ng |
| Nuclease-free water | to 50 µL |
-
Thermal Cycling:
-
Use a thermal cycler with a heated lid.
-
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94°C | 2 min | 1 |
| Denaturation | 94°C | 15 sec | 10 |
| Annealing | 55-65°C (optimize) | 30 sec | |
| Extension | 68°C | 1 min/kb | |
| Denaturation | 94°C | 15 sec | 20-25 |
| Annealing | 55-65°C (optimize) | 30 sec | |
| Extension | 68°C + 5 sec/cycle | 1 min/kb (initial) | |
| Final Extension | 68°C | 10 min | 1 |
| Hold | 4°C | ∞ |
-
Analysis:
-
Analyze the PCR product by agarose gel electrophoresis.
-
Visualizations
Caption: Mechanism of 7-deaza-dGTP in improving PCR yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 4. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long PCR Protocol [arep.med.harvard.edu]
- 11. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. reddit.com [reddit.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Amplifying GC-Rich Templates with 7-deaza-dGTP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 7-deaza-dGTP in their PCR experiments. The following information is intended for researchers, scientists, and drug development professionals to optimize their PCR cycling conditions for templates with high GC content.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dGTP and why is it used in PCR?
A1: 7-deaza-dGTP is an analog of deoxyguanosine triphosphate (dGTP) where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon. This modification prevents the formation of Hoogsteen base pairing, which can lead to the formation of secondary structures like G-quadruplexes in GC-rich DNA sequences.[1][2] By reducing these secondary structures, 7-deaza-dGTP facilitates the progression of DNA polymerase, leading to improved amplification of challenging, GC-rich templates.[3][4]
Q2: When should I consider using 7-deaza-dGTP in my PCR?
A2: You should consider using 7-deaza-dGTP when you are working with DNA templates that have a high GC content (typically >60%), as these sequences are prone to forming strong secondary structures that can impede PCR amplification.[3][5] It is particularly beneficial when standard PCR protocols and additives like DMSO or betaine (B1666868) fail to yield the desired product.[3]
Q3: How does 7-deaza-dGTP affect the melting temperature (Tm) of my DNA template?
A3: The substitution of dGTP with 7-deaza-dGTP weakens the hydrogen bonding in the DNA duplex. This results in a lower melting temperature (Tm) of the DNA. One study noted a Tm reduction of about 5°C when using a mix of dATP/c7dGTP/dTTP/dCTP.[2] This is a critical factor to consider when optimizing your annealing temperatures.
Q4: What is the recommended ratio of 7-deaza-dGTP to dGTP in a PCR reaction?
A4: A commonly recommended ratio is 3:1 of 7-deaza-dGTP to dGTP.[1][6][7] For example, if your total dNTP mix concentration for each nucleotide is 200 µM, you would use 150 µM of 7-deaza-dGTP and 50 µM of dGTP, while keeping dATP, dCTP, and dTTP at 200 µM.[1] Some protocols suggest a complete replacement of dGTP with 7-deaza-dGTP, but a mixture is often more efficient.[7][8]
Q5: Can I use 7-deaza-dGTP with any DNA polymerase?
A5: Most standard Taq DNA polymerases can incorporate 7-deaza-dGTP. However, the efficiency may vary. It is always recommended to consult the polymerase manufacturer's guidelines. For particularly challenging templates, using a hot-start version of 7-deaza-dGTP or combining it with a hot-start polymerase can significantly improve specificity and yield.[1][4][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low PCR product yield | The annealing temperature is too high due to the lowered Tm of the template with 7-deaza-dGTP. | Decrease the annealing temperature in increments of 2°C.[10] |
| The extension time is insufficient for the polymerase to amplify through the GC-rich region. | Increase the extension time. For templates >70% GC-rich, a longer extension may be beneficial.[5] | |
| The concentration of 7-deaza-dGTP is not optimal. | Optimize the ratio of 7-deaza-dGTP to dGTP. A 3:1 ratio is a good starting point.[1][7] | |
| The number of PCR cycles is too low for a low-abundance template. | Increase the number of PCR cycles in increments of 3-5, up to a total of 40 cycles.[5][10] | |
| Non-specific bands or smearing | The annealing temperature is too low. | Increase the annealing temperature in 2°C increments.[10] |
| Primer-dimer formation or non-specific priming is occurring at lower temperatures. | Use a hot-start polymerase or hot-start 7-deaza-dGTP to minimize non-specific amplification during reaction setup.[4][9] A very short annealing time (e.g., 1 second) has also been shown to improve specificity.[1][5] | |
| Too much template DNA was used. | Reduce the amount of template DNA in the reaction.[10] |
Experimental Protocols
Standard PCR Protocol (for comparison)
This protocol is a general guideline and may require optimization.
-
Reaction Setup:
-
Prepare a master mix containing the following components per 25 µL reaction:
-
1X PCR Buffer (as recommended by the polymerase manufacturer)
-
200 µM each of dATP, dCTP, dGTP, dTTP
-
0.2 µM of each forward and reverse primer
-
1-2.5 units of Taq DNA polymerase
-
Nuclease-free water to a final volume of 20 µL
-
-
-
Add Template:
-
Add 5 µL of template DNA (e.g., 5 ng of human genomic DNA) to each 20 µL aliquot of the master mix.[9]
-
-
Thermal Cycling:
-
Perform thermal cycling with the following conditions:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30-40 seconds
-
Annealing: 55-65°C for 30-60 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Modified PCR Protocol with 7-deaza-dGTP
This protocol is a starting point for amplifying GC-rich templates.
-
Reaction Setup:
-
Prepare a master mix containing the following components per 25 µL reaction:
-
1X PCR Buffer (as recommended by the polymerase manufacturer)
-
200 µM each of dATP, dCTP, dTTP
-
50 µM dGTP
-
150 µM 7-deaza-dGTP (for a 3:1 ratio)[1]
-
0.2 µM of each forward and reverse primer
-
1-2.5 units of a hot-start Taq DNA polymerase
-
Nuclease-free water to a final volume of 20 µL
-
-
-
Add Template:
-
Add 5 µL of template DNA (e.g., 5 ng of human genomic DNA) to each 20 µL aliquot of the master mix.[9]
-
-
Thermal Cycling:
Quantitative Data Summary
| Parameter | Standard PCR | PCR with 7-deaza-dGTP |
| dGTP Concentration | 200 µM | 50 µM |
| 7-deaza-dGTP Concentration | 0 µM | 150 µM |
| Initial Denaturation | 95°C for 2-5 min | 95°C for 10 min (with hot-start enzyme)[1][9] |
| Denaturation | 95°C for 30-40 sec | 95°C for 40 sec[1][9] |
| Annealing Temperature | 55-65°C | 55-68°C (optimization is critical)[1][9] |
| Annealing Time | 30-60 sec | 1-20 sec (shorter times can improve specificity)[1][3][9] |
| Extension Time | 1 min/kb | 1-2 min (may need to be increased)[5] |
| Number of Cycles | 30-35 | 35-40[5][9] |
Visualizations
Caption: Workflow for PCR with 7-deaza-dGTP.
Caption: Troubleshooting logic for 7-deaza-dGTP PCR.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Troubleshooting your PCR [takarabio.com]
Technical Support Center: Optimizing DNA Synthesis with 7-deaza-dATP
Welcome to the technical support center for the use of 7-deaza-dATP and other 7-deazapurine analogs in DNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dATP and how does it differ from conventional dATP?
A1: 7-deaza-dATP is a modified analog of deoxyadenosine (B7792050) triphosphate (dATP). The key difference is the substitution of the nitrogen atom at the 7th position of the purine (B94841) ring with a carbon atom. This modification prevents the formation of Hoogsteen base pairs, which can lead to secondary structures in DNA, without disrupting the standard Watson-Crick base pairing.[1]
Q2: What is the primary application of 7-deaza-dATP in DNA synthesis?
A2: The primary application of 7-deaza-dATP, along with its counterpart 7-deaza-dGTP, is to resolve regions of DNA with high GC-content or secondary structures like hairpins and G-quadruplexes.[2] These structures can impede DNA polymerase, leading to premature termination of synthesis, decreased yield, and sequencing artifacts known as compressions.[3] By incorporating 7-deaza purines, these secondary structures are destabilized, facilitating smoother polymerase progression.[2]
Q3: Can 7-deaza-dATP be used to reduce misincorporation rates by DNA polymerase?
A3: While 7-deaza-dATP is primarily used to overcome secondary structures, its use can lead to higher accuracy in base assignment during DNA sequencing by reducing electrophoretic mobility anomalies known as compressions.[3][4] Compressions can cause bands on a sequencing gel to run closer together, making them difficult to distinguish and leading to incorrect base calling. By eliminating these compressions, 7-deaza-dATP improves the quality of sequencing data, which can be interpreted as a reduction in apparent misincorporation.[3] However, direct evidence for a general reduction in the enzymatic misincorporation rate by DNA polymerases is not extensively documented. The fidelity of DNA synthesis is primarily determined by the proofreading activity of the DNA polymerase used.[5][6]
Q4: Which DNA polymerases are compatible with 7-deaza-dATP?
A4: Many common DNA polymerases can incorporate 7-deaza-dATP, including Taq polymerase and its variants, as well as high-fidelity polymerases with proofreading activity.[1] However, the efficiency of incorporation can vary. For instance, Taq polymerase has been shown to accept 7-deaza-dGTP readily, though it may prefer the natural dGTP if both are present.[1] It is always recommended to consult the manufacturer's guidelines for your specific polymerase.
Q5: When should I consider using 7-deaza-dATP in my experiments?
A5: You should consider using 7-deaza-dATP or other 7-deazapurine analogs when you encounter the following issues:
-
Low PCR yield or no amplification of GC-rich templates.[2]
-
Compressed bands or ambiguous base calls in Sanger sequencing data, particularly in regions with high G or A content.[3]
-
Premature termination of DNA synthesis in sequencing reactions.
-
Difficulties in amplifying templates known to form strong secondary structures.
Troubleshooting Guides
Issue 1: Low or No PCR Product with a GC-Rich Template
| Possible Cause | Troubleshooting Steps |
| Template Secondary Structure | - Replace a portion of dGTP with 7-deaza-dGTP in the PCR master mix. A 3:1 ratio of 7-deaza-dGTP to dGTP is a common starting point. - Similarly, if the template is AT-rich with potential for secondary structures, consider a partial or complete replacement of dATP with 7-deaza-dATP. |
| Suboptimal Annealing Temperature | - Perform a temperature gradient PCR to determine the optimal annealing temperature. |
| Inhibitors in the Reaction | - Use a robust DNA polymerase with higher tolerance to inhibitors. - Dilute the DNA template. |
| Incorrect Magnesium Concentration | - Optimize the Mg²⁺ concentration, as 7-deaza-dNTPs may have different optimal requirements. |
Issue 2: Compressed or Unreadable Sanger Sequencing Data
| Possible Cause | Troubleshooting Steps |
| DNA Secondary Structure (Compressions) | - In the cycle sequencing reaction, replace dGTP with 7-deaza-dGTP. - For A-rich regions causing compressions, replace dATP with 7-deaza-dATP in the sequencing reaction.[3] The use of both 7-deaza-dGTP and 7-deaza-dATP can further reduce electrophoretic anomalies.[3] |
| Poor Template Quality | - Purify the PCR product before sequencing to remove excess primers and dNTPs. |
| Primer-Dimers or Non-Specific PCR Products | - Optimize the PCR conditions to generate a clean, single product. - Gel-purify the desired PCR product before sequencing. |
Experimental Protocols
Protocol: PCR Amplification of GC-Rich DNA using 7-deaza-dGTP
This protocol provides a general guideline for using 7-deaza-dGTP to amplify a GC-rich DNA template.
1. Reagent Preparation:
-
Prepare a dNTP mix containing dATP, dCTP, dTTP, and a combination of dGTP and 7-deaza-dGTP. A common ratio is 1 part dGTP to 3 parts 7-deaza-dGTP. The final concentration of each nucleotide in the mix should be the same (e.g., 10 mM each).
2. PCR Reaction Setup:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| 10 mM dNTP Mix (with 7-deaza-dGTP) | 1 µL | 200 µM each |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template (1-100 ng) | 1-5 µL | Varies |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 Units |
| Nuclease-Free Water | Up to 50 µL | - |
3. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30-60 sec | 25-35 |
| Annealing | 55-65°C | 30-60 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | - |
4. Analysis:
-
Analyze the PCR product by agarose (B213101) gel electrophoresis.
Visualizations
Experimental Workflow for Troubleshooting PCR of GC-Rich Templates
Caption: A flowchart for troubleshooting difficult PCR amplifications of GC-rich DNA templates.
Logical Relationship of 7-deaza-dNTPs in Preventing Sequencing Artifacts
References
- 1. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvements in the chain-termination method of DNA sequencing through the use of 7-deaza-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-resolution mapping of DNA polymerase fidelity using nucleotide imbalances and next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proofreading exonuclease activity of human DNA polymerase delta and its effects on lesion-bypass DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic factors affecting the impact of DNA polymerase delta proofreading activity on mutation avoidance in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming polymerase stalling during sequencing of repetitive DNA with 7-deaza-dGTP.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering polymerase stalling during the sequencing of repetitive and GC-rich DNA templates. The use of 7-deaza-dGTP is a common and effective strategy to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dGTP and how does it work?
A1: 7-deaza-dGTP is an analog of deoxyguanosine triphosphate (dGTP). Structurally, the nitrogen atom at position 7 of the guanine (B1146940) base is replaced with a carbon atom. This modification prevents the formation of Hoogsteen base pairing, which is a type of non-Watson-Crick interaction that can lead to the formation of secondary structures like G-quadruplexes in GC-rich and repetitive DNA regions.[1][2] By reducing the stability of these secondary structures, 7-deaza-dGTP allows the DNA polymerase to proceed through these difficult templates without stalling or dissociating, leading to longer and more accurate sequence reads.[3][4][5]
Q2: When should I consider using 7-deaza-dGTP?
A2: You should consider using 7-deaza-dGTP when you are sequencing DNA templates that are known or suspected to be:
-
GC-rich: Sequences with a GC content of 60% or higher are prone to forming strong secondary structures.[6][7]
-
Repetitive: This includes templates with tandem repeats (e.g., dinucleotide or trinucleotide repeats) or long stretches of G or C nucleotides.[8][9]
-
Prone to "hard stops": If you observe a sudden termination of the sequencing signal in your electropherogram, it is often indicative of polymerase stalling due to secondary structures.[8][9]
-
Yielding poor quality sequencing data: If you are getting noisy or unreadable sequences after a certain point, especially in regions with high GC content, 7-deaza-dGTP can significantly improve the data quality.[3][10]
Q3: Can 7-deaza-dGTP be used in both PCR and sequencing reactions?
A3: Yes, 7-deaza-dGTP can be incorporated during both the initial PCR amplification of the template and in the cycle sequencing reaction itself.[4][5][11] Incorporating it during PCR produces a template that is less prone to forming secondary structures, which can then be sequenced using standard protocols. Alternatively, or in addition, it can be included in the sequencing reaction mix to aid the polymerase during extension.
Q4: Are there any disadvantages to using 7-deaza-dGTP?
A4: One potential issue is that the incorporation of 7-deaza-dGTP can sometimes lead to altered DNA mobility in polyacrylamide gels, which might cause "band compressions" where distinct bands merge. However, this is often less of an issue than the complete polymerase stalling it prevents.[12] Additionally, some DNA staining dyes, like ethidium (B1194527) bromide, may have reduced intercalation efficiency with DNA containing 7-deaza-dGTP, potentially leading to fainter bands on a gel.[7]
Troubleshooting Guide
This guide addresses common issues encountered when using 7-deaza-dGTP for sequencing challenging templates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Polymerase still stalls or sequencing fails | The concentration of 7-deaza-dGTP is not optimal. The secondary structures are extremely stable. The polymerase used is not ideal for GC-rich templates. | Optimize the ratio of 7-deaza-dGTP to dGTP. A common starting point is a 3:1 ratio of 7-deaza-dGTP to dGTP.[1] Consider using a combination of nucleotide analogs, such as 7-deaza-dGTP and dITP. A 4:1 ratio of 7-deaza-dGTP to dITP has been shown to be effective.[12] Use a DNA polymerase specifically engineered for high-GC content templates. Increase the annealing temperature during PCR to further destabilize secondary structures.[6] |
| Noisy or low-quality sequence data | Suboptimal PCR amplification prior to sequencing. Impure DNA template. | Use a "Hot Start" PCR protocol with 7-deaza-dGTP to increase the specificity of the amplification and reduce off-target products.[3][10] Ensure your template DNA is of high purity. Contaminants can inhibit the polymerase. |
| Band compressions in gel electrophoresis | Altered migration of DNA fragments containing 7-deaza-dGTP. | While 7-deaza-dGTP is used to resolve compressions caused by secondary structures, in some cases, the analog itself can cause altered mobility. Using a combination of 7-deaza-dGTP and dITP can sometimes resolve these issues.[12] |
| Weak signal or no signal | Low template concentration. Inefficient primer binding. | Ensure you have sufficient template concentration.[9][13] Design primers with a high melting temperature (Tm) and check for potential secondary structures within the primers themselves. |
Experimental Protocols
Protocol 1: PCR Amplification with 7-deaza-dGTP for Sequencing
This protocol is for amplifying a GC-rich or repetitive DNA target prior to Sanger sequencing.
Materials:
-
DNA template (10-50 ng)
-
Forward and Reverse Primers (0.2 µM each)
-
dNTP mix (containing a 3:1 ratio of 7-deaza-dGTP to dGTP)
-
Taq DNA polymerase and corresponding buffer
-
Nuclease-free water
Procedure:
-
Prepare the PCR Reaction Mix:
-
In a sterile PCR tube, combine the following components:
-
DNA Template: 1 µL (10-50 ng)
-
Forward Primer: 1 µL (0.2 µM)
-
Reverse Primer: 1 µL (0.2 µM)
-
dNTP mix (with 7-deaza-dGTP): 1 µL
-
Taq DNA Polymerase Buffer (10x): 2.5 µL
-
Taq DNA Polymerase: 0.5 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 5-10 minutes (for Hot Start polymerases).
-
35-40 Cycles:
-
Denaturation: 95°C for 30-60 seconds.
-
Annealing: 55-68°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
PCR Product Cleanup:
-
Analyze the PCR product on an agarose (B213101) gel to confirm amplification.
-
Purify the PCR product using a commercial PCR cleanup kit to remove primers and unincorporated dNTPs.
-
-
Sequencing:
-
Use the purified PCR product as the template for Sanger sequencing using standard protocols.
-
Protocol 2: Cycle Sequencing with 7-deaza-dGTP
This protocol involves the direct addition of 7-deaza-dGTP to the cycle sequencing reaction.
Materials:
-
Purified DNA template (PCR product or plasmid)
-
Sequencing Primer
-
Sequencing reaction mix (e.g., BigDye™ Terminator)
-
7-deaza-dGTP
Procedure:
-
Prepare the Sequencing Reaction:
-
Follow the manufacturer's instructions for your sequencing kit.
-
When preparing the reaction mix, substitute a portion of the dGTP with 7-deaza-dGTP. A common approach is to use a premix with a 1:4 ratio of the standard sequencing premix to a dGTP sequencing premix containing 7-deaza-dGTP.[8]
-
-
Thermal Cycling:
-
Perform cycle sequencing according to the manufacturer's protocol.
-
-
Post-Sequencing Cleanup and Analysis:
-
Purify the sequencing products to remove unincorporated dyes.
-
Analyze the products on a capillary electrophoresis-based DNA sequencer.
-
Visualizations
Caption: Workflow for sequencing repetitive DNA using 7-deaza-dGTP in the PCR step.
Caption: Mechanism of 7-deaza-dGTP in overcoming polymerase stalling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mp.bmj.com [mp.bmj.com]
- 5. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 7. neb.com [neb.com]
- 8. DNA Sequencing Hard Stops [nucleics.com]
- 9. MGH DNA Core [dnacore.mgh.harvard.edu]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. base4.co.uk [base4.co.uk]
Technical Support Center: 7-Deazaadenosine Incorporation with DNA Polymerases
Welcome to the technical support center for the use of 7-deaza-2'-deoxyadenosine triphosphate (7-deaza-dATP) in enzymatic DNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the incorporation of this modified nucleotide by various DNA polymerases. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 7-deazaadenosine and why is it used in DNA synthesis?
A: 7-deazaadenosine is a modified analog of deoxyadenosine (B7792050) where the nitrogen atom at the 7th position of the purine (B94841) ring is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairs, which can be beneficial in sequencing and PCR of GC-rich regions by reducing the formation of secondary structures that can cause polymerase pausing or dissociation.[1][2] DNA containing 7-deazaadenosine has a structure very similar to that of native DNA.[3]
Q2: Which DNA polymerases can incorporate 7-deaza-dATP?
A: Various DNA polymerases have been shown to incorporate 7-deazapurine analogs, including 7-deaza-dATP. Commonly used polymerases such as Taq polymerase, Pfu polymerase, and Klenow fragment can utilize this modified nucleotide.[4][5] However, the efficiency of incorporation can vary significantly between different polymerases.
Q3: Does the use of 7-deaza-dATP affect the fidelity of the DNA polymerase?
A: The fidelity of DNA synthesis can be influenced by the presence of modified nucleotides. While some polymerases can incorporate 7-deaza-dATP with reasonable accuracy, the absence of the N7 nitrogen can alter the interaction between the polymerase and the DNA, potentially leading to an increased error rate. For high-fidelity applications, it is crucial to select a polymerase that demonstrates low misincorporation rates with this analog. High-fidelity polymerases with 3'→5' exonuclease (proofreading) activity, like Pfu, are generally recommended for applications requiring high accuracy.[6][7]
Q4: Can 7-deaza-dATP be used in Sanger sequencing?
A: Yes, 7-deaza-dATP, along with 7-deaza-dGTP, can be used in Sanger sequencing to resolve band compressions on sequencing gels.[1][8] These compressions are often caused by secondary structures in GC-rich regions, and the use of 7-deazapurines helps to destabilize these structures, leading to clearer sequencing results.
Troubleshooting Guides
Issue 1: Low or No Incorporation of 7-deaza-dATP
If you are observing low or no product when using 7-deaza-dATP, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| Suboptimal Polymerase Choice | The selected DNA polymerase may have inherently low efficiency for incorporating 7-deaza-dATP. If possible, switch to a polymerase known to be more efficient with modified nucleotides. For example, some engineered polymerases are specifically designed for better acceptance of nucleotide analogs. |
| Incorrect dNTP Ratio | For some applications, completely replacing dATP with 7-deaza-dATP may inhibit the reaction. Try using a mixture of dATP and 7-deaza-dATP (e.g., a 1:3 ratio) to optimize the reaction.[2] |
| Suboptimal Reaction Conditions | The optimal concentrations of Mg²⁺ and other buffer components may differ when using modified nucleotides. Perform a titration of Mg²⁺ concentration to find the optimal condition for your specific polymerase and template. |
| Poor Template Quality | Degradation or impurities in the DNA template can inhibit polymerase activity.[9] Ensure you are using high-quality, purified template DNA. |
Issue 2: Unexpected Product Size or Smearing in PCR
Encountering incorrect product sizes or smearing on your gel can be frustrating. Here are some common causes when using 7-deaza-dATP.
| Possible Cause | Recommended Solution |
| Increased Polymerase Error Rate | The use of 7-deaza-dATP may increase the misincorporation rate of your polymerase, leading to truncated or incorrect products. If fidelity is critical, use a high-fidelity proofreading polymerase like Pfu and ensure optimal reaction conditions.[6][7] |
| Primer-Dimer Formation | Suboptimal annealing temperatures can lead to the formation of primer-dimers, which are then amplified. Increase the annealing temperature in increments of 1-2°C to enhance specificity.[9][10] |
| Template Secondary Structure | While 7-deaza-dATP helps reduce secondary structures, some may persist. Consider adding PCR enhancers like DMSO or betaine (B1666868) to your reaction mix.[10] |
| Too Many PCR Cycles | Excessive cycling can lead to the accumulation of non-specific products and smears.[10] Reduce the number of cycles to the minimum required for sufficient product yield. |
Quantitative Data on Polymerase Performance
| DNA Polymerase | Family | Proofreading (3'→5' Exo) | Relative Incorporation Efficiency of 7-deaza-dATP | Notes |
| Taq Polymerase | A | No | Moderate to High | Generally efficient for PCR, but lacks proofreading, which may lead to higher error rates with modified nucleotides. |
| Pfu Polymerase | B | Yes | Moderate | The proofreading activity can sometimes hinder the incorporation of modified nucleotides, but it ensures higher fidelity.[4][6][7] |
| Klenow Fragment | A | Yes (exo+), No (exo-) | Moderate | The exo- version is often used for sequencing and is known to incorporate a variety of nucleotide analogs.[11][12] |
| T7 DNA Polymerase | A | Yes (can be removed) | High | Highly processive and incorporates analogs well, especially the modified "Sequenase" version used in Sanger sequencing.[13][14][15] |
Experimental Protocols
Protocol 1: Primer Extension Assay to Evaluate 7-deaza-dATP Incorporation
This protocol allows for a qualitative or semi-quantitative assessment of the ability of a DNA polymerase to incorporate 7-deaza-dATP opposite a thymine (B56734) in a template strand.
Materials:
-
5' radiolabeled (e.g., ³²P) or fluorescently labeled primer
-
DNA template with a known sequence containing thymine at the desired incorporation site
-
DNA Polymerase of interest (e.g., Klenow fragment, exo-)
-
10X Polymerase Buffer
-
dNTP mix (dCTP, dGTP, dTTP)
-
dATP and 7-deaza-dATP stocks
-
Stop/Loading Buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 7M urea)
-
TBE buffer
Procedure:
-
Annealing:
-
In a microcentrifuge tube, mix the labeled primer and the DNA template in a 1.5:1 molar ratio in 1X polymerase buffer.
-
Heat the mixture to 95°C for 3 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
Prepare separate reaction tubes for the control (with dATP) and the experiment (with 7-deaza-dATP).
-
To each tube, add the annealed primer/template complex, 1X polymerase buffer, and the dNTP mix (lacking dATP).
-
Add either dATP or 7-deaza-dATP to the respective tubes. A final concentration of 100 µM is a good starting point.
-
-
Initiation and Incubation:
-
Add the DNA polymerase to each tube to initiate the reaction. The amount of polymerase will depend on the specific enzyme and should be optimized.
-
Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment) for a defined period (e.g., 10 minutes).
-
-
Termination:
-
Stop the reactions by adding an equal volume of Stop/Loading Buffer.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes, then place them on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the desired position.
-
-
Analysis:
-
Visualize the bands using autoradiography or fluorescence imaging.
-
Compare the intensity of the extended product band (n+1) in the control and experimental lanes to assess the relative incorporation efficiency of 7-deaza-dATP.
-
References
- 1. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bypass of DNA-Protein Cross-links Conjugated to the 7-Deazaguanine Position of DNA by Translesion Synthesis Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. clinisciences.com [clinisciences.com]
- 7. Promega Corporation [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Troubleshooting your PCR [takarabio.com]
- 11. promega.kr [promega.kr]
- 12. Effects of 8-halo-7-deaza-2'-deoxyguanosine triphosphate on DNA synthesis by DNA polymerases and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bacteriophage T7 DNA polymerase – sequenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. T7 DNA Polymerase | Exceptionally high synthesis rates [qiagen.com]
- 15. T7 DNA polymerase - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing PCR with 7-deaza-dGTP and Additives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 7-deaza-dGTP in combination with additives like betaine (B1666868) and DMSO for Polymerase Chain Reaction (PCR).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during PCR experiments using 7-deaza-dGTP and its enhancing agents.
Problem: Low or No PCR Product
| Possible Cause | Recommended Solution |
| Suboptimal 7-deaza-dGTP:dGTP Ratio | The recommended starting ratio of 7-deaza-dGTP to dGTP is 3:1.[1] Optimization may be necessary, and various ratios should be tested to find the ideal condition for your specific template and primers.[2] |
| Incorrect Additive Concentration | Empirically test different concentrations of betaine (0.1M to 3.5M) and DMSO (2% to 8%).[3][4] High concentrations of DMSO (above 10%) can inhibit Taq polymerase.[3][4] |
| Inefficient Primer Annealing | Optimize the annealing temperature. A good starting point is 5°C below the lower primer's melting temperature (Tm).[5] Consider using a gradient PCR to determine the optimal annealing temperature. |
| Insufficient Enzyme Concentration | Use an adequate amount of DNA polymerase. If enzyme activity is questionable, try a fresh batch.[5] |
| Inhibitors in Template DNA | DNA purification methods can leave behind inhibitors. Re-purify the DNA template. The addition of Bovine Serum Albumin (BSA) at 0.01µg/µl to 0.1µg/µl can help overcome some inhibitors.[4] |
| Low Template Concentration | For low template concentrations, increasing the number of PCR cycles to 35-40 may improve yield.[6][7] |
Problem: Non-Specific Amplification (Extra Bands)
| Possible Cause | Recommended Solution |
| Annealing Temperature is Too Low | Increase the annealing temperature in 1-2°C increments. Using a "hot start" polymerase can also significantly reduce non-specific amplification by preventing primer extension at low temperatures.[8] |
| High Primer Concentration | Reduce the final primer concentration. A range of 0.2–1 µM is typically recommended.[5] |
| Excess Magnesium | The concentration of MgCl2 is critical. Too much can lead to non-specific products. Optimize the MgCl2 concentration, typically between 1.5 mM and 4.0 mM.[6][7] |
| Primer-Dimer Formation | Use primer design software to check for potential self-dimerization or cross-dimerization. If necessary, redesign the primers. |
Problem: Smeared Bands on an Agarose Gel
| Possible Cause | Recommended Solution |
| Too Much Template DNA | Reduce the amount of starting template DNA.[7] |
| Excessive Enzyme Concentration | Using too much Taq polymerase can lead to smearing. Reduce the enzyme concentration.[7] |
| Contaminated Reagents | Ensure all reagents, including water, are free from nuclease contamination. Use fresh stocks if contamination is suspected. |
| Denaturation Temperature Too High or Time Too Long | An excessively high denaturation temperature or prolonged denaturation time can lead to DNA degradation. Use a denaturation temperature of 95°C for 30 seconds during cycling.[5] |
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dGTP and how does it improve PCR of GC-rich regions?
A1: 7-deaza-dGTP is an analog of deoxyguanosine triphosphate (dGTP) where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon. This modification reduces the stability of G-C base pairing, which in turn helps to destabilize the secondary structures (like hairpins) that can form in GC-rich DNA templates.[3][9] These secondary structures often inhibit the progression of DNA polymerase, leading to failed or inefficient amplification. By incorporating 7-deaza-dGTP, the melting temperature (Tm) of the DNA is lowered, facilitating strand separation and allowing the polymerase to read through these challenging regions.[3]
Q2: What are the roles of betaine and DMSO in GC-rich PCR?
A2: Betaine and DMSO are PCR additives, often referred to as co-solvents, that enhance the amplification of GC-rich sequences.
-
Betaine is thought to reduce the melting temperature (Tm) of DNA and equalize the melting temperatures of GC and AT base pairs, thereby reducing the stability of secondary structures.[3][10]
-
DMSO (Dimethyl Sulfoxide) also aids in the denaturation of DNA by disrupting base pairing and is particularly useful for templates with a high degree of secondary structure.[3][11]
A combination of 7-deaza-dGTP, betaine, and DMSO can be a powerful mixture for amplifying particularly difficult GC-rich templates.[12][13]
Q3: What is the recommended starting concentration for 7-deaza-dGTP, betaine, and DMSO?
A3: The optimal concentrations can be template-dependent and require empirical determination. However, good starting points are:
-
7-deaza-dGTP: A 3:1 ratio of 7-deaza-dGTP to dGTP is commonly recommended.[1] Some protocols suggest a total replacement of dGTP with 7-deaza-dGTP.[3][4]
-
DMSO: A final concentration of 2% to 8%.[4] It is important to note that DMSO concentrations above 10% can significantly inhibit Taq polymerase activity.[3][4]
Q4: Can I use 7-deaza-dGTP with any DNA polymerase?
A4: 7-deaza-dGTP is compatible with many common thermostable DNA polymerases, such as Taq polymerase.[14] However, the efficiency of incorporation may vary between different polymerases. It is always recommended to consult the polymerase manufacturer's guidelines. Some polymerases are specifically formulated for GC-rich templates and may come with their own specialized enhancers or buffers.[11]
Q5: Are there any downstream applications that are affected by the use of 7-deaza-dGTP?
A5: Yes. While amplicons containing 7-deaza-dGTP are suitable for many downstream applications like Sanger sequencing, there are some considerations:
-
Sequencing: The use of 7-deaza-dGTP in the PCR step can significantly improve the quality of subsequent sequencing data for GC-rich templates by reducing background and improving base-calling.[8][15]
-
Restriction Enzyme Digestion: Some restriction enzymes may be sensitive to the presence of 7-deaza-dGTP in their recognition sequence and may not cut efficiently.
-
DNA Staining: DNA containing 7-deaza-dGTP may not stain as efficiently with ethidium (B1194527) bromide.[11]
Experimental Protocols
Protocol 1: Standard PCR with 7-deaza-dGTP, Betaine, and DMSO
This protocol provides a starting point for amplifying a GC-rich template. Optimization of individual components will likely be necessary.
Reaction Mixture Components:
| Component | Final Concentration | Example Volume (50 µL reaction) |
| 10X PCR Buffer | 1X | 5 µL |
| dNTP mix (dATP, dCTP, dTTP at 10 mM each) | 200 µM each | 1 µL |
| dGTP (10 mM) | 50 µM | 0.25 µL |
| 7-deaza-dGTP (10 mM) | 150 µM | 0.75 µL |
| Forward Primer (10 µM) | 0.5 µM | 2.5 µL |
| Reverse Primer (10 µM) | 0.5 µM | 2.5 µL |
| Betaine (5 M) | 1.0 M | 10 µL |
| DMSO | 5% | 2.5 µL |
| Template DNA | 1-100 ng | X µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Nuclease-Free Water | - | to 50 µL |
PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3-5 min | 1 |
| Denaturation | 95°C | 30-60 sec | |
| Annealing | 55-68°C* | 30-60 sec | 30-35 |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
*Optimize the annealing temperature based on your primers' Tm.
Visualizations
Caption: A workflow diagram for troubleshooting common PCR issues when using 7-deaza-dGTP and additives.
Caption: Mechanism of 7-deaza-dGTP, betaine, and DMSO in overcoming GC-rich template challenges in PCR.
References
- 1. researchgate.net [researchgate.net]
- 2. biokom.com.pl [biokom.com.pl]
- 3. genelink.com [genelink.com]
- 4. genelink.com [genelink.com]
- 5. bio-rad.com [bio-rad.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. PCR Troubleshooting [caister.com]
- 8. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 10. Betaine, dimethyl sulfoxide, and 7-deaza-dGTP, a powerful mixture for amplification of GC-rich DNA sequences. | Semantic Scholar [semanticscholar.org]
- 11. neb.com [neb.com]
- 12. Betaine, dimethyl sulfoxide, and 7-deaza-dGTP, a powerful mixture for amplification of GC-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. trilinkbiotech.com [trilinkbiotech.com]
Validation & Comparative
Unraveling the Challenge of High GC-Content DNA Amplification: A Comparative Guide to 7-deaza-dGTP and Betaine
For researchers, scientists, and drug development professionals, the successful amplification of DNA with high guanine-cytosine (GC) content is a frequent and significant hurdle. The strong hydrogen bonding between G and C bases leads to stable secondary structures and high melting temperatures, which can impede or halt the progression of DNA polymerase during the polymerase chain reaction (PCR). This guide provides an objective comparison of two widely used PCR additives, 7-deaza-dGTP and betaine (B1666868), designed to overcome these challenges. We present a synthesis of experimental data, detailed methodologies, and a visual representation of the underlying principles to aid in the selection of the most appropriate reagent for your research needs.
The inherent difficulty in amplifying GC-rich DNA stems from the three hydrogen bonds between guanine (B1146940) and cytosine, in contrast to the two between adenine (B156593) and thymine. This increased stability can lead to incomplete denaturation, primer-template mismatches, and the formation of secondary structures like hairpins and G-quadruplexes, all of which contribute to low or non-existent PCR yields. To counteract these effects, various additives have been developed, with 7-deaza-dGTP and betaine being among the most effective and commonly employed.
Mechanism of Action: Two distinct approaches to a common problem
While both 7-deaza-dGTP and betaine facilitate the amplification of high GC-content DNA, they achieve this through different mechanisms.
7-deaza-dGTP is a structural analog of deoxyguanosine triphosphate (dGTP). The key difference lies in the substitution of a carbon atom for the nitrogen at the 7th position of the purine (B94841) ring. This modification prevents the formation of Hoogsteen base pairing, which is involved in the creation of complex secondary structures like G-quadruplexes, without affecting the standard Watson-Crick base pairing essential for DNA replication.[1][2] By incorporating 7-deaza-dGTP into the newly synthesized DNA strand, the formation of these inhibitory secondary structures is reduced, allowing the DNA polymerase to proceed more efficiently.[1][2]
Betaine ((carboxymethyl)trimethylammonium) is an isostabilizing agent that equalizes the melting temperatures of GC and AT base pairs.[3][4] It is thought to bind in the minor groove of the DNA and increase the hydration of GC pairs, thereby destabilizing the strong hydrogen bonds.[5] This action reduces the overall melting temperature of the DNA and minimizes the formation of secondary structures, facilitating both the denaturation and annealing steps of the PCR cycle.[3][6][7]
Performance Comparison: A Data-Driven Analysis
The choice between 7-deaza-dGTP and betaine often depends on the specific template, primer design, and experimental goals. The following table summarizes quantitative data from various studies to provide a basis for comparison.
| Parameter | 7-deaza-dGTP | Betaine | Key Findings & Citations |
| Concentration | Typically used in a 3:1 ratio with dGTP.[2] Ratios of 40:60, 50:50, and 60:40 (7-deaza-dGTP:dGTP) have also been tested.[8] | Final concentrations typically range from 0.5 M to 2.5 M, with 1 M being a common starting point.[7][9][10] | Optimal concentrations are template-dependent and require empirical determination.[7] |
| Efficacy | Effective in amplifying DNA with GC content up to 90%.[8] Significantly improves amplification of templates with strong secondary structures and when using low amounts of poor quality DNA.[11] | Improves amplification of GC-rich sequences (e.g., 78.4% GC content) as demonstrated by a significant reduction in Ct values in real-time PCR.[3] Also effective for long DNA fragments with GC-rich regions.[9] | Both additives are successful in amplifying high GC material.[8] In some cases, a combination of both, along with other additives like DMSO, is essential for amplifying sequences with very high GC content (67-79%).[12][13] |
| Specificity | Can improve specificity by reducing the formation of non-specific products arising from secondary structures.[11] A "hot start" version, CleanAmp™ 7-deaza-dGTP, further enhances specificity.[1][14] | Can increase the stringency of PCR, reducing non-specific amplification and increasing product yield.[15] | Both can improve specificity, but high concentrations of betaine (0.2M, 0.4M) can sometimes lead to a loss of yield with standard annealing temperatures.[8] |
| Downstream Applications | PCR products containing 7-deaza-dGTP can improve the quality of subsequent Sanger sequencing by reducing band compressions.[11][16] However, it can affect DNA staining with ethidium (B1194527) bromide.[17] | Generally compatible with downstream applications without significant issues. | 7-deaza-dGTP is particularly advantageous when sequencing is the next step. |
Experimental Protocols: Methodologies for Success
The following are generalized protocols for using 7-deaza-dGTP and betaine in PCR. It is crucial to optimize these conditions for each specific template and primer pair.
Protocol for using 7-deaza-dGTP
-
Prepare a dNTP/7-deaza-dGTP mix: Prepare a nucleotide mixture where dGTP is partially replaced by 7-deaza-dGTP. A common starting ratio is 1 part dGTP to 3 parts 7-deaza-dGTP, while maintaining the final concentration of each of the other dNTPs (dATP, dCTP, dTTP).[2] The total dNTP concentration should remain at the standard level (e.g., 200 µM each).
-
Set up the PCR reaction: Assemble the PCR reaction as you normally would, using the prepared dNTP/7-deaza-dGTP mix in place of the standard dNTP mix.
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Denaturation: 95°C for 30-60 seconds.
-
Annealing: Use a standard annealing temperature for your primers. An optimization gradient may be necessary.
-
Extension: 72°C for a duration appropriate for the length of your amplicon and the polymerase used.
-
Number of Cycles: 30-40 cycles.
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis. Note that DNA containing 7-deaza-dGTP may stain less efficiently with ethidium bromide.[17]
Protocol for using Betaine
-
Prepare a Betaine Stock Solution: Prepare a 5 M stock solution of betaine in PCR-grade water.
-
Set up the PCR reaction: Add betaine to the PCR master mix to a final concentration of 0.5 M to 2.0 M. A good starting point is 1 M.[9] The volume of betaine added should be accounted for when calculating the final volume of water.
-
Thermal Cycling: Betaine can lower the melting temperature of DNA.[4] Therefore, it may be necessary to adjust the denaturation and annealing temperatures.
-
Initial Denaturation: 94-95°C for 2-5 minutes.
-
Denaturation: 94-95°C for 30-60 seconds.
-
Annealing: You may need to lower the annealing temperature by 1-5°C.[4] An optimization gradient is recommended.
-
Extension: 72°C for a duration appropriate for the length of your amplicon and the polymerase used.
-
Number of Cycles: 30-40 cycles.
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: Analyze the PCR product by agarose gel electrophoresis.
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams created using the DOT language illustrate the experimental workflow and the logical relationships in overcoming high GC content challenges.
Conclusion
Both 7-deaza-dGTP and betaine are powerful tools for the successful amplification of challenging high GC-content DNA templates. The choice between them is not always clear-cut and may require empirical testing. 7-deaza-dGTP is particularly advantageous for its ability to resolve complex secondary structures and improve downstream sequencing quality. Betaine offers a more general approach by modifying the melting characteristics of the DNA, and it is often effective over a broad range of GC content. In particularly recalcitrant cases, a combination of these and other additives, such as DMSO, may provide the most robust solution.[12][13] By understanding their distinct mechanisms of action and considering the experimental data, researchers can make an informed decision to optimize their PCR protocols and achieve reliable amplification of even the most stubborn GC-rich targets.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. BiochemSphere [biochemicalsci.com]
- 4. asone-int.com [asone-int.com]
- 5. A Fundamental Study of the PCR Amplification of GC-Rich DNA Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betaine improves the PCR amplification of GC-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 9. Sweet enhancers of polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DMSO and Betaine Greatly Improve Amplification of GC-Rich Constructs in De Novo Synthesis | PLOS One [journals.plos.org]
- 11. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Betaine, dimethyl sulfoxide, and 7-deaza-dGTP, a powerful mixture for amplification of GC-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neb.com [neb.com]
Resolving Sequencing Compressions: A Comparative Guide to 7-deaza-dATP and dITP
For researchers, scientists, and drug development professionals grappling with ambiguous sequencing data, the presence of band compressions in Sanger sequencing is a significant hurdle. These artifacts, arising from the formation of secondary structures in the DNA template, can obscure the true nucleotide sequence, leading to errors in data interpretation. This guide provides a comprehensive comparison of two commonly used nucleotide analogs, 7-deaza-dATP and dITP, for resolving these compressions, supported by experimental data and detailed protocols.
The primary cause of band compressions is the formation of stable secondary structures, particularly in guanine-cytosine (GC)-rich regions, through non-Watson-Crick hydrogen bonds known as Hoogsteen base pairing.[1] To counteract this, nucleotide analogs that destabilize these secondary structures are incorporated into the sequencing reaction. While the user inquiry specified 7-deaza-dATP, the scientific literature more frequently discusses the use of 7-deaza-dGTP for resolving GC-rich compressions. This guide will address both, in comparison to deoxyinosine triphosphate (dITP), to provide a thorough understanding of the available options.
Mechanism of Action: Disrupting Secondary Structures
The key to resolving sequencing compressions lies in preventing the formation of Hoogsteen base pairs. Both 7-deaza-purines and dITP achieve this, albeit through different mechanisms.
7-deaza-dATP and 7-deaza-dGTP: These analogs have a carbon atom in place of the nitrogen at the 7th position of the purine (B94841) ring. This modification prevents the formation of Hoogsteen hydrogen bonds without significantly affecting the standard Watson-Crick base pairing. The incorporation of these analogs results in a DNA strand that is less prone to folding back on itself, thus eliminating the compression artifact.[2] Notably, 7-deaza-dATP has been shown to be particularly effective in resolving compressions caused by the specific sequence motif 5′-YGN1–2AR-3′, which is responsible for over 70% of such artifacts.[2]
dITP: Deoxyinosine triphosphate is an analog of dGTP where the amine group at the 2nd position is replaced by a hydrogen atom. Inosine (I) pairs with cytosine (C), but the I-C bond is weaker than the G-C bond. This weaker interaction is less likely to support the formation of stable secondary structures, thereby reducing compressions.[3]
Figure 1. Mechanism of sequencing compression and resolution by nucleotide analogs.
Performance Comparison: A Data-Driven Analysis
Direct quantitative comparisons between 7-deaza-dATP and dITP are limited in the literature. However, studies evaluating 7-deaza-dGTP and dITP provide valuable insights that can be extrapolated. A significant finding is that a combination of 7-deaza-dGTP and dITP can be more effective than either analog alone.
| Parameter | 7-deaza-dGTP | dITP | 4:1 mixture of 7-deaza-dGTP:dITP |
| Compression Resolution | Effective, but some compressions may persist[1] | Generally effective, considered a more economical alternative[3] | Resolved 7 out of 9 persistent band compressions[1] |
| Read Length | Standard | Standard | Achieved a read length of 1156 bases in a difficult template[1] |
| Potential Issues | Generally robust | Can decrease PCR efficiency and increase misincorporation by Taq polymerase[3] | Not explicitly reported, but combines the properties of both analogs |
Table 1. Performance comparison of nucleotide analogs in resolving sequencing compressions.
One study demonstrated that replacing dGTP with a 4:1 mixture of 7-deaza-dGTP and dITP successfully resolved seven out of nine band compressions that were recalcitrant to resolution with 100% 7-deaza-dGTP.[1] This synergistic effect suggests that the two analogs may address different nuances of secondary structure formation.
Experimental Protocols
The successful implementation of these analogs requires careful attention to the sequencing protocol. Below are generalized protocols for incorporating 7-deaza-dATP and dITP into a standard Sanger sequencing workflow.
Using 7-deaza-dATP (or 7-deaza-dGTP)
This protocol involves substituting dATP (or dGTP) with its 7-deaza analog in the sequencing reaction mix.
-
Template and Primer Preparation: Prepare the DNA template and sequencing primer as per a standard Sanger sequencing protocol.
-
Sequencing Reaction Mix: Prepare a master mix containing the sequencing buffer, DNA polymerase, the three standard dNTPs, and the 7-deaza-dATP (or 7-deaza-dGTP) in place of the standard dATP (or dGTP). The concentration of the 7-deaza analog should be equivalent to the standard dNTP concentration.
-
Thermal Cycling: The thermal cycling conditions for a reaction with 7-deaza analogs are typically the same as for a standard Sanger sequencing reaction. A representative protocol is as follows:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Final Hold: 4°C
-
-
Post-Reaction Cleanup and Electrophoresis: Proceed with standard cleanup protocols to remove unincorporated ddNTPs and salts, followed by capillary electrophoresis.
Using dITP
The use of dITP often requires a modification of the extension temperature during thermal cycling.
-
Template and Primer Preparation: Prepare the DNA template and sequencing primer as per a standard Sanger sequencing protocol.
-
Sequencing Reaction Mix: Prepare a master mix containing the sequencing buffer, DNA polymerase, dATP, dCTP, dTTP, and dITP in place of dGTP.
-
Thermal Cycling: A lower extension temperature is often recommended when using dITP.
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes (Note the lower temperature compared to standard protocols which may use 72°C)
-
-
Final Hold: 4°C
-
-
Post-Reaction Cleanup and Electrophoresis: Proceed with standard cleanup protocols and capillary electrophoresis.
Figure 2. General experimental workflow for using nucleotide analogs.
Conclusion and Recommendations
The choice between 7-deaza-dATP (or 7-deaza-dGTP) and dITP for resolving sequencing compressions depends on the specific nature of the problematic template and, to some extent, on economic considerations.
-
For compressions in GC-rich regions , both 7-deaza-dGTP and dITP are effective. dITP is often cited as a more economical option.[3]
-
For compressions caused by the specific 5′-YGN1–2AR-3′ motif , 7-deaza-dATP is the recommended choice.[2]
-
In cases of persistent and severe compressions, a combination of 7-deaza-dGTP and dITP (e.g., a 4:1 ratio) has been shown to be highly effective and may be the optimal solution.[1]
It is also worth noting that incorporating these analogs during the initial PCR amplification of the template, prior to the sequencing reaction, can also be an effective strategy to prevent the formation of secondary structures.[3] Ultimately, an empirical approach, testing different analogs or combinations, may be necessary to achieve the highest quality sequencing data for particularly challenging templates.
References
7-Deazaadenosine Analogs vs. Standard Adenosine: A Comparative Guide to Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 7-deazaadenosine analogs as kinase inhibitors relative to standard adenosine (B11128). The structural modification at the 7-position of the purine (B94841) ring in these analogs leads to altered metabolic stability and, in many cases, enhanced inhibitory potency against various kinases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the impact of these analogs on critical cellular signaling pathways.
Enhanced Stability and Potency of 7-Deazaadenosine Analogs
7-Deazaadenosine analogs are a class of nucleoside analogs where the nitrogen atom at the 7-position of the purine ring is substituted with a carbon atom. This modification confers resistance to cleavage by purine nucleoside phosphorylase, thereby increasing their metabolic stability and intracellular concentrations compared to adenosine. This enhanced stability, coupled with structural similarities to ATP, allows them to act as competitive inhibitors for a range of kinases, often with greater efficacy than adenosine itself.
Quantitative Comparison of Kinase Inhibitory Activity
The following tables summarize the available quantitative data on the kinase inhibitory activity of prominent 7-deazaadenosine analogs. Direct comparative data with adenosine under identical experimental conditions is often limited in publicly available literature; however, the provided data demonstrates the potent inhibitory capacity of these analogs against several key kinases.
Table 1: Inhibition of Adenosine Kinase (AdK) by 7-Deazaadenosine Analogs
| Compound | IC50 | Source |
| Tubercidin | 0.03 µM | [1] |
| 5'-Deoxy-5-iodotubercidin | 0.6 nM | [1] |
| 2-Fluorotubercidin | 12 nM | [1] |
| 5-Iodotubercidin | 26 nM | |
| (S)-Methanocarba-7-deaza-N6-phenyladenosine derivative (34) | 114 nM | [2] |
| (S)-Methanocarba-5'-deoxy-7-deaza-N6-phenyladenosine derivative (38a) | 88 nM | [2] |
Table 2: Inhibition of Various Kinases by 7-Deazaadenosine Analogs
| Compound | Target Kinase | IC50 / % Inhibition | Assay Type | Source |
| Toyocamycin | CDK9 | 79 nM | In vitro kinase assay | [3][4] |
| Haspin | 1.8% remaining activity @ 500 nM | KINOMEscan | ||
| PI 3-Kinase | Inhibitory activity reported | In vitro kinase assay | ||
| Sangivamycin | Protein Kinase C (PKC) | Potent inhibitor (Ki = 11-15 µM) | Not specified | [5] |
| Haspin | 4.8% remaining activity @ 500 nM | KINOMEscan | ||
| P-TEFb (CDK9/cyclin T1) | Inhibitory activity reported | In vitro kinase assay |
Table 3: Pan-FGFR Inhibition by Novel 7-Deazaadenosine Analogs
| Compound | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) |
| 13f | 2.4 | 12 | 6.7 | 110 |
| 19e | 0.9 | 4 | 3 | 61 |
| 22f | 2.1 | 11 | 5.4 | 130 |
Impact on Cellular Signaling Pathways
The inhibition of key kinases by 7-deazaadenosine analogs can significantly perturb cellular signaling pathways that are crucial for cell proliferation, survival, and differentiation.
Adenosine Salvage Pathway
Tubercidin and its analogs are potent inhibitors of adenosine kinase, a key enzyme in the purine salvage pathway. Inhibition of this enzyme leads to an accumulation of intracellular adenosine, which can then be released into the extracellular space and activate adenosine receptors, leading to various physiological effects.
Figure 1. Inhibition of the Adenosine Salvage Pathway.
PI3K/Akt Signaling Pathway
Some 7-deazaadenosine analogs, such as Toyocamycin, have been reported to inhibit PI3K. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its inhibition can lead to apoptosis and cell cycle arrest.
Figure 2. PI3K/Akt Pathway Inhibition.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. While direct inhibition of specific MAPK pathway kinases by a broad range of 7-deazaadenosine analogs is not extensively documented, their role as multi-kinase inhibitors suggests potential cross-talk and indirect effects on this pathway.
Figure 3. Potential MAPK/ERK Pathway Modulation.
Experimental Protocols
This section provides a detailed methodology for a common in vitro kinase inhibition assay used to determine the potency of compounds like 7-deazaadenosine analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of remaining ATP. A luciferase-based system is used to detect ATP levels.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
7-deazaadenosine analog or standard adenosine (test compounds)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (7-deazaadenosine analogs and adenosine) in an appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle control to the wells of the assay plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
ATP Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add the detection reagent to each well to stop the kinase reaction and initiate the luminescence reaction.
-
Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 4. Kinase Inhibition Assay Workflow.
Conclusion
7-Deazaadenosine analogs represent a promising class of kinase inhibitors with enhanced metabolic stability and, in many cases, superior potency compared to standard adenosine. Their ability to target a range of kinases involved in critical cellular processes underscores their therapeutic potential in various diseases, including cancer and viral infections. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of these compounds as targeted therapeutic agents. Further head-to-head comparative studies against adenosine across a broad panel of kinases are warranted to fully elucidate their selectivity and therapeutic window.
References
- 1. South (S)- and North (N)-Methanocarba-7-Deazaadenosine Analogues as Inhibitors of Human Adenosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antagonism of the cytotoxic but not antiviral effects of ara-sangivamycin by adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Sequencing of Challenging DNA Regions: A Comparative Guide to 7-deaza-dGTP
For researchers, scientists, and drug development professionals grappling with the intricacies of DNA sequencing, particularly in GC-rich regions, the incorporation of nucleotide analogs like 7-deaza-dGTP has emerged as a important solution. This guide provides a comprehensive comparison of sequencing results obtained with and without 7-deaza-dGTP, supported by experimental data and detailed protocols to empower informed decisions in your research.
The presence of high GC content in DNA templates often leads to the formation of secondary structures, such as hairpins and G-quadruplexes. These structures can impede the progress of DNA polymerase during sequencing reactions, resulting in premature termination, ambiguous base-calling (band compressions), and overall poor sequence quality.[1][2][3][4][5] The nucleotide analog 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) addresses this challenge by substituting the nitrogen at the 7th position of the guanine (B1146940) base with a carbon atom. This modification disrupts the Hoogsteen base pairing responsible for the formation of these secondary structures, thereby facilitating smoother polymerase progression and yielding more accurate sequencing data.[6]
Performance Comparison: Standard dGTP vs. 7-deaza-dGTP
The use of 7-deaza-dGTP significantly enhances sequencing outcomes for problematic templates. The following tables summarize the key performance improvements observed when substituting dGTP with 7-deaza-dGTP.
| Parameter | Standard dGTP Sequencing | 7-deaza-dGTP Sequencing | Alternative Approaches |
| Band Compressions | Frequent in GC-rich regions, leading to ambiguous base calls.[1][3][7] | Significantly reduced or eliminated, resulting in higher accuracy.[1][3][7] | dITP can also resolve compressions but may be less effective than 7-deaza-dGTP in some contexts.[1][3][7] |
| Read Length | Often truncated in regions with strong secondary structures. | Generally increased due to the resolution of polymerase pausing sites.[1][7] | Additives like betaine (B1666868) and DMSO can also improve read length for GC-rich templates.[8] |
| Accuracy | Lower in GC-rich regions due to unresolved compressions and premature terminations. | Higher accuracy in base assignment, especially in problematic regions.[7] | N4-Methyl-dCTP is another analog that can improve accuracy in GC-rich sequences.[9] |
| Success with GC-rich Templates (>60% GC) | Low success rate, often requiring extensive troubleshooting. | High success rate in obtaining readable sequences from templates with high GC content.[2][4][5] | "Slowdown PCR" protocols combining 7-deaza-dGTP with modified cycling conditions can amplify extremely GC-rich targets (>83%).[1][8] |
| Handling of Poor Quality/Low Amount Templates | Results are often suboptimal and unreliable. | Significantly improves results, especially when working with limited or degraded DNA.[2][10] | Hot-start formulations of 7-deaza-dGTP can further enhance specificity and yield with challenging samples.[4][5] |
Experimental Protocols
Standard Sanger Sequencing Protocol (using dGTP)
A typical cycle sequencing reaction includes the following components:
-
DNA template (plasmid, PCR product)
-
Sequencing primer
-
DNA polymerase (e.g., Taq polymerase)
-
Reaction buffer
-
A mixture of all four deoxynucleotide triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)
-
A small amount of one of the four dideoxynucleotide triphosphates (ddNTPs: ddATP, ddCTP, ddGTP, ddTTP) in separate reactions.
The reaction undergoes thermal cycling to allow for denaturation of the template, annealing of the primer, and extension by the polymerase. The incorporation of a ddNTP terminates the chain, resulting in a series of fragments of different lengths that are then separated by electrophoresis to determine the sequence.
Modified Sanger Sequencing Protocol with 7-deaza-dGTP
To overcome issues with GC-rich templates, the standard protocol is modified by substituting dGTP with 7-deaza-dGTP.
Key Modification:
-
Nucleotide Mix: In the sequencing reaction mix, dGTP is either partially or fully replaced with 7-deaza-dGTP. A commonly used and effective ratio is 3:1 of 7-deaza-dGTP to dGTP.[6] In some cases, complete replacement of dGTP is also effective.[11]
-
Combined Analogs: For particularly stubborn templates, a combination of 7-deaza-dGTP and dITP has been shown to be effective. A ratio of 4:1 (7-deaza-dGTP:dITP) has been reported to optimally resolve band compressions and improve read length.[1][3][7]
Example Reaction Mix with 7-deaza-dGTP:
| Component | Volume/Concentration |
| DNA Template | 100-500 ng |
| Sequencing Primer | 3.2 pmol |
| BigDye™ Terminator Ready Reaction Mix (or similar) | 2 µL |
| 5x Sequencing Buffer | 2 µL |
| 7-deaza-dGTP Mix (in place of standard dGTP mix) | 1 µL |
| Deionized Water | to 10 µL |
Thermal Cycling Conditions:
The thermal cycling parameters generally remain the same as for standard Sanger sequencing. A typical profile would be:
-
Initial Denaturation: 96°C for 1 minute
-
25-35 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50-55°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Final Hold: 4°C
Visualizing the Impact of 7-deaza-dGTP
The following diagrams illustrate the experimental workflow and the underlying mechanism of action of 7-deaza-dGTP.
Caption: Workflow of Sanger sequencing indicating the substitution of standard dGTP with 7-deaza-dGTP.
Caption: Mechanism of 7-deaza-dGTP in preventing secondary structures and improving sequencing accuracy.
References
- 1. researchgate.net [researchgate.net]
- 2. mp.bmj.com [mp.bmj.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Improved cycle sequencing of GC-rich templates by a combination of nucleotide analogs. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Resolution enhancing Nucleotides - Jena Bioscience [jenabioscience.com]
- 10. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SEQUENCING DOUBLE-STRANDED DNA [gene.mie-u.ac.jp]
Unlocking Difficult PCR: A Comparative Guide to Alternative Nucleotide Analogs for Overcoming Secondary Structures
For researchers, scientists, and drug development professionals grappling with challenging PCR amplifications due to secondary structures in DNA templates, this guide offers a comprehensive comparison of alternative nucleotide analogs and common PCR additives. Here, we present experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most effective strategy for robust and specific DNA amplification.
The polymerase chain reaction (PCR) is a cornerstone of molecular biology, yet its efficiency can be significantly hampered by the presence of stable secondary structures within the DNA template, particularly in GC-rich regions. These structures, such as hairpins and G-quadruplexes, can stall the DNA polymerase, leading to failed or inefficient amplification. To circumvent this, various strategies have been developed, including the use of PCR additives and the substitution of standard deoxynucleoside triphosphates (dNTPs) with modified nucleotide analogs. This guide provides a detailed comparison of two prominent nucleotide analogs, 7-deaza-dGTP and N4-methyl-dCTP, alongside commonly used PCR additives, to help researchers optimize their PCR experiments for difficult templates.
Mechanism of PCR Inhibition by Secondary Structures
DNA templates with high GC content are prone to forming stable intramolecular secondary structures. During the annealing and extension steps of PCR, these structures can physically obstruct the progression of the DNA polymerase, leading to incomplete strand synthesis and reduced product yield. Furthermore, these structures can interfere with primer binding, promoting non-specific amplification.
Head-to-head comparison of commercial kits for GC-rich PCR containing 7-deaza-dGTP.
For researchers, scientists, and drug development professionals tackling the challenge of amplifying GC-rich DNA sequences, the choice of a PCR kit is paramount. The high melting temperatures and propensity for secondary structure formation in these templates can lead to low yield, nonspecific amplification, or complete reaction failure. To address this, many commercial kits incorporate the nucleotide analog 7-deaza-2'-deoxyguanosine (B613789) (7-deaza-dGTP), which reduces the stability of GC base pairing and facilitates polymerase read-through. This guide provides an objective comparison of leading commercial kits and reagents designed for GC-rich PCR, supported by available performance data and detailed experimental protocols.
The amplification of DNA regions with high guanine-cytosine (GC) content is a persistent challenge in molecular biology. Standard PCR protocols often fail due to the three hydrogen bonds in GC pairs, which promote stable secondary structures like hairpins that can stall DNA polymerase.[1] The incorporation of 7-deaza-dGTP, an analog of dGTP, is a well-established method to overcome this hurdle by reducing the formation of these secondary structures.[2][3] This guide focuses on commercially available solutions that leverage this and other technologies to enable robust and specific amplification of GC-rich targets.
Performance Comparison of Leading GC-Rich PCR Kits
| Kit/Reagent | Manufacturer | Key Features | Reported GC Content Amplification | Fidelity vs. Taq |
| PrimeSTAR GXL DNA Polymerase | Takara Bio | High-fidelity enzyme with an elongation factor for exceptional processivity. Does not require additives like DMSO or Betaine (B1666868) for many GC-rich targets.[4] | Up to 74% without special conditions.[5] | High |
| Q5® High-Fidelity DNA Polymerase | New England Biolabs | Novel polymerase fused to a processivity-enhancing domain. Comes with a standard buffer and a separate "High GC Enhancer".[6] 7-deaza-dGTP is available as a separate product.[7] | Up to ≥65% GC with High GC Enhancer.[6] | ~280x |
| KAPA HiFi DNA Polymerase | Kapa Biosystems (Roche) | Engineered B-family DNA polymerase with high processivity and strong proofreading. Offered with a proprietary GC Buffer.[8] | Up to 84% with GC Buffer.[9][10] | ~100x |
| GC-RICH PCR System | Roche | Blend of Taq DNA Polymerase and a proofreading polymerase. Includes a "GC-RICH Resolution Solution".[11][12] | Up to 74% with Resolution Solution.[12] | Higher than Taq |
| CleanAmp™ 7-deaza-dGTP Mix | TriLink BioTechnologies | A hot-start dNTP mix containing a 1:3 ratio of dGTP to 7-deaza-dGTP. Can be used with standard Taq polymerase.[13][14] | Up to 85% GC content.[15] | Dependent on polymerase |
Quantitative Performance Data
The following table presents a summary of available quantitative data from manufacturers' application notes and technical sheets. These experiments were conducted by the respective manufacturers and the results should be interpreted with that in mind.
| Kit | Target GC Content | Target Size | Template | Result |
| PrimeSTAR GXL DNA Polymerase [5] | 74% | 746 bp (APOE gene) | Human gDNA | Successful amplification, while competitor enzymes failed or showed low yield. |
| 69% | 2,005 bp (TGFβ1 gene) | Human gDNA | Successful amplification. | |
| 74% | 4,988 bp | T. thermophilus HB8 gDNA | Successful amplification. | |
| KAPA HiFi DNA Polymerase [8] | 65.5% - 85% | 275 - 900 bp | Human gDNA | Successful amplification of all 16 amplicons tested. |
| GC-RICH PCR System [12] | 74% | 264 bp (ApoE gene) | Human gDNA | Good yields of specific product with the addition of 0.5 to 1.5 M GC-RICH resolution solution. |
| CleanAmp™ 7-deaza-dGTP Mix [15] | >85% | Not specified (Fragile X) | Human gDNA | Successful amplification when a Hot Start version of all dNTPs was used. |
Experimental Methodologies
Detailed protocols are crucial for reproducibility. Below are generalized and kit-specific protocols for amplifying GC-rich templates.
General Protocol for GC-Rich PCR with 7-deaza-dGTP
This protocol is a starting point and may require optimization for specific primer-template systems.
-
Reaction Setup:
-
Prepare a master mix on ice containing all components except the DNA template.
-
dNTP Mix: Use a mix with a 3:1 ratio of 7-deaza-dGTP to dGTP. The final concentration of each dNTP should typically be 200 µM.
-
Polymerase: Use a hot-start Taq polymerase or a high-fidelity polymerase according to the manufacturer's instructions.
-
Buffer: Use the buffer supplied with the polymerase. Consider adding PCR enhancers like DMSO (3-5%) or betaine (0.5-1 M).
-
Primers: Use a final concentration of 0.2-0.5 µM for each primer.
-
Template DNA: Add 1-100 ng of genomic DNA or 1 pg-10 ng of plasmid DNA.
-
Total Volume: Adjust to 25 µL or 50 µL with nuclease-free water.
-
-
Thermal Cycling:
-
Initial Denaturation: 95-98°C for 2-10 minutes (longer for hot-start polymerases).
-
Cycling (30-40 cycles):
-
Denaturation: 95-98°C for 20-40 seconds.
-
Annealing: Use a temperature gradient to determine the optimal temperature. A starting point is 5°C above the calculated primer Tm. Anneal for 15-30 seconds.
-
Extension: 72°C for 30-60 seconds per kb.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis:
-
Analyze the PCR product by agarose (B213101) gel electrophoresis.
-
Kit-Specific Protocol Highlights
-
PrimeSTAR GXL DNA Polymerase: A standard two-step PCR protocol is often sufficient. For GC-rich templates, a 2-step PCR is recommended.[16]
-
Q5® High-Fidelity DNA Polymerase: For targets with ≥65% GC content, add the 5X Q5 High GC Enhancer to the reaction mix. It is not a standalone buffer.[6][17]
-
KAPA HiFi DNA Polymerase: Use the provided KAPA HiFi GC Buffer. Denaturation at 98°C for 20 seconds in each cycle is critical due to the high salt concentration in the buffer.[8]
-
GC-RICH PCR System: Titrate the GC-RICH Resolution Solution from 0.5 M to 2.5 M to find the optimal concentration for your target.[12]
-
CleanAmp™ 7-deaza-dGTP Mix: This mix can be directly substituted for standard dNTPs in a reaction with a standard Taq polymerase. An initial 10-minute denaturation at 95°C is recommended for the hot-start function.[18]
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow for comparing GC-rich PCR kits and the mechanism by which 7-deaza-dGTP functions.
Conclusion
The successful amplification of GC-rich templates is achievable with the right combination of polymerase, buffer system, and nucleotide analogs. While many modern high-fidelity polymerases offer robust performance on GC-rich targets through proprietary enhancers, the use of 7-deaza-dGTP remains a reliable and effective strategy. Kits such as Takara's PrimeSTAR GXL and Kapa Biosystems' KAPA HiFi demonstrate excellent performance in manufacturer-provided data. For researchers preferring to optimize their existing protocols, additives like TriLink's CleanAmp™ 7-deaza-dGTP Mix offer a flexible solution. Ultimately, the choice of kit will depend on the specific requirements of the experiment, including the GC content of the template, the need for high fidelity, and budget considerations. Empirical testing of a few selected kits or additives is recommended for novel and particularly challenging templates.
References
- 1. neb.com [neb.com]
- 2. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 3. genelink.com [genelink.com]
- 4. Superior amplification of GC-rich templates with PrimeSTAR GXL DNA Polymerase [takarabio.com]
- 5. static.igem.wiki [static.igem.wiki]
- 6. neb.com [neb.com]
- 7. neb-online.de [neb-online.de]
- 8. rochesequencingstore.com [rochesequencingstore.com]
- 9. prima-sci.com [prima-sci.com]
- 10. sequencing.roche.com [sequencing.roche.com]
- 11. GC-RICH PCR-System sufficient for ≤50 reactions, pkg of 100 U, optimum reaction temp. 72 °C | Sigma-Aldrich [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. CleanAmp® 7-deaza-dGTP Mix | TriLink Customer Portal [shop.trilinkbiotech.com]
- 14. integrated-bio.com [integrated-bio.com]
- 15. trilinkbiotech.com [trilinkbiotech.com]
- 16. takarabio.com [takarabio.com]
- 17. neb.com [neb.com]
- 18. trilinkbiotech.com [trilinkbiotech.com]
7-Deazaadenosine in Oligonucleotide Synthesis: A Comparative Guide to Enzymatic and Chemical Approaches
For researchers, scientists, and drug development professionals, the incorporation of modified nucleosides like 7-deazaadenosine into oligonucleotides is a critical tool for enhancing therapeutic potential and elucidating biological mechanisms. This guide provides an objective comparison of the two primary synthesis methodologies—enzymatic and chemical—for oligonucleotides containing 7-deazaadenosine, supported by available experimental data and detailed protocols.
The strategic replacement of the nitrogen at the 7-position of the purine (B94841) ring with a carbon atom in 7-deazaadenosine offers unique advantages. This modification can prevent the formation of alternative hydrogen bonds, increase resistance to degradation, and alter the structural and functional properties of oligonucleotides, making them valuable for various applications, including aptamers, DNAzymes, and probes for studying protein-DNA interactions.[1][2][3]
Performance Comparison: Enzymatic vs. Chemical Synthesis
The choice between enzymatic and chemical synthesis for incorporating 7-deazaadenosine depends on several factors, including the desired scale of synthesis, the specific location of the modification, and the overall cost-effectiveness.
| Performance Metric | Enzymatic Synthesis | Chemical (Phosphoramidite) Synthesis |
| Incorporation Efficiency | Variable; dependent on the polymerase and specific 7-deazaadenosine analog. Some polymerases may require the presence of the natural dATP.[4][5] For instance, Taq polymerase shows a preference for the natural purine nucleotides over their 7-deaza counterparts.[4][5] However, terminal deoxynucleotidyl transferase (TdT) has been shown to efficiently incorporate 7-propargylamino-7-deaza-dATP.[6] | Generally high and predictable coupling efficiencies (often >98%) can be achieved with optimized protocols.[7][8] However, the efficiency can be lower for modified phosphoramidites compared to standard ones.[9] |
| Yield | Can be high, especially for large-scale production of specific sequences. For example, enzymatic synthesis of 7-deazaadenine-containing cyclic dinucleotides has been achieved on a multi-milligram scale with quantitative conversions in some cases.[10] | Highly dependent on the length of the oligonucleotide and the average coupling efficiency. For a 30-mer with 99% average coupling efficiency, the theoretical yield is around 75%.[9] Yields can be significantly lower for longer oligonucleotides or those with multiple modifications.[8] |
| Purity | Can produce highly pure products, particularly for specific sequences generated through primer extension or PCR.[11] | The primary product is often accompanied by deletion and other failure sequences, necessitating purification (e.g., HPLC) to achieve high purity.[9] |
| Scalability | Well-suited for large-scale production of specific modified oligonucleotides.[10] | Routinely used for small to medium-scale synthesis (nmol to µmol). Large-scale synthesis can be expensive and complex. |
| Site-Specificity | High for methods like primer extension where the modification is introduced at a specific position. For PCR-based methods, the modification is incorporated throughout the amplified sequence.[4][11] | Precise, single-base resolution is a key advantage, allowing for the incorporation of 7-deazaadenosine at any desired position in the sequence.[12][13] |
| Challenges | Polymerase acceptance of the modified nucleotide can be a limiting factor. The range of commercially available 7-deazaadenosine triphosphates is more limited than phosphoramidites. | 7-deazaadenosine is sensitive to the iodine-based oxidation step in standard phosphoramidite (B1245037) chemistry, which can be problematic for sequences with multiple incorporations. The use of alternative, more stable analogs like 7-deaza-8-aza-adenosine is often recommended in such cases.[12] |
Experimental Protocols
Enzymatic Synthesis: Primer Extension using KOD (exo-) DNA Polymerase
This protocol is adapted from methodologies for the enzymatic synthesis of base-modified DNA.[11]
Materials:
-
Template DNA (a synthetic oligonucleotide containing the complementary sequence)
-
Primer DNA (a synthetic oligonucleotide that anneals to the template)
-
7-deaza-2'-deoxyadenosine triphosphate (7-deaza-dATP)
-
Natural dNTPs (dGTP, dCTP, dTTP)
-
KOD (exo-) DNA Polymerase
-
10x KOD Polymerase Buffer
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture containing the template DNA, primer DNA, 7-deaza-dATP, and the remaining natural dNTPs in the 10x KOD Polymerase Buffer.
-
The final concentrations of the components should be optimized but can start with: 1 µM template, 1 µM primer, 100 µM 7-deaza-dATP, 100 µM each of dGTP, dCTP, and dTTP.
-
Add KOD (exo-) DNA Polymerase to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the KOD polymerase (typically 72-74°C). The reaction time will depend on the length of the desired product and should be optimized.
-
After incubation, the reaction can be stopped by adding EDTA or by heat inactivation of the polymerase.
-
The resulting modified oligonucleotide can be purified using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Chemical Synthesis: Solid-Phase Phosphoramidite Method
This protocol outlines the general steps for incorporating a 7-deazaadenosine phosphoramidite into an oligonucleotide using an automated DNA synthesizer.
Materials:
-
Controlled pore glass (CPG) solid support with the first nucleoside attached
-
7-deaza-dA-CE Phosphoramidite
-
Standard DNA synthesis reagents:
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Acetonitrile (anhydrous)
-
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Procedure:
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The 7-deaza-dA phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. Note: Due to the sensitivity of 7-deazaadenosine to iodine, a milder oxidizing agent or a shorter oxidation time may be necessary. For sequences with multiple 7-deazaadenosine residues, using the more stable 7-deaza-8-aza-adenosine phosphoramidite is recommended.[12]
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed by treatment with concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide is purified, typically by HPLC, to isolate the full-length product from shorter failure sequences.
Visualizing the Role of 7-Deazaadenosine in Biological Systems
7-deazaadenosine-modified oligonucleotides are powerful tools for investigating and manipulating biological pathways. For instance, they can be used to develop aptamers that bind to specific protein targets with high affinity and specificity, thereby modulating their activity. One such target is the Heat Shock Protein 70 (Hsp70), which is implicated in cancer cell survival and proliferation.
References
- 1. Functional consequence of plasmid DNA modified site-specifically with 7-deaza-deoxyadenosine at a single, programmable site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selection of a hydrophobic 7-phenylbutyl-7-deazaadenine-modified DNA aptamer with high binding affinity for the Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNAzyme as a rising gene-silencing agent in theranostic settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ipo.lbl.gov [ipo.lbl.gov]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 7-substituted 8-aza-7-deazapurines and 2,8-diaza-7-deaza-purines: synthesis of nucleosides and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Resolving Ambiguous Fragment Analysis Data: A Comparative Guide to 7-Deazaadenosine-Modified Primers
For Researchers, Scientists, and Drug Development Professionals
Fragment analysis is a powerful technique for sizing DNA fragments, crucial for applications such as short tandem repeat (STR) genotyping, trinucleotide repeat analysis, and microbial identification. However, the accuracy and reliability of fragment analysis can be compromised when amplifying DNA templates prone to forming strong secondary structures, particularly those rich in guanine (B1146940) and cytosine (GC-rich regions). These structures can lead to polymerase slippage, incomplete denaturation, and the formation of artifacts, resulting in ambiguous or erroneous data.
One effective strategy to mitigate these issues is the incorporation of nucleotide analogs, such as 7-deazaadenosine, into the PCR amplification step. This guide provides a comparative overview of fragment analysis using standard primers versus primers in conjunction with 7-deaza-modified nucleotides, supported by experimental protocols and data.
The Challenge: Secondary Structures in GC-Rich Regions
Standard PCR amplification of DNA sequences with high GC content is often challenging. Guanine bases can form non-canonical Hoogsteen hydrogen bonds with other bases, leading to the formation of stable secondary structures like hairpins and G-quadruplexes. These structures can impede the progression of DNA polymerase, resulting in:
-
Failed Amplification: The polymerase is completely blocked, leading to no product.
-
Reduced Yield: Inefficient amplification results in low signal intensity.
-
Allele Drop-out: Preferential amplification of one allele in a heterozygous sample.
-
Spurious Peaks: Artifacts from polymerase slippage or premature termination.
These issues are particularly prevalent in the analysis of trinucleotide repeat expansions, such as those associated with Fragile X syndrome, and in genotyping GC-rich gene promoters.[1][2][3]
The Solution: 7-Deazaadenosine and 7-Deazaguanosine
7-deaza-purine analogs, such as 7-deazaadenosine and 7-deaza-2'-deoxyguanosine (B613789) (7-deaza-dGTP), are modified nucleotides where the nitrogen at the 7th position of the purine (B94841) ring is replaced by a carbon. This modification prevents the formation of Hoogsteen hydrogen bonds without disrupting the standard Watson-Crick base pairing required for DNA replication.[4][5]
By incorporating 7-deaza-dGTP into the PCR master mix, the formation of stable secondary structures is significantly reduced.[4][6] This allows for more efficient and accurate amplification of challenging templates, leading to cleaner and more reliable fragment analysis data.
Performance Comparison: Standard vs. 7-Deaza-dGTP Amplification
The following table summarizes the expected performance differences between standard PCR and PCR supplemented with 7-deaza-dGTP for the fragment analysis of a challenging GC-rich or tandem repeat locus.
| Performance Metric | Standard Primer PCR | PCR with 7-Deaza-dGTP | Rationale for Improvement |
| Amplification Success (GC-Rich Target) | Often fails or yields non-specific products[3] | Successful amplification of the target fragment[2] | 7-deaza-dGTP reduces secondary structures that block DNA polymerase.[4][6] |
| Peak Morphology | May show broad, split, or "stutter" peaks | Clean, sharp, and well-defined peaks | More processive and accurate amplification leads to a homogenous population of amplicons. |
| Allelic Representation (Heterozygotes) | Potential for allele drop-out or preferential amplification | Balanced and accurate representation of both alleles | Reduced amplification bias due to the elimination of inhibitory secondary structures on one allele. |
| Data Reproducibility | Low; inconsistent results between replicates | High; consistent and reliable genotyping | The simplified template structure allows for more uniform primer annealing and extension. |
| Sizing Accuracy | Can be compromised by artifacts | High precision in fragment sizing | Accurate amplification produces fragments of the correct length, improving correlation with size standards. |
Experimental Protocols
This section outlines a detailed methodology for a comparative fragment analysis experiment to validate the effectiveness of 7-deaza-dGTP for a known difficult-to-amplify genetic marker (e.g., a CGG trinucleotide repeat).
Primer Design and Synthesis
-
Target Selection: Choose a genomic region known to be GC-rich or contain a tandem repeat that produces ambiguous results with standard fragment analysis.
-
Primer Design: Design a pair of primers flanking the target region. One primer (typically the forward) should be labeled at the 5' end with a fluorescent dye (e.g., 6-FAM, HEX).
-
Primer Synthesis: Synthesize the fluorescently labeled primers using standard oligonucleotide synthesis chemistry. No modification to the primers themselves is necessary.
PCR Amplification
Two separate PCR master mixes will be prepared: a "Standard Reaction" and a "7-Deaza Reaction".
a. Standard Reaction Master Mix (per 25 µL reaction):
| Component | Volume/Concentration |
|---|---|
| 5X PCR Buffer | 5 µL |
| dNTP Mix (10 mM total, 2.5 mM each) | 0.5 µL |
| Forward Primer (10 µM, fluorescently labeled) | 1 µL |
| Reverse Primer (10 µM) | 1 µL |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL |
| Genomic DNA (10-50 ng) | 1-5 µL |
| Nuclease-Free Water | to 25 µL |
b. 7-Deaza Reaction Master Mix (per 25 µL reaction): The key difference is the substitution of a portion of the dGTP with 7-deaza-dGTP. A commonly recommended ratio is 3:1 (7-deaza-dGTP to dGTP).[4]
| Component | Volume/Concentration |
| 5X PCR Buffer | 5 µL |
| Modified dNTP Mix (see below) | 0.5 µL |
| Forward Primer (10 µM, fluorescently labeled) | 1 µL |
| Reverse Primer (10 µM) | 1 µL |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL |
| Genomic DNA (10-50 ng) | 1-5 µL |
| Nuclease-Free Water | to 25 µL |
Modified dNTP Mix Composition:
-
dATP: 2.5 mM
-
dCTP: 2.5 mM
-
dTTP: 2.5 mM
-
dGTP: 0.625 mM
-
7-deaza-dGTP: 1.875 mM
c. Thermal Cycling Conditions (Example): | Step | Temperature | Time | Cycles | | :--- | :--- | :--- | :--- | | Initial Denaturation | 95°C | 5 min | 1 | | Denaturation | 95°C | 30 sec | \multirow{3}{}{30-35} | | Annealing | 55-65°C | 30 sec | | Extension | 72°C | 1 min/kb | | Final Extension | 72°C | 7 min | 1 | | Hold | 4°C | ∞ | 1 |
*Annealing temperature should be optimized for the specific primer set.
Capillary Electrophoresis
-
Sample Preparation: Dilute 1 µL of the PCR product from both the standard and 7-deaza reactions into 10-15 µL of Hi-Di Formamide containing a size standard (e.g., GeneScan 500 LIZ).
-
Denaturation: Heat the samples at 95°C for 3-5 minutes, followed by a snap cool on ice.
-
Electrophoresis: Load the samples onto a capillary electrophoresis instrument (e.g., Applied Biosystems 3730 DNA Analyzer).
-
Data Analysis: Analyze the resulting electropherograms using appropriate software (e.g., GeneMapper). Compare the peak quality, signal intensity, and allele sizing between the standard and 7-deaza-modified samples.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the underlying issue of secondary structure formation and the experimental workflow for its resolution.
Caption: Mechanism of 7-deaza-dGTP in overcoming PCR inhibition.
Caption: Workflow for cross-validating fragment analysis data.
Conclusion
For researchers encountering challenges in the fragment analysis of GC-rich templates or loci with tandem repeats, the incorporation of 7-deaza-dGTP into the PCR step is a robust and effective solution. This modification prevents the formation of inhibitory secondary structures, leading to significantly improved amplification efficiency, data quality, and genotyping accuracy. By conducting a parallel comparison as outlined in this guide, laboratories can validate the benefits of this approach for their specific targets of interest, ensuring higher confidence in their fragment analysis results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sequencing.roche.com [sequencing.roche.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
A Comparative Guide to Thermostable Polymerases for 7-deaza-dNTP Applications
For researchers in molecular biology and drug development, the amplification of GC-rich DNA sequences presents a significant challenge due to the formation of stable secondary structures that can impede DNA polymerase activity. The use of 7-deaza-dNTPs, particularly 7-deaza-dGTP, is a common strategy to overcome this hurdle. This analog of dGTP reduces the formation of Hoogsteen base pairs, thereby destabilizing G-quadruplexes and other secondary structures without compromising Watson-Crick pairing.[1] However, the performance of thermostable DNA polymerases can vary significantly when utilizing these modified nucleotides.
Mechanism of 7-deaza-dGTP in Overcoming GC-Rich Secondary Structures
The efficacy of 7-deaza-dGTP lies in its structural modification. The nitrogen at position 7 of the guanine (B1146940) purine (B94841) ring is replaced by a carbon-hydrogen group. This seemingly minor change has a significant impact on the hydrogen bonding potential of the base, specifically preventing the formation of Hoogsteen hydrogen bonds that are crucial for the formation of G-quadruplex structures.
Caption: Disruption of G-quadruplex formation by 7-deaza-dGTP.
General Properties of Thermostable DNA Polymerases
The choice of DNA polymerase is critical and depends on the specific requirements of the experiment, such as the need for high fidelity, long amplicons, or high yield. The following table summarizes the general characteristics of the polymerases discussed in this guide under standard PCR conditions.
| Feature | Taq Polymerase | Pfu Polymerase | KOD Polymerase | Phusion Polymerase | Q5 High-Fidelity DNA Polymerase |
| Proofreading (3'→5' exo) | No | Yes | Yes | Yes | Yes |
| Relative Fidelity vs. Taq | 1x | ~6x[2] | ~12x[3] | ~50x[2] | ~280x[4] |
| Error Rate (errors/bp/duplication) | ~8.0 x 10⁻⁶[5] | ~1.3 x 10⁻⁶[5] | Intermediate between Pfu and Taq[5] | ~4.4 x 10⁻⁷[6] | ~4.44 x 10⁻⁶ (substitutions)[7] |
| Processivity | Moderate (~50 bases) | Low (<20 bases)[8] | High (10-15x > Pfu)[8] | High (fused with Sso7d-like domain)[9] | Very High (fused with Sso7d domain)[10] |
| Extension Rate | ~60 nt/s | ~25 nt/s[8] | ~120 nt/s[11] | 15-30 s/kb | 10-30 s/kb[4] |
| Ends of PCR Product | 3'-A overhangs | Blunt | Blunt | Blunt | Blunt |
Performance with 7-deaza-dNTPs: A Comparative Overview
Direct quantitative comparisons of these polymerases with 7-deaza-dNTPs are limited. The following sections compile available data and qualitative observations for each polymerase.
Taq DNA Polymerase
Taq polymerase is the most extensively documented enzyme for use with 7-deaza-dGTP. It readily incorporates the modified nucleotide, making it a workhorse for amplifying GC-rich templates where high fidelity is not the primary concern.
Key Findings:
-
Efficiency: The use of 7-deaza-dGTP can improve the yield of PCR products from GC-rich templates when using Taq polymerase.[1] In some cases, a combination of standard dNTPs and a hot-start version of 7-deaza-dGTP can further enhance specificity and yield.[1]
-
Fidelity: Taq polymerase lacks proofreading activity, and the use of 7-deaza-dGTP is not expected to improve its inherent error rate.
Pfu DNA Polymerase
Pfu polymerase is a high-fidelity enzyme with proofreading activity. While it is a popular choice for cloning and sequencing applications, its performance with modified nucleotides can be variable.
Key Findings:
-
Efficiency: The exonuclease-deficient version of Pfu (Pfu exo-) has been shown to incorporate modified nucleotides, including 7-deaza-dGTP, more efficiently than the version with proofreading activity.[12] One study demonstrated that substituting the standard polymerase with Pfu(exo-) improved the limit of detection when amplifying a GC-rich target with a 7-deaza-dGTP mix.
-
Fidelity: The impact of 7-deaza-dGTP on the fidelity of Pfu is not well-documented. The proofreading activity of Pfu might be less efficient at excising a misincorporated 7-deaza-dGTP, potentially affecting its overall fidelity.
KOD DNA Polymerase
KOD DNA polymerase is known for its high fidelity and processivity.
Key Findings:
-
Efficiency & Fidelity: While specific data on KOD's performance with 7-deaza-dGTP is scarce in direct comparative studies, its high processivity and proofreading activity suggest it could be a strong candidate for amplifying long and complex GC-rich templates. However, like other proofreading polymerases, its efficiency might be impacted by the modified nucleotide. One study found that KOD polymerase had an error rate intermediate between Taq and Pfu in standard PCR.[5]
Phusion High-Fidelity DNA Polymerase
Phusion polymerase is a fusion enzyme that combines a Pyrococcus-like proofreading polymerase with a processivity-enhancing domain, resulting in high fidelity and speed.
Key Findings:
-
Efficiency: A study demonstrated that the combination of Phusion HF polymerase, 7-deaza-dGTP, and a subcycling protocol successfully amplified DNA templates with a GC content ranging from 10% to 90%.[13] This suggests that Phusion is a robust choice for challenging templates when using 7-deaza-dGTP.
-
Fidelity: Phusion polymerase has a very low error rate.[2] While specific fidelity data with 7-deaza-dGTP is not available, its high intrinsic fidelity makes it a strong candidate for applications requiring high sequence accuracy.
Q5 High-Fidelity DNA Polymerase
Q5 is another fusion polymerase with a proofreading enzyme linked to a processivity-enhancing Sso7d DNA binding domain, boasting even higher fidelity than Phusion.
Key Findings:
-
Efficiency & Fidelity: There is limited specific data benchmarking Q5 polymerase with 7-deaza-dGTP. However, given its high processivity and the lowest error rate among the compared enzymes in standard PCR, it is expected to perform well in amplifying GC-rich regions where accuracy is paramount.[4][10] Optimization of reaction conditions would be necessary to ensure efficient incorporation of 7-deaza-dGTP.
Experimental Protocols
The optimal protocol for using 7-deaza-dGTP can vary depending on the polymerase, template, and primers. Below is a general experimental workflow for benchmarking different polymerases, followed by a sample PCR protocol that can be adapted.
Caption: Workflow for comparing polymerase performance with 7-deaza-dNTPs.
Sample PCR Protocol for GC-Rich Templates with 7-deaza-dGTP
This protocol is a starting point and should be optimized for each polymerase and primer-template combination. Refer to the manufacturer's instructions for the specific polymerase.
| Component | 25 µL Reaction | Final Concentration |
| 10x PCR Buffer | 2.5 µL | 1x |
| dNTP mix (with 7-deaza-dGTP) | 2.5 µL | 200 µM of each dNTP |
| Forward Primer (10 µM) | 1.25 µL | 0.5 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.5 µM |
| Template DNA | variable | 1-100 ng |
| Thermostable DNA Polymerase | variable | As recommended |
| Nuclease-Free Water | to 25 µL | - |
dA, dC, dT, dG, 7-deaza-dGTP mix: A common recommendation is to substitute a portion of the dGTP with 7-deaza-dGTP. A typical ratio is 3:1 of 7-deaza-dGTP to dGTP. For a final concentration of 200 µM for each nucleotide, the mix would contain:
-
200 µM dATP
-
200 µM dCTP
-
200 µM dTTP
-
50 µM dGTP
-
150 µM 7-deaza-dGTP
Thermocycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95-98°C | 2-5 min | 1 |
| Denaturation | 95-98°C | 20-30 sec | 30-35 |
| Annealing | 55-68°C | 30 sec | |
| Extension | 68-72°C | 1 min/kb | |
| Final Extension | 68-72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
Note: For high-fidelity polymerases like Phusion and Q5, higher denaturation and annealing temperatures and shorter extension times are generally recommended. Always consult the manufacturer's protocol.
Conclusion
The use of 7-deaza-dGTP is an effective method for the amplification of challenging GC-rich DNA templates. While Taq polymerase is a reliable choice for routine applications, high-fidelity polymerases such as Pfu, KOD, Phusion, and Q5 are preferable when sequence accuracy is critical. Although direct comparative data on their performance with 7-deaza-dGTP is sparse, the available evidence suggests that fusion polymerases like Phusion and Q5, with their high processivity and fidelity, are likely to provide superior results for demanding applications. However, empirical testing and optimization of reaction conditions are crucial to determine the best polymerase and protocol for a specific GC-rich template.
References
- 1. tandfonline.com [tandfonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rochesequencingstore.com [rochesequencingstore.com]
- 7. biorxiv.org [biorxiv.org]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
- 11. Thermostable DNA polymerase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
Comparative analysis of the thermal stability of DNA duplexes with and without 7-deazaadenosine.
Researchers in genetics, molecular biology, and drug development constantly seek modifications to nucleic acids that can fine-tune their properties for therapeutic and diagnostic applications. One such modification, the substitution of adenosine (B11128) (A) with 7-deazaadenosine (c⁷A), offers a subtle yet significant alteration to the DNA duplex. This guide provides a comprehensive comparison of the thermal stability of DNA duplexes with and without this modification, supported by experimental data and detailed protocols.
The replacement of the nitrogen atom at position 7 of the purine (B94841) ring with a carbon-hydrogen group in 7-deazaadenosine fundamentally alters the electronic properties of the major groove without changing the Watson-Crick base pairing face. This modification has been shown to generally decrease the thermal stability of DNA duplexes.
Thermodynamic Destabilization: A Quantitative Look
Studies have consistently demonstrated that the incorporation of 7-deazaadenosine into DNA oligonucleotides leads to a decrease in their melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands. This destabilization is primarily attributed to less favorable stacking interactions between the modified base and its neighbors.
A key study characterized the thermodynamic effects of substituting two adenosine residues with 7-deazaadenosine in a dodecamer duplex. The results indicated a significant thermodynamic destabilization, with the most substantial contribution arising from an unfavorable enthalpy term.[1][2] This suggests that the stacking of 7-deazaadenosine within the helix is energetically less favorable than that of the natural adenosine.
Below is a summary of the thermodynamic data from a study on a modified Dickerson-Drew dodecamer (DDD) and a decamer (DD-1), where 'Y' represents 7-deazaadenosine.
| Duplex Sequence | Salt Concentration (NaCl) | ΔG°₂₉₈ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Tm (°C) |
| DDD (Unmodified Dodecamer) | 10 mM | -13.5 | -98.3 | -284.4 | 53.2 |
| DDD-1 (with two 7-deazaadenosine substitutions) | 10 mM | -11.2 | -85.2 | -248.2 | 48.1 |
| DDD (Unmodified Dodecamer) | 100 mM | -16.0 | -99.1 | -278.8 | 61.5 |
| DDD-1 (with two 7-deazaadenosine substitutions) | 100 mM | -10.9 | -81.3 | -236.2 | 54.8 |
| DD-1 (Unmodified Decamer) | 10 mM | -10.2 | -79.8 | -233.5 | 43.1 |
| DD-1 (with two 7-deazaadenosine substitutions) | 10 mM | -8.4 | -70.1 | -206.9 | 38.5 |
| DD-1 (Unmodified Decamer) | 100 mM | -12.1 | -82.3 | -235.4 | 50.7 |
| DD-1 (with two 7-deazaadenosine substitutions) | 100 mM | -9.6 | -72.8 | -212.1 | 46.2 |
Data adapted from a study on the thermodynamic and structural characterization of 7-deaza-2'-deoxyadenosine:dT base pairing in DNA.[1][2]
The data clearly shows a decrease in the melting temperature (Tm) and a less negative Gibbs free energy change (ΔG°) for the duplexes containing 7-deazaadenosine, indicating reduced stability.
Experimental Determination of Thermal Stability
The thermal stability of DNA duplexes is primarily determined using UV-Vis spectrophotometry to monitor the absorbance of the DNA solution as a function of temperature, a technique known as a "melting curve" analysis.
Experimental Protocol: Thermal Melting (Tm) Analysis
This protocol outlines the general steps for determining the melting temperature of a DNA duplex.
1. Sample Preparation:
-
Synthesize and purify the desired DNA oligonucleotides, both the unmodified and the 7-deazaadenosine-modified sequences.
-
Quantify the concentration of each oligonucleotide strand using UV absorbance at 260 nm.
-
Anneal the complementary strands to form the duplex by heating the solution to a temperature above the expected Tm (e.g., 95°C) for a few minutes, followed by slow cooling to room temperature. This is typically done in a buffer solution, for example, 10 mM sodium phosphate, 0.1 mM EDTA, and 100 mM KCl at pH 7.0.[3]
2. UV-Vis Spectrophotometry Setup:
-
Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
3. Data Acquisition:
-
Place the cuvette containing the annealed DNA duplex into the spectrophotometer.
-
Slowly increase the temperature of the sample at a controlled rate, typically 1°C per minute.[3][4]
-
Record the absorbance at 260 nm at regular temperature intervals (e.g., every 1°C).
4. Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which the absorbance is halfway between the initial (fully duplex) and final (fully single-stranded) absorbance values.[5] This can be determined by finding the peak of the first derivative of the melting curve.
Below is a diagram illustrating the experimental workflow for the comparative analysis of DNA duplex thermal stability.
Experimental workflow for comparing DNA duplex thermal stability.
Structural Insights
While 7-deazaadenosine does not disrupt Watson-Crick base pairing, its presence can lead to subtle structural perturbations in the DNA duplex. High-resolution structural studies have shown that the 7-deaza-dA:dT base pair has minimal effect on the overall B-form conformation of the DNA.[1] However, temperature-dependent NMR studies have indicated an increased rate of base pair opening, suggesting reduced stacking interactions.[1][2]
Conclusion
The substitution of adenosine with 7-deazaadenosine provides a valuable tool for modulating the stability of DNA duplexes. The consistent observation of decreased thermal stability, primarily due to altered stacking energetics, makes this modification particularly relevant for applications requiring fine-tuned control over DNA hybridization, such as in the development of therapeutic oligonucleotides and diagnostic probes. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify the impact of this and other modifications on DNA duplex stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Altering the Electrostatic Potential in the Major Groove: Thermodynamic and Structural Characterization of 7-Deaza-2′-deoxyadenosine:dT Base Pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.2. Thermal Melting Analysis [bio-protocol.org]
- 4. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 5. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 7-Deazaadenosine 5'-Phosphate: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 7-Deazaadenosine 5'-phosphate must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step information for the proper disposal of this nucleoside analog, consolidating safety data and general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE) is mandatory to avoid contact with the skin and eyes.
Required Personal Protective Equipment:
-
Eye Protection: Tightly fitting safety goggles.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Body Protection: A lab coat or other suitable protective clothing.[2]
In the event of accidental exposure, follow these first-aid measures immediately:
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
After skin contact: Wash off with soap and plenty of water.[2]
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[2]
-
If swallowed: Rinse mouth with water and consult a physician.[2]
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste at the point of generation are critical to ensure safe handling and disposal.
Key Disposal Considerations:
-
Avoid Drain Disposal: Do not discharge this compound or its solutions into the sewer system.[2]
-
Incompatible Materials: Keep the waste separate from strong oxidizing agents.
-
Waste Stream Segregation: Collect waste containing this compound separately from other chemical waste streams to prevent unintended reactions. Aqueous waste should be collected separately from organic solvent waste.
Disposal Procedures: A Step-by-Step Guide
-
Container Selection and Labeling:
-
Use a dedicated, properly labeled, and leak-proof container for collecting waste containing this compound. The container must be compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste," list "this compound," and include the approximate concentration and quantity.
-
-
Waste Accumulation:
-
Store the sealed waste container in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Do not attempt to dispose of the chemical waste through regular trash.
-
-
Ultimate Disposal Method:
-
The recommended method for the final disposal of this compound is through a licensed chemical destruction facility.[2]
-
Controlled incineration with flue gas scrubbing is the preferred technology to ensure the complete destruction of the compound and to prevent the release of harmful combustion byproducts.[2]
-
Summary of Safety and Disposal Information
For quick reference, the following table summarizes the key safety and disposal parameters for this compound.
| Parameter | Guideline |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. |
| Handling Location | Chemical fume hood or well-ventilated area.[1] |
| Incompatible Materials | Strong oxidizing agents. |
| Prohibited Disposal Methods | Drain disposal, regular trash.[2] |
| Recommended Waste Container | Labeled, sealed, and chemically compatible container. |
| Waste Storage | Designated satellite accumulation area. |
| Final Disposal Method | Controlled incineration at a licensed chemical destruction facility.[2] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 7-Deazaadenosine 5'-phosphate
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Deazaadenosine 5'-phosphate. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound, which is often supplied as a white powder.[1]
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields.[2] These should conform to EU Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1] |
| Skin Protection | Chemical Impermeable Gloves | Handle with gloves inspected prior to use.[2] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] Wash and dry hands after handling. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] Fire/flame resistant and impervious clothing is recommended.[2] | |
| Respiratory Protection | Full-face Respirator or Particle Filter | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] Under normal use conditions with adequate ventilation, a particle filter may be sufficient.[1] |
Operational Handling and Storage
Safe handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area to avoid the formation of dust and aerosols.[2]
-
Do not ingest or inhale the substance.[1]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[2]
-
Practice good industrial hygiene, including washing hands before breaks and after work. Do not eat, drink, or smoke in the handling area.[3]
-
An emergency shower and eye-rinsing facility should be readily accessible.[3]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
This product may be hygroscopic and sensitive to moisture and air.[1] Store under an inert atmosphere.[1]
-
For maintaining product quality, storage in a freezer is recommended.[1]
-
Store separately from incompatible materials such as strong oxidizing agents.[1]
Emergency Procedures
First Aid Measures:
-
If Inhaled: If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[2]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[2]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Spill and Leakage Procedures:
-
Ensure adequate ventilation and evacuate personnel to safe areas.[2]
-
Prevent the chemical from entering drains, as it can be harmful to aquatic life with long-lasting effects.[2][3]
-
Collect the spillage using methods that do not generate dust, such as sweeping up and shoveling into a suitable container for disposal.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not release into the environment.[1][2] Contaminated materials should be collected and disposed of as chemical waste.[3]
Workflow for Handling and Disposal
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
